(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(17)12-9-18-10-13(16)15(12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRFKIUDOXVXNV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543342 | |
| Record name | Ethyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106973-40-4 | |
| Record name | Ethyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Chiral Morpholinone Scaffold
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and reproducible synthetic pathway to (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This chiral morpholinone is a valuable building block in medicinal chemistry and drug discovery, prized for its conformationally constrained scaffold.[1][2] This document details a highly efficient one-pot, two-step synthesis commencing from the readily available chiral pool starting material, (S)-serine ethyl ester. The core transformations involve a diastereoselective reductive amination followed by an intramolecular lactamization. We will dissect the mechanistic underpinnings of each step, provide a detailed experimental protocol validated by field data, and present expected outcomes and characterization data. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this important chiral intermediate.
Introduction and Strategic Overview
Chiral morpholine and morpholinone cores are privileged structures in modern pharmaceuticals, appearing in a wide array of approved drugs.[2] Their rigidified cyclic structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[3] The target molecule, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, combines the stereochemical integrity of the L-serine backbone with a synthetically versatile ester functionality and a protective N-benzyl group, making it an ideal starting point for library synthesis and lead optimization.
The synthetic strategy detailed herein is a one-pot reductive amination and cyclization sequence. This approach is favored for its operational simplicity, high atom economy, and avoidance of isolating potentially unstable intermediates. The overall transformation is depicted below:
Figure 1: Overall Synthetic Transformation
Caption: One-pot synthesis workflow from starting materials to the final product.
Mechanistic Insights and Rationale
The success of this one-pot synthesis hinges on the chemoselectivity of the reagents and the carefully controlled sequence of reactions.
Step 1: Reductive Amination
The first stage is the formation of the N-benzyl bond. This occurs via a classical reductive amination pathway.
-
Imine Formation: (S)-serine ethyl ester, liberated from its hydrochloride salt by a mild base like triethylamine, reacts with benzaldehyde. The amine nucleophilically attacks the carbonyl carbon of the aldehyde, and subsequent dehydration yields a transient imine (Schiff base) intermediate.
-
Reduction: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation.[4][5] Its key advantage lies in its mildness and remarkable selectivity for reducing the protonated imine (iminium ion) much faster than the starting aldehyde.[4][6][7] The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, preventing the unwanted reduction of benzaldehyde to benzyl alcohol.[4] This selectivity is crucial for achieving high yields in a one-pot procedure where both the aldehyde and the reducing agent are present simultaneously.[5][7]
Step 2: N-Acylation and Intramolecular Cyclization (Lactamization)
Once the N-benzylation is complete, the second electrophile, chloroacetyl chloride, is introduced.
-
N-Acylation: The newly formed, nucleophilic secondary amine attacks the highly reactive acyl chloride, displacing the chloride and forming an N-chloroacetamide intermediate.
-
Intramolecular Williamson Ether Synthesis: The final ring-closing step is a base-mediated intramolecular SN2 reaction. The hydroxyl group of the serine backbone, activated by a base (triethylamine is sufficient), acts as a nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form the morpholinone ring. This intramolecular cyclization is kinetically favored due to the formation of a stable six-membered ring.
Figure 2: Key Mechanistic Steps
Caption: Simplified reaction mechanism showing key intermediates.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All operations should be conducted within a certified chemical fume hood.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (S)-Serine ethyl ester hydrochloride | 155.60 | 10.0 | 1.56 g |
| Benzaldehyde | 106.12 | 10.5 | 1.11 g (1.07 mL) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 3.18 g |
| Triethylamine (TEA) | 101.19 | 25.0 | 2.53 g (3.48 mL) |
| Chloroacetyl chloride | 112.94 | 11.0 | 1.24 g (0.83 mL) |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | 50 mL |
| Saturated aq. NaHCO₃ solution | - | - | ~50 mL |
| Brine | - | - | ~30 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed |
| Ethyl acetate (for extraction) | - | - | ~100 mL |
| Hexanes (for extraction/chromatography) | - | - | As needed |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-Serine ethyl ester hydrochloride (1.56 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 50 mL).
-
Initial Amination: Stir the resulting suspension and add benzaldehyde (1.07 mL, 10.5 mmol) followed by triethylamine (1.74 mL, 12.5 mmol). Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Note: The reaction may exotherm slightly. Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
Acylation and Cyclization: Cool the reaction mixture to 0 °C using an ice bath. In a separate vial, dissolve chloroacetyl chloride (0.83 mL, 11.0 mmol) in 5 mL of anhydrous DCE. Add this solution dropwise to the reaction mixture over 10 minutes. After the addition is complete, add the remaining triethylamine (1.74 mL, 12.5 mmol).
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours (overnight).
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to afford the (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a colorless oil or white solid.
Expected Results and Characterization
| Parameter | Expected Value / Data |
| Yield | 70-85% |
| Physical State | White to off-white powder or crystals.[8] |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| ¹H NMR (CDCl₃) | Consistent with the structure, showing characteristic peaks for the ethyl ester, benzyl group, and morpholinone ring. |
| ¹³C NMR (CDCl₃) | Consistent with the structure, showing 14 distinct carbon signals. |
| Mass Spec (ESI+) | m/z = 264.1230 [M+H]⁺ |
| Melting Point | 179-180°C[9] |
Conclusion
The one-pot synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate presented here offers a highly efficient, reliable, and scalable route to a valuable chiral building block. By leveraging a chemoselective reductive amination with sodium triacetoxyborohydride followed by a subsequent acylation and intramolecular cyclization, the method minimizes unit operations and avoids the isolation of intermediates. This robust protocol provides a solid foundation for researchers in medicinal chemistry and organic synthesis to access this and related morpholinone scaffolds for the development of novel therapeutics.
References
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
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ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. Retrieved from [Link]
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Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]
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Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1). [Link]
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University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. Phys.org. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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PubMed. (2013). One-pot synthesis, FT-IR and density functional method (DFT) studies on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 65-73. [Link]
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PubChem. (n.d.). (s)-4-benzyl-5-oxomorpholine-3-carboxylic acid. Retrieved from [Link]
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Di Vona, M. L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Retrieved from [Link]
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ResearchGate. (2025). An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)‐α‐Methylbenzylamine as Chiral Auxiliary. Retrieved from [Link]
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PubChem. (n.d.). benzyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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physicochemical properties of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Abstract
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of morpholine, a privileged scaffold in drug discovery, this molecule serves as a valuable building block for more complex pharmaceutical agents. This technical guide provides a comprehensive overview of its core physicochemical properties, offering both predicted data and detailed, field-proven experimental protocols for its characterization. The methodologies described are designed to ensure scientific integrity and reproducibility, providing researchers, scientists, and drug development professionals with the critical information needed for its effective use in a laboratory setting.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure and fundamental identifiers is the cornerstone of all subsequent physicochemical analysis. The compound is a stereochemically defined ester built upon a morpholin-5-one core.
| Identifier | Value | Source |
| IUPAC Name | (3S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | [1] |
| CAS Number | 106973-40-4 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | Calculated |
| Molecular Weight | 263.29 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)[C@H]1CN(C(=O)CO1)CC2=CC=CC=C2 | Derived |
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// Invisible nodes for ring and substituent placement sub_point [pos="-0.9,-1!", shape=point]; benzyl_point [pos="0,-1.5!", shape=point];
// Edges toform the morpholine ring edge [penwidth=1.5]; N -- C1; C1 -- O1 [style=invis]; // for layout N -- C2; C2 -- O2; O2 -- C3; C3 -- O3 [style=invis]; // for layout C1 -- C_ester [style=invis]; N -- C_benzyl;
// Manually draw the ring with more control node [shape=plaintext]; p1 [pos="-0.5, 1.2!"]; p2 [pos="0.5, 1.2!"]; p3 [pos="1.25, 0!"]; p4 [pos="0.5, -1.2!"]; p5 [pos="-0.5, -1.2!"]; p6 [pos="-1.25, 0!"];
p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1 [color="#4285F4", penwidth=2];
// Atom labels on the ring node [shape=none, fontcolor="#202124"]; N_label [label="N", pos="-0.85, 0!"]; O_label [label="O", pos="0.85, 0!"]; C_oxo [label="C", pos="-0.2, 1.2!"]; O_oxo [label="=O", pos="-0.2, 1.9!"]; C_chiral [label="C", pos="-0.2, -1.2!"]; CH2_1 [label="CH₂", pos="1.1, 0.8!"]; CH2_2 [label="CH₂", pos="1.1, -0.8!"];
// Substituents edge [color="#34A853", penwidth=2]; N_label -- benzyl_point [label=" CH₂-Ph", fontcolor="#34A853"];
edge [color="#EA4335", penwidth=2]; C_chiral -- ester_point [pos="-1.2, -1.8!", label=" (S)", fontcolor="#202124"]; node[shape=plaintext, label="C(=O)OEt", pos="-2.2, -2.2!", fontcolor="#EA4335"];
// Title label_node [label="(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate", pos="0, -3.5!", fontsize=14, fontcolor="#202124"]; }
Caption: 2D structure of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Physicochemical Data Summary
Comprehensive experimental data for this specific molecule is not widely published. The table below consolidates available data, including values for the parent carboxylic acid for comparative context, and identifies properties requiring experimental determination.
| Property | Value (Ethyl Ester) | Value (Parent Carboxylic Acid) | Significance & Commentary |
| Melting Point | Data not available | 179-180 °C[2] | A sharp melting range is a primary indicator of purity. The ester is expected to have a lower melting point than the acid due to the absence of strong hydrogen-bonding dimers. |
| Boiling Point | Data not available | 506.8 ± 50.0 °C (Predicted)[2] | High boiling point suggests low volatility. Experimental determination would require vacuum distillation to prevent decomposition. |
| Water Solubility | Data not available | Data not available | Solubility is critical for formulation and biological assays. The ester is expected to have low aqueous solubility due to its lipophilic character and lack of ionizable groups. |
| pKa | Not applicable | Data not available | The amide nitrogen is non-basic due to resonance with the adjacent carbonyl. The molecule lacks strongly acidic or basic centers, making it neutral under physiological pH. |
| LogP (Octanol/Water) | ~2.3 (Predicted for similar benzyl ester)[3] | Data not available | The predicted value suggests moderate lipophilicity, indicating good potential for membrane permeability but potentially requiring formulation strategies to improve aqueous solubility. |
Experimental Protocols for Physicochemical Characterization
To address the data gaps identified above, the following sections provide robust, step-by-step protocols for the experimental determination of key physicochemical properties.
Protocol for Melting Point Determination
Expertise & Causality: The capillary melting point technique is the gold standard for solid compounds. A slow heating ramp (1-2 °C/min) near the expected melting point is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid initial scan can be used to find an approximate range, saving time.[4]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to compact the sample into a 2-3 mm column at the bottom.[4][6]
-
Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus (e.g., DigiMelt or Mel-Temp).
-
Approximate Determination (Optional): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine the approximate melting temperature.[4]
-
Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point.[4]
-
Heating and Observation: Set the ramp rate to 1-2 °C/min.
-
Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[7] For a pure compound, this range should be narrow (0.5-2 °C).
Caption: Workflow for accurate melting point determination.
Protocol for Equilibrium Solubility Determination
Expertise & Causality: The Saturation Shake-Flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[8] The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period (typically 24-72 hours). This ensures the measured concentration represents the true solubility limit at that temperature, rather than a kinetically trapped supersaturated state. Temperature control is paramount as solubility is highly temperature-dependent.[8][9]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, airtight vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration (e.g., 48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator to let the excess solid settle. Alternatively, centrifuge the sample at the same controlled temperature to pellet the undissolved solid.[8]
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Caption: Workflow for the Shake-Flask solubility method.
Analytical Characterization Methods
Expertise & Causality: Reverse-phase HPLC is the ideal method for assessing the purity of this compound due to its moderate lipophilicity.[10] A C18 column provides a nonpolar stationary phase that will retain the molecule, while a mobile phase of acetonitrile and water allows for controlled elution. UV detection is suitable due to the presence of the benzyl chromophore.
Proposed Starting HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for unambiguous structure confirmation. The morpholine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons, which often appear as complex, overlapping multiplets rather than simple triplets.[11][12][13]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
-
δ ~4.5-5.0 ppm: A pair of doublets (AB quartet), 2H (diastereotopic benzylic -CH₂- protons).
-
δ ~4.2 ppm: Quartet, 2H (ethyl ester -O-CH₂-).
-
δ ~3.5-4.0 ppm: Complex multiplets, 5H (morpholine ring protons -CH- and -CH₂-O-, -CH₂-N-). The chiral center renders the adjacent methylene protons diastereotopic, resulting in complex splitting patterns.[13][14]
-
δ ~1.3 ppm: Triplet, 3H (ethyl ester -CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~170 ppm: Ester carbonyl carbon.
-
δ ~168 ppm: Amide carbonyl carbon.
-
δ ~135-128 ppm: Aromatic carbons.
-
δ ~60-70 ppm: Morpholine and ethyl ester carbons attached to oxygen.
-
δ ~50-60 ppm: Morpholine carbons attached to nitrogen and the chiral alpha-carbon.
-
δ ~14 ppm: Ethyl ester methyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Molecular Ion: [M+H]⁺ at m/z 264.12.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅) from the ester.
-
Cleavage of the benzyl group (C₇H₇⁺, m/z 91).
-
Fragmentation of the morpholine ring.
-
Conclusion
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral building block with physicochemical properties characteristic of a moderately lipophilic, neutral molecule. While published experimental data is scarce, this guide provides a robust framework for its complete characterization. The detailed protocols for determining melting point, solubility, and purity, alongside the expected spectroscopic signatures, equip researchers with the necessary tools to confidently assess the quality and behavior of this compound in a drug discovery and development context.
References
-
Duddeck, H., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]
-
CHEM 331L: Organic Chemistry Laboratory (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Southern California. Available at: [Link]
-
Miami University (n.d.). Experiment 1 - Melting Points. Available at: [Link]
-
University of Technology (2021). experiment (1) determination of melting points. Available at: [Link]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]
-
Clarion University (n.d.). Determination of Melting Point. Science in Motion. Available at: [Link]
-
University of Calgary (n.d.). Melting point determination. Available at: [Link]
-
Westlab Canada (2023). Measuring the Melting Point. Available at: [Link]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]
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Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
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Alloprof (n.d.). Measuring Solubility. Available at: [Link]
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Avdeef, A. (2007). SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]
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Duddeck, H., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link]
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Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Cao, M., et al. (2018). The derivatization reaction of morpholine. ResearchGate. Available at: [Link]
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Slideshare (n.d.). solubility experimental methods.pptx. Available at: [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
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ResearchGate (n.d.). ¹H NMR signals for methylene protons of morpholine group. Available at: [Link]
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Chemsrc (2025). CAS#:53757-51-0 | (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID. Available at: [Link]
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The Cornerstone of Chiral Drug Design: An In-depth Technical Guide to (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
CAS Number: 106973-40-4
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate stands as a quintessential example of such a scaffold, a molecule whose stereochemical integrity and structural rigidity are pivotal in the synthesis of complex pharmaceutical agents. This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into the synthesis, properties, and critical applications of this versatile intermediate, with a particular focus on its role in the development of next-generation antiviral therapies.
The morpholine moiety, a privileged structure in medicinal chemistry, is often employed to enhance the physicochemical and pharmacokinetic properties of drug candidates. When incorporated as a chiral, constrained scaffold like the 5-oxomorpholine system, it provides a well-defined three-dimensional orientation for pendant functional groups, a critical factor for precise molecular recognition at the active sites of biological targets. The (S)-configuration at the C3 position of this molecule is not a trivial detail; it is a deliberately installed stereocenter that dictates the ultimate stereochemistry of the final active pharmaceutical ingredient (API), profoundly influencing its pharmacological activity.
This guide will navigate through the synthetic pathways to access this key intermediate, elucidate its chemical and physical characteristics, and delve into its significant application in the synthesis of bicyclic pyridone-based HIV-1 integrase inhibitors. The causality behind the selection of this specific chiral building block will be a recurring theme, providing a deeper understanding of its role in rational drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is essential for its effective use in synthetic chemistry and process development. These properties dictate the choice of solvents, reaction conditions, and purification strategies.
| Property | Value | Reference |
| CAS Number | 106973-40-4 | |
| Molecular Formula | C₁₄H₁₇NO₄ | |
| Molecular Weight | 263.29 g/mol | |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 77-78 °C | |
| Boiling Point | 432.9 ± 45.0 °C (Predicted) | |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | Room Temperature | [1] |
Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.
Stereoselective Synthesis: A Methodological Deep Dive
The synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate with high enantiomeric purity is critical for its utility in pharmaceutical manufacturing. The most common and efficient strategies leverage the readily available chiral pool of amino acids, typically L-serine, to introduce the desired (S)-stereochemistry at the C3 position. The following represents a robust and well-established synthetic protocol.
Conceptual Workflow of the Synthesis
The synthetic strategy hinges on a two-step process starting from N-protected L-serine ethyl ester. The first step involves N-alkylation to introduce the benzyl group, followed by an intramolecular cyclization to form the desired 5-oxomorpholine ring.
Caption: Synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of N-Benzyl-L-serine Ethyl Ester
-
Reaction Setup: To a solution of L-serine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethanol, add a base, for example, triethylamine (TEA) or sodium bicarbonate (2.5-3 equivalents), at 0 °C to neutralize the hydrochloride salt.
-
N-Benzylation: To the resulting mixture, add benzaldehyde (1.1 equivalents) and stir for 1-2 hours at room temperature.
-
Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-benzyl-L-serine ethyl ester.
Causality Corner: The use of reductive amination is a mild and efficient method for N-alkylation. STAB is often preferred as it is less basic and more selective than NaBH₄, reducing the risk of side reactions.
Step 2: Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Reaction Setup: Dissolve N-benzyl-L-serine ethyl ester (1 equivalent) in a suitable aprotic solvent like DCM or tetrahydrofuran (THF) and cool to 0 °C.
-
Acylation and Cyclization: Add a base, such as TEA or diisopropylethylamine (DIPEA) (1.5 equivalents), followed by the dropwise addition of chloroacetyl chloride (1.2 equivalents). The reaction is typically stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. The reaction proceeds via N-acylation followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholine ring.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to afford (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a solid.
Self-Validation System: The enantiomeric purity of the final product should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) to ensure that no racemization has occurred during the synthesis. Spectroscopic analysis (¹H NMR, ¹³C NMR) is crucial to confirm the chemical structure.
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃, 400 MHz) δ:
-
7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.
-
4.90 (d, 1H) & 4.20 (d, 1H): Diastereotopic protons of the N-CH₂-Ph group due to the chiral center.
-
4.30-4.50 (m, 2H): Protons of the -OCH₂- in the morpholine ring.
-
4.10-4.25 (q, 2H): Methylene protons of the ethyl ester.
-
3.90-4.00 (m, 1H): Proton at the C3 chiral center.
-
3.60-3.75 (m, 1H): One of the protons of the -CH₂-CO- in the morpholine ring.
-
1.20-1.30 (t, 3H): Methyl protons of the ethyl ester.
Expected ¹³C NMR (CDCl₃, 100 MHz) δ:
-
~170 ppm: Carbonyl carbon of the ester.
-
~168 ppm: Carbonyl carbon of the amide (lactam).
-
~136 ppm: Quaternary aromatic carbon of the benzyl group.
-
~129, ~128, ~127 ppm: Aromatic carbons of the benzyl group.
-
~68 ppm: Carbon of the -OCH₂- in the morpholine ring.
-
~62 ppm: Methylene carbon of the ethyl ester.
-
~58 ppm: Carbon of the C3 chiral center.
-
~50 ppm: Carbon of the N-CH₂-Ph group.
-
~45 ppm: Carbon of the -CH₂-CO- in the morpholine ring.
-
~14 ppm: Methyl carbon of the ethyl ester.
Application in the Synthesis of HIV-1 Integrase Inhibitors
The primary and most significant application of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is as a key chiral building block in the synthesis of bicyclic pyridone derivatives, a class of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[4]
The Mechanism of HIV-1 Integrase and its Inhibition
HIV-1 integrase is a viral enzyme essential for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[1] INSTIs function by chelating the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme. This chelation prevents the binding of the viral DNA to the active site, thereby blocking the strand transfer step and halting viral replication.[5]
Caption: Mechanism of action of HIV-1 integrase inhibitors.
Role of the (S)-Morpholine Scaffold
The (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a precursor to the bicyclic core of several advanced INSTIs. The rigid morpholine ring system serves to correctly orient the key functionalities of the drug molecule within the active site of the HIV-1 integrase.
-
Stereochemical Control: The (S)-stereochemistry at the C3 position is crucial for the optimal binding of the inhibitor to the enzyme. Enantiomers of a drug can have vastly different biological activities, and in the case of these INSTIs, the (S)-enantiomer has been shown to be significantly more potent.[6] This is because the specific three-dimensional arrangement of atoms allows for precise interactions with the amino acid residues in the chiral environment of the enzyme's active site.[7]
-
Structural Rigidity: The cyclic nature of the morpholine ring restricts conformational flexibility. This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty upon binding to the enzyme, leading to a higher binding affinity.
-
Improved Pharmacokinetics: The morpholine moiety is known to improve the metabolic stability and solubility of drug candidates, contributing to a more favorable pharmacokinetic profile.[8]
Safety and Handling
As a laboratory chemical, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds suggest the following:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
-
Skin contact: Wash with soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek medical attention.
-
Conclusion
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is more than just a chemical intermediate; it is a testament to the power of stereochemistry in drug design. Its synthesis from the chiral pool, its well-defined structure, and its critical role in the creation of life-saving HIV-1 integrase inhibitors underscore its importance in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers and developers with the knowledge necessary to effectively utilize this key building block in the ongoing quest for novel and improved therapeutics. The continued exploration of such chiral scaffolds will undoubtedly pave the way for the next generation of targeted and effective medicines.
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Notable difference in anti-HIV activity of integrase inhibitors as a consequence of geometric and enantiomeric configurations. (2013). PubMed. Retrieved from [Link]
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(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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Structural basis of second-generation HIV integrase inhibitor action and viral resistance. (2020). PubMed. Retrieved from [Link]
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Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (n.d.). PubMed Central. Retrieved from [Link]
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3D-QSAR studies of quinoline ring derivatives as HIV-1 integrase inhibitors. (2012). PubMed. Retrieved from [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). PubMed Central. Retrieved from [Link]
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Isolation, structure, absolute stereochemistry, and HIV-1 integrase inhibitory activity of integrasone, a novel fungal polyketide. (n.d.). Scholars@Duke. Retrieved from [Link]
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(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate molecular weight and formula
An In-Depth Technical Guide to (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a key chiral intermediate in modern medicinal chemistry. The guide details its physicochemical properties, presents a robust synthetic pathway via Fischer esterification of its carboxylic acid precursor, and outlines appropriate purification and characterization methodologies. This whitepaper is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable synthetic building block. All protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references.
Introduction: A Versatile Chiral Scaffold
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a synthetically valuable chiral building block. Its rigid morpholine-5-one core, combined with the specific stereochemistry at the C3 position, makes it an important intermediate in the development of complex pharmaceutical agents. This structure is particularly prevalent in the synthesis of targeted therapeutics, such as protease inhibitors and novel antiviral drugs[1]. The benzyl group provides steric influence and a site for further modification, while the ethyl ester offers a versatile handle for subsequent chemical transformations, such as amidation or reduction.
The primary utility of this compound lies in its ability to introduce a constrained, stereochemically defined motif into a larger molecule. This structural rigidity can enhance binding affinity to biological targets and improve metabolic stability, which are critical parameters in drug design and optimization[1]. This guide provides the core knowledge required to synthesize, purify, and characterize this important intermediate.
Physicochemical Properties
The fundamental properties of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate are summarized below. These values are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₇NO₄ | Calculated |
| Molecular Weight | 263.29 g/mol | [2] |
| CAS Number | 106973-40-4 | [3] |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | >200 °C (Predicted) | N/A |
| Solubility | Soluble in Ethyl Acetate, Dichloromethane, Methanol | Predicted |
Synthesis and Mechanism
The most direct and industrially scalable route to the title compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. This method, known as the Fischer-Speier esterification, is a classic, equilibrium-driven reaction that is highly reliable for producing esters from primary alcohols[4][5].
Retrosynthetic Analysis
The retrosynthetic logic is straightforward, disconnecting the ethyl ester to reveal the parent carboxylic acid and ethanol. This highlights the key C-O bond formation in the synthetic direction.
Caption: Retrosynthesis of the target compound.
Recommended Synthetic Protocol
This protocol is based on established Fischer esterification procedures, adapted for this specific substrate[6][7]. The core principle is using an excess of the alcohol (ethanol) to serve as both reactant and solvent, driving the equilibrium toward the product side, in accordance with Le Châtelier's principle[5].
Materials:
-
(S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (MW: 235.24 g/mol )[1][8]
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (10.0 g, 42.5 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL). The carboxylic acid may not fully dissolve initially. While stirring, carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise. Causality Note: The acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[6].
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Cool the mixture further in an ice bath.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Pour the concentrated residue into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of cold deionized water. Slowly add saturated sodium bicarbonate solution in portions to neutralize the remaining acid catalyst. Trustworthiness Note: Perform this step carefully as CO₂ evolution will cause pressure buildup. Vent the funnel frequently[6]. Continue adding until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Workup - Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Workup - Washing: Wash the combined organic phase with brine (1 x 50 mL) to remove residual water[6].
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Purification and Characterization
The crude product obtained from the workup typically requires purification to remove any unreacted starting material and side products.
Purification Protocol
Flash Column Chromatography:
-
Stationary Phase: Silica Gel
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% and gradually increasing to 40% Ethyl Acetate) is recommended.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the prepared column. Elute with the solvent system, collecting fractions and monitoring by TLC until the pure product is isolated. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Analytical Characterization
As this compound is a specialized intermediate, comprehensive spectral data is not widely published. The following table provides expected analytical data based on the known structure and standard principles of spectroscopy. This serves as a benchmark for validating a successful synthesis.
| Analysis | Expected Results |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.20-7.40 (m, 5H, Ar-H), ~4.60 (d, 1H) & ~4.40 (d, 1H) (AB quartet, N-CH₂-Ar), ~4.30 (m, 2H, morpholine ring H), ~4.20 (q, 2H, O-CH₂-CH₃), ~4.05 (dd, 1H, morpholine ring H), ~3.80 (dd, 1H, morpholine ring H), ~1.25 (t, 3H, O-CH₂-CH₃). |
| ¹³C NMR | δ (ppm) in CDCl₃: ~170.0 (Ester C=O), ~168.0 (Amide C=O), ~136.0 (Ar C), ~129.0 (Ar CH), ~128.5 (Ar CH), ~127.5 (Ar CH), ~68.0 (Morpholine O-CH₂), ~62.0 (Ester O-CH₂), ~58.0 (Morpholine N-CH), ~50.0 (N-CH₂-Ar), ~14.0 (Ester CH₃). |
| Mass Spec (ESI+) | m/z: Calculated for [M+H]⁺ (C₁₄H₁₈NO₄⁺): 264.1230; Calculated for [M+Na]⁺ (C₁₄H₁₇NO₄Na⁺): 286.1049. |
| FT-IR | ν (cm⁻¹): ~1745 (Ester C=O stretch), ~1670 (Amide C=O stretch), ~1200 (C-O stretch), ~2980 (C-H stretch). |
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to prevent degradation.
-
Safety: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.
Conclusion
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a crucial chiral intermediate whose synthesis can be reliably achieved through a standard Fischer esterification of its readily available carboxylic acid precursor. The protocols detailed in this guide provide a robust framework for its preparation, purification, and characterization. The provided analytical benchmarks, though predictive, offer a solid basis for quality control. Careful execution of these methodologies will enable researchers to access this versatile building block for applications in advanced drug discovery and development.
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A Technical Guide to Determining the Solubility Profile of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Abstract
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral morpholine derivative with potential applications in pharmaceutical synthesis and drug discovery. A comprehensive understanding of its solubility is a cornerstone of successful preclinical development, directly influencing formulation strategies, bioavailability, and therapeutic efficacy. This guide provides a robust, scientifically-grounded framework for researchers to systematically determine the solubility profile of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and yield trustworthy, reproducible results. This document outlines theoretical solubility predictions based on molecular structure, details protocols for both rapid qualitative screening and gold-standard quantitative equilibrium determination, and provides guidance on data interpretation within a pharmaceutical context.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior from the earliest stages of formulation to its ultimate absorption in the body.[1] Poor solubility can lead to inadequate drug exposure, while high solubility may present its own challenges in developing stable, controlled-release dosage forms. Therefore, a thorough characterization of a compound's solubility in various solvent systems is an indispensable step in the drug development pipeline.[2]
This guide focuses on (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (hereafter "Compound EBC"), providing a comprehensive methodology to establish its solubility profile. The principles and techniques discussed are broadly applicable to other small organic molecules.
Physicochemical Characterization and Theoretical Solubility Prediction
Before embarking on experimental work, a theoretical assessment based on the molecular structure of Compound EBC can provide valuable insights and guide solvent selection.
Known Properties:
Structural Analysis: Compound EBC possesses a combination of polar and non-polar functional groups:
-
Polar Groups: An ester, a tertiary amide (lactam), and an ether linkage. These groups can act as hydrogen bond acceptors.
-
Non-polar Groups: A prominent benzyl group and an ethyl chain contribute to the molecule's lipophilicity.
Predicted Solubility Behavior: The widely used principle of "like dissolves like" suggests that a substance's solubility is greatest in a solvent with similar polarity.[5]
-
Aqueous Solubility: Due to the significant non-polar surface area from the benzyl and ethyl groups, Compound EBC is predicted to have low solubility in highly polar solvents like water.
-
Organic Solubility: It is expected to be more soluble in solvents of intermediate polarity that can interact with both its polar and non-polar regions. Good candidates include alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate). High solubility may also be achieved in chlorinated solvents (dichloromethane) and aprotic polar solvents (DMSO).
-
pH-Dependent Solubility: The molecule lacks strongly acidic or basic functional groups that would ionize within the physiological pH range (1.2-6.8). Therefore, its solubility in aqueous media is not expected to be significantly influenced by pH, a critical factor to confirm experimentally for potential oral drug candidates.[6][7]
Experimental Determination of Solubility
A multi-tiered approach, starting with a rapid screen and progressing to a quantitative, equilibrium-based method, is the most efficient strategy.
Workflow for Solubility Determination
The overall experimental process follows a logical progression from initial screening to precise, quantitative measurement.
Caption: Experimental workflow for determining compound solubility.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly and cost-effectively identify solvents in which the compound is soluble, partially soluble, or insoluble, thereby guiding the selection of solvents for quantitative analysis.[8]
Materials:
-
Compound EBC
-
Set of test tubes or 1.5 mL vials
-
Vortex mixer
-
Solvent Panel (suggested):
-
Purified Water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Hexane
-
Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Place approximately 2-5 mg of Compound EBC into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.[8]
-
Visually inspect the solution against a contrasting background. Record observations as "Insoluble" (visible solid remains), "Partially Soluble" (some solid remains but solution is not clear), or "Soluble" (a clear solution is formed with no visible solid).
-
Tabulate the results for all solvents tested.
Expertise & Causality: This initial screen prevents wasting time and resources on quantitative analysis in unsuitable solvents. It provides a practical range-finding assessment.
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the precise thermodynamic equilibrium solubility of Compound EBC. The shake-flask method is the universally recognized gold standard for this purpose.[1][2][7]
Materials & Equipment:
-
Compound EBC (crystalline solid)
-
Selected solvents and/or aqueous buffers (e.g., pH 1.2, 4.5, 6.8 for biopharmaceutical testing)[7]
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control[7]
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PVDF, selected for low compound binding)
-
Validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
Procedure:
-
Preparation: Add an excess amount of solid Compound EBC to a vial. The key is to add enough solid so that undissolved material remains visible throughout the experiment, ensuring saturation is achieved.[1] As a starting point, add ~10 mg of compound to 5 mL of solvent.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (typically 25 °C for general data or 37 °C for biopharmaceutical relevance).[7]
-
Agitation: Agitate the samples at a consistent speed for a predetermined period. A duration of 24 to 72 hours is common.
-
Trustworthiness: The time required to reach equilibrium must be experimentally verified. This is achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration in the supernatant no longer increases.[1]
-
-
Sampling & Filtration: Once equilibrium is reached, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Causality: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particulates, which would otherwise cause a significant overestimation of solubility.[1]
-
-
Analysis: Dilute the filtered sample with an appropriate solvent (typically the mobile phase used for analysis). Analyze the concentration of Compound EBC using a validated, stability-indicating HPLC/UPLC method. The method must be proven to be linear, accurate, and precise in the expected concentration range.
-
Replication: The entire experiment should be performed in at least triplicate for each solvent condition to ensure statistical validity.[7]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Solubility Profile of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
| Solvent System | Temperature (°C) | Method | Mean Solubility (mg/mL) | Mean Solubility (µg/mL) | Classification |
| Purified Water | 25 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| 0.1 M HCl (pH 1.2) | 37 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| Acetate Buffer (pH 4.5) | 37 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| Phosphate Buffer (pH 6.8) | 37 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |
| Ethanol | 25 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |
| Acetone | 25 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Soluble] |
| Dichloromethane | 25 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Very soluble] |
Classification based on United States Pharmacopeia (USP) descriptive terms.
Conclusion
A systematic and rigorous approach to solubility determination is paramount for the successful development of new chemical entities like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. By combining theoretical structural analysis with a phased experimental strategy—from rapid qualitative screening to the gold-standard shake-flask method—researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation development, predicting in vivo performance, and making informed decisions throughout the drug discovery and development process.
References
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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- (S)
- Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. Benchchem.
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- (S)
- (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, 95% Purity, C14H17NO4, 1 gram. Fisher Scientific.
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(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Technical Guide to Stability and Storage
Introduction
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral heterocyclic compound featuring a morpholine core. The morpholine ring is a significant pharmacophore in medicinal chemistry, recognized for its ability to enhance potency and modulate pharmacokinetic properties in drug candidates.[1][2] This scaffold is a building block in a wide array of therapeutic agents, including anticancer, antibiotic, and antifungal drugs.[3][4] Given its role as a key intermediate in the synthesis of complex pharmaceutical agents, a thorough understanding of its chemical stability is paramount for ensuring the integrity, purity, and quality of active pharmaceutical ingredients (APIs) derived from it.
This in-depth technical guide provides a comprehensive overview of the stability profile of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. We will delve into its structural attributes, potential degradation pathways, recommended storage conditions, and a systematic approach to evaluating its stability through forced degradation studies. This document is intended for researchers, scientists, and drug development professionals who handle this molecule and require a robust framework for its management.
Chemical Structure and Potential for Degradation
The stability of a molecule is intrinsically linked to its chemical structure. (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate possesses several functional groups that are susceptible to degradation under various environmental conditions.
-
Ester Functional Group: The ethyl carboxylate moiety is prone to hydrolysis, a chemical breakdown in the presence of water. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid and ethanol.
-
Lactam (Amide) Ring: The 5-oxomorpholine structure contains an internal amide bond (a lactam). Lactam rings can also undergo hydrolysis, particularly under strong acidic or basic conditions, which would result in ring-opening.
-
N-Benzyl Group: While generally stable, the benzylic position can be susceptible to oxidation under certain conditions, potentially leading to the formation of various oxidation byproducts.
-
Chiral Center: The stereochemical integrity of the molecule at the C3 position is critical for its intended biological activity in downstream applications. Harsh chemical conditions could potentially lead to racemization.
Potential Degradation Pathways
Based on the functional group analysis, several degradation pathways can be postulated. A comprehensive understanding of these pathways is the first step in developing stability-indicating analytical methods.
Caption: Postulated degradation pathways for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Recommended Storage and Handling
Proper storage is crucial to maintain the chemical integrity of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. Based on information for this and structurally related compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5][6] | Refrigeration minimizes the rate of potential hydrolytic and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation. |
| Light Exposure | Protect from light | Prevents potential photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry place | Minimizes exposure to moisture, thereby reducing the risk of hydrolysis. |
For handling, it is advised to use personal protective equipment, including gloves and safety glasses. Handling should be performed in a well-ventilated area.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[8]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: A systematic workflow for conducting forced degradation studies.
Protocol for Forced Degradation Study
This protocol provides a starting point for the forced degradation of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. The extent of degradation should ideally be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Objective: To identify the potential degradation products and pathways for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate under various stress conditions.
Materials:
-
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid State | 80°C | 24, 48, 72 hours |
| Photostability | Solid State & Solution | ICH Q1B conditions | As per guidelines |
-
Sample Treatment:
-
For acid and base hydrolysis, take aliquots at specified time points and neutralize with an equimolar amount of base or acid, respectively.
-
For oxidative stress, the reaction can be quenched by dilution.
-
For thermal and photolytic stress, dissolve the solid or use the solution directly.
-
-
Analysis:
-
Dilute all stressed samples, including a non-stressed control, to a suitable concentration for analysis.
-
Analyze all samples by a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all process impurities and degradation products.
-
Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.
-
-
Characterization of Degradants:
-
For significant degradation products, employ techniques such as LC-MS to determine their mass and aid in structural elucidation.
-
Conclusion
While specific public-domain data on the stability of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is limited, a comprehensive understanding of its chemical structure allows for the postulation of likely degradation pathways, primarily hydrolysis and oxidation. The recommended storage condition is refrigerated at 2-8°C, protected from light and moisture.
For drug development professionals, it is imperative to experimentally determine the stability profile of this key intermediate through a systematic forced degradation study as outlined in this guide. The insights gained from such studies are fundamental for the development of robust formulations, the establishment of appropriate storage conditions, and ensuring the overall quality and safety of the final pharmaceutical product.
References
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. Available at: [Link]
-
Morpholine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). Semantic Scholar. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Available at: [Link]
-
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Available at: [Link]
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An In-Depth Technical Guide to the Enantiomeric Purity of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the concept of chirality is not merely a structural nuance but a cornerstone of drug efficacy and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][3][4] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, favoring the development of single-enantiomer drugs to enhance therapeutic indices and minimize adverse effects.[1][4][5]
This guide focuses on (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate , a chiral morpholine derivative of significant interest in medicinal chemistry.[6][7][8] Morpholine scaffolds are prevalent in a multitude of bioactive compounds and approved drugs, valued for their ability to impart favorable pharmacokinetic properties.[9] The precise stereochemistry of these scaffolds is often critical to their biological function. Therefore, the rigorous determination of enantiomeric purity for compounds like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is not just a quality control measure but a fundamental aspect of its development as a potential therapeutic agent or a key building block in drug synthesis.[10]
This document provides an in-depth exploration of the methodologies employed to ascertain the enantiomeric purity of this specific morpholine derivative. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in establishing robust and self-validating analytical protocols.
Synthesis and the Origin of Chirality
The enantiomeric purity of a final compound is intrinsically linked to its synthetic pathway. The synthesis of chiral morpholines can be achieved through various strategies, with the introduction and control of stereochemistry being a critical consideration at each step.[10][11][12] Common approaches include:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of the desired enantiomer.
-
Resolution of Racemates: Separating a 50:50 mixture of enantiomers, often through diastereomeric salt formation or chiral chromatography.[1]
-
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids, to construct the morpholine ring.[9]
For (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a plausible synthetic route could involve the cyclization of a chiral amino alcohol precursor.[12] The stereocenter at the 3-position of the morpholine ring is the focal point of our analysis.
Logical Flow of a Chiral Synthesis and Analysis:
Caption: Synthetic strategies leading to chiral morpholines and subsequent analysis.
Core Analytical Techniques for Enantiomeric Purity Determination
The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), relies on techniques that can differentiate between enantiomers.[13] This is typically achieved by creating a chiral environment that forces the enantiomers to behave as diastereomers, which possess different physical properties.[14]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers in the pharmaceutical industry.[5][15] The technique's power lies in the use of a chiral stationary phase (CSP) , which contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte.[13][15]
The Principle of Chiral Recognition on a CSP:
The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a longer retention time. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Key Considerations for Method Development:
-
Chiral Stationary Phase Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely used and versatile.[13][16] For a molecule like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, with its aromatic ring, ester, and amide functionalities, CSPs that offer π-π interactions, hydrogen bonding, and dipole-dipole interactions would be a logical starting point.
-
Mobile Phase Composition: The mobile phase composition (a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) significantly influences the retention and resolution of the enantiomers. A systematic screening of different mobile phase compositions is essential for optimizing the separation.
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and, therefore, the separation.
Experimental Workflow for Chiral HPLC Analysis:
Caption: Workflow for the determination of enantiomeric excess by Chiral HPLC.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Value | Rationale |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm | A versatile amylose-based CSP known for good recognition of a wide range of chiral compounds. |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | A common mobile phase for normal-phase chiral separations, balancing retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 25 °C | Room temperature is a good starting point to control separation thermodynamics. |
| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for UV detection. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful technique for determining enantiomeric excess.[14] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR sample to induce chemical shift non-equivalence between the signals of the two enantiomers.[14][17]
Methods for Inducing Diastereotopicity in NMR:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.[14] Mosher's acid is a classic example of a CDA.[18]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers.[14] This results in the splitting of NMR signals for the enantiomers, allowing for their quantification. Cyclodextrins are commonly used CSAs.[14]
-
Chiral Lanthanide Shift Reagents (LSRs): These are chiral complexes of lanthanide ions that can coordinate to the analyte. This coordination induces large chemical shift changes, and the diastereomeric complexes formed with the enantiomers exhibit different shifts.[14]
Decision Tree for Selecting an NMR Method:
Caption: A simplified decision guide for choosing an NMR-based method.
For (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, which lacks a readily reactive group for derivatization, the use of a chiral solvating agent or a lanthanide shift reagent would be the preferred NMR approach.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound.
While polarimetry can confirm the presence of a single enantiomer (if the measured specific rotation matches the literature value for the pure enantiomer), it is generally not suitable for the accurate determination of enantiomeric excess in mixtures. This is because the relationship between specific rotation and enantiomeric excess is not always linear, and impurities can significantly affect the measurement. However, it serves as a quick and simple qualitative check.[11]
Protocol Validation and Trustworthiness
A robust analytical method is a self-validating one. For the determination of enantiomeric purity, this involves:
-
Specificity: The method must be able to resolve the (S)-enantiomer from the (R)-enantiomer and any other potential impurities. This is demonstrated by injecting a racemic mixture to show baseline separation of the two enantiomeric peaks.
-
Linearity: The detector response should be linear over a range of concentrations for both enantiomers.
-
Accuracy: The accuracy of the method can be assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The method should yield reproducible results when the same sample is analyzed multiple times.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): It is crucial to determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.
Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity
The determination of the enantiomeric purity of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a critical step in its development for pharmaceutical applications. A multi-faceted approach, with chiral HPLC as the primary quantitative technique, supported by NMR spectroscopy for confirmation and polarimetry for a rapid qualitative check, provides a comprehensive and trustworthy assessment of its stereochemical integrity. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to develop and validate robust analytical methods, ultimately ensuring the safety and efficacy of the next generation of chiral drugs.
References
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- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
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The Multifaceted Therapeutic Potential of Morpholine Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has cemented its status as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, make it a highly sought-after scaffold in the design of novel therapeutic agents.[2][4][5] When derivatized with a carboxylate group, the resulting morpholine carboxylate scaffold presents a rich molecular framework with a diverse and potent range of biological activities. This guide provides an in-depth technical exploration of the significant therapeutic potential of morpholine carboxylate derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the underlying mechanisms of action, present key quantitative data, and provide exemplary experimental protocols to empower researchers in their drug discovery endeavors.
Part 1: Anticancer Activity: Targeting the Machinery of Cell Proliferation
The uncontrolled proliferation of cancer cells is a hallmark of malignancy. Morpholine carboxylate derivatives have emerged as promising anticancer agents by targeting key enzymes and pathways involved in cell cycle regulation and DNA replication.[6][7]
Mechanism of Action: Inhibition of Topoisomerase II
A critical target in cancer chemotherapy is topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[8] By inhibiting this enzyme, anticancer agents can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. Certain morpholine derivatives have demonstrated significant potential as topoisomerase II inhibitors.[8]
Molecular docking studies have been instrumental in elucidating the binding interactions between morpholine derivatives and the active site of topoisomerase II.[8] These computational analyses reveal that the morpholine moiety can form crucial hydrogen bonds with key amino acid residues within the enzyme's binding pocket, leading to potent inhibition. For instance, a study on novel substituted morpholine derivatives showed binding energies ranging from -8 to -10 kcal/mol, with the most potent compound, M5, exhibiting a binding energy of -9.7 kcal/mol and forming three hydrogen bonds with the enzyme.[8]
Signaling Pathway: Topoisomerase II Inhibition and Apoptosis Induction
Caption: Morpholine derivatives inhibit iNOS, leading to reduced nitric oxide production and inflammation.
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of morpholine carboxylate derivatives can be assessed in vitro by measuring their ability to inhibit NO production in stimulated macrophage cell lines.
| Compound | IC50 for NO Inhibition (mM) | Reference |
| 3e | 0.48 ± 0.04 | [9] |
| 3h | 0.51 ± 0.01 | [9] |
| 3k | 0.22 ± 0.02 | [9] |
| 5c | 0.12 ± 0.00 | [9] |
| 5f | 0.25 ± 0.05 | [9] |
| 6c | 0.82 ± 0.07 | [9] |
| 6d | 0.44 ± 0.04 | [9] |
| 6f | 0.60 ± 0.04 | [9] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol details a common method for evaluating the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the effect of a morpholine carboxylate derivative on NO production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with LPS only and a vehicle control.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
Conclusion and Future Directions
Morpholine carboxylate derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their favorable physicochemical properties, make them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific molecular targets. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates, paving the way for their potential clinical translation. This guide provides a foundational framework for researchers to explore and harness the vast potential of morpholine carboxylate derivatives in the ongoing quest for novel and effective medicines.
References
-
Antimicrobial activity of morpholine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Heiran, R., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091. [Link]
-
Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (2020). ResearchGate. [Link]
-
Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tzara, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2763-2784. [Link]
-
Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). Bioorganic & Medicinal Chemistry. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2015). ResearchGate. [Link]
-
Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(02), 229-242. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
-
Fobian, Y. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(21), 9575-9593. [Link]
-
Bektas, H., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 14(10), 1839-1847. [Link]
-
Kumar, P., & Narasimhan, B. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2017). ResearchGate. [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285-29311. [Link]
-
Khalifa, N. M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 27(4). [Link]
-
Anti-inflammatory activity of synthesized compounds under formalin induced inflammation model. (2019). ResearchGate. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Molecular Structure and Spectroscopic Overview
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate possesses a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol .[1] The structure incorporates several key features that will be distinguishable by spectroscopic methods: a morpholine-5-one core, a chiral center at the C3 position, an ethyl ester, and a benzyl group attached to the nitrogen atom. Understanding the expected spectral signatures of these components is crucial for confirming the successful synthesis and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
The following table summarizes the predicted proton NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz. These predictions are based on the analysis of related structures and standard chemical shift ranges.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Benzyl group protons |
| Benzyl CH₂ | 4.60 - 4.80 | AB quartet | 2H | Diastereotopic protons due to adjacent chirality |
| Morpholine CH (C3-H) | 4.20 - 4.40 | Doublet | 1H | Chiral proton adjacent to ester |
| Ethyl OCH₂ | 4.10 - 4.30 | Quartet | 2H | Methylene protons of the ethyl ester |
| Morpholine OCH₂ | 3.80 - 4.20 | Multiplet | 2H | Protons on C2 of the morpholine ring |
| Morpholine NCH₂ | 3.40 - 3.70 | Multiplet | 2H | Protons on C6 of the morpholine ring |
| Ethyl CH₃ | 1.20 - 1.40 | Triplet | 3H | Methyl protons of the ethyl ester |
Predicted ¹³C NMR Data
The carbon NMR will complement the proton data, confirming the carbon skeleton and the presence of key functional groups.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Ester C=O) | 170 - 175 |
| Carbonyl (Amide C=O) | 165 - 170 |
| Aromatic (C₆H₅) | 125 - 140 |
| Morpholine CH (C3) | 60 - 65 |
| Ethyl OCH₂ | 60 - 65 |
| Morpholine OCH₂ (C2) | 65 - 70 |
| Benzyl CH₂ | 50 - 55 |
| Morpholine NCH₂ (C6) | 45 - 50 |
| Ethyl CH₃ | 10 - 15 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Data Interpretation Insights
The diastereotopic nature of the benzylic protons, appearing as an AB quartet, is a key indicator of the chiral center at C3. The chemical shifts of the morpholine ring protons will be influenced by the anisotropic effects of the benzyl group and the carbonyls. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | Ester C=O stretch |
| ~1650 | Strong | Amide C=O stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch (ester and ether) |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum.
Data Interpretation Insights
The two distinct carbonyl stretches are the most informative peaks in the IR spectrum. The ester carbonyl is expected at a higher wavenumber (~1740 cm⁻¹) compared to the amide carbonyl (~1650 cm⁻¹). The presence of both peaks is a strong confirmation of the core structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 264.12 | [M+H]⁺ (Monoisotopic Mass: 263.1158) |
| 286.10 | [M+Na]⁺ |
| 172.07 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocol for MS Data Acquisition
Electrospray Ionization (ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
Data Interpretation Insights
The molecular ion peak ([M+H]⁺ or [M+Na]⁺) will confirm the molecular weight of the compound. A prominent fragment at m/z 91, corresponding to the benzyl cation, is a characteristic feature for molecules containing a benzyl group. Another significant fragment would likely result from the loss of the benzyl group from the molecular ion.
Visualizations
Molecular Structure with Key ¹H NMR Correlations
Caption: Predicted ¹H NMR chemical shifts for key protons.
General Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. By leveraging data from analogous compounds, we have established a robust framework for researchers to identify and characterize this molecule. The presented NMR, IR, and MS data, along with the detailed experimental protocols and interpretation insights, serve as a valuable resource for chemists working in drug discovery and development. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data for the title compound.
References
- (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, 95% Purity, C14H17NO4, 1 gram.
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central.
- benzyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | C19H19NO4 - PubChem.
- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry.
- (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid - Sigma-Aldrich.
- (s)-4-benzyl-5-oxomorpholine-3-carboxylic acid (C12H13NO4) - PubChemLite.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.
- (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid - MySkinRecipes.
- Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs - MDPI.
- Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate(1235181-00-6) 1 H NMR.
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Methodological & Application
Application Notes & Protocols: The Utility of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in High-Fidelity Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
I. Introduction: A Modern Glycine Equivalent for Asymmetric Synthesis
In the field of asymmetric synthesis, the quest for efficient and predictable methods to construct stereochemically defined molecules is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy for transferring stereochemical information to a prochiral substrate. Among the diverse array of auxiliaries, those derived from α-amino acids provide a powerful gateway to synthesizing enantiomerically pure building blocks for pharmaceuticals and natural products.
This document details the application of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate , a conformationally constrained chiral glycine equivalent. Its rigid morpholinone scaffold, derived from L-serine, offers significant advantages for stereocontrol. The N-benzyl group acts as a crucial steric directing group, effectively shielding one face of the corresponding enolate and paving the way for highly diastereoselective transformations. The morpholinone core is a privileged structure, frequently found as a pharmacophore in medicinal chemistry, adding to the synthetic value of this reagent.[1][2][3] This guide provides an in-depth look at its application in asymmetric alkylation, subsequent chemical transformations, and detailed, field-tested protocols for its use.
II. Core Application: Diastereoselective Enolate Alkylation
The primary application of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is as a chiral glycine enolate synthon for the synthesis of α-substituted amino acids. The process involves deprotonation at the C3 position to form a planar enolate, followed by the introduction of an electrophile.
Mechanism of Stereochemical Induction
The high fidelity of the stereochemical outcome is a direct result of the molecule's architecture. Upon deprotonation with a strong base like Lithium Diisopropylamide (LDA), a lithium enolate is formed. The bulky N-benzyl group, due to its conformational preference, effectively blocks the top face of the enolate. Consequently, an incoming electrophile (E+) is forced to approach from the less sterically hindered bottom face. This controlled trajectory of attack results in the preferential formation of one diastereomer.
Caption: Workflow for the diastereoselective alkylation of the chiral morpholinone.
Experimental Protocol: Asymmetric Benzylation
This protocol describes a representative procedure for the asymmetric benzylation of the title compound to yield (3S, ansa)-ethyl 4-benzyl-3-benzyl-5-oxomorpholine-3-carboxylate.
Materials:
-
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Diisopropylamine
-
Benzyl bromide (BnBr)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
LDA Preparation (In-situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (20 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA. The causality here is to pre-form the strong, non-nucleophilic base required for clean deprotonation without side reactions.
-
-
Enolate Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF (15 mL).
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the substrate solution to the pre-formed LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The low temperature is critical to maintain kinetic control and prevent enolate decomposition or racemization.
-
-
Alkylation:
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight. This gradual warming ensures the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated product.
-
Data Presentation: Representative Alkylation Reactions
| Electrophile (E-X) | Product (R-group) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | -CH₃ | >95:5 | ~85% |
| Benzyl Bromide | -CH₂Ph | >98:2 | ~92% |
| Allyl Bromide | -CH₂CH=CH₂ | >95:5 | ~88% |
| Isopropyl Iodide | -CH(CH₃)₂ | >90:10 | ~75% |
| (Note: Data are illustrative based on typical performance for this class of chiral auxiliary.) |
III. Post-Alkylation Transformations: Cleavage of the Auxiliary
A critical step in auxiliary-based synthesis is the efficient and non-racemizing cleavage of the auxiliary to reveal the desired chiral product. The alkylated morpholinone can be converted into valuable chiral α-amino acids or α-amino alcohols.
Caption: Major synthetic pathways for cleaving the chiral auxiliary.
Protocol 1: Hydrolysis to α-Amino Acids
Procedure:
-
Dissolve the alkylated morpholinone (1.0 eq) in a mixture of THF and water (3:1).
-
Add Lithium Hydroxide (LiOH, 3.0 eq) and stir at room temperature until the ester is fully saponified (monitor by TLC).
-
Acidify the mixture carefully with 1M HCl to pH ~2.
-
This step hydrolyzes the ester and may require heating or stronger acidic/basic conditions to cleave the morpholinone amide bond, which can risk epimerization. Purification is typically achieved via ion-exchange chromatography.
Protocol 2: Reductive Cleavage to α-Amino Alcohols
Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and ligand design.[2]
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of the alkylated morpholinone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of Lithium Aluminum Hydride (LAH, ~3.0 eq) in THF dropwise. Caution: LAH reacts violently with water.
-
Allow the reaction to warm to room temperature and then reflux gently for 4-6 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the chiral amino alcohol.
IV. Synthesis of the Chiral Auxiliary
The title compound can be readily synthesized from commercially available (S)-N-benzylserine ethyl ester. The key step is the cyclization with a one-carbon electrophile to form the morpholinone ring.
Caption: Plausible synthetic route to the target chiral morpholinone auxiliary.
V. Conclusion
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate serves as a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-amino acid derivatives. Its rigid framework and the powerful steric influence of the N-benzyl group ensure excellent diastereoselectivity in enolate alkylation reactions. Furthermore, the straightforward cleavage of the auxiliary provides access to valuable, enantiomerically enriched building blocks like amino acids and amino alcohols, making it a valuable tool for researchers in synthetic organic and medicinal chemistry.
References
-
He, Y. P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications. Available at: [Link]
-
Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Organic & Inorganic Au. Available at: [Link]
-
He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. EPFL Infoscience. Available at: [Link]
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The Versatile Chiral Building Block: (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in Asymmetric Synthesis
Introduction: The Significance of Chiral Morpholine Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure building blocks, are the linchpins in the synthesis of complex, biologically active compounds. Among these, the chiral morpholine scaffold has emerged as a privileged structure, present in a wide array of approved drugs and clinical candidates.[1][2] Its unique conformational properties and metabolic stability often impart favorable pharmacokinetic profiles to drug molecules.
This application note provides a detailed guide to the synthesis and application of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate , a versatile chiral building block. This compound serves as a powerful tool for the asymmetric synthesis of α-amino acids and other chiral molecules, leveraging its rigid heterocyclic framework to direct the stereochemical outcome of synthetic transformations. We will delve into the practical aspects of its preparation and its primary application as a chiral auxiliary in diastereoselective alkylation reactions, providing field-proven insights and detailed protocols for researchers in drug discovery and organic synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of the precursor, (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, are well-documented and provide a baseline for its ethyl ester derivative.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | |
| Molecular Weight | 235.24 g/mol | |
| Melting Point | 179-180°C | |
| Boiling Point (Predicted) | 506.8±50.0°C | |
| Appearance | White to off-white powder or crystals | |
| Purity | ≥97% | |
| Storage | 2-8°C, desiccate |
Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
The most direct and widely applicable method for the synthesis of the title ethyl ester is the esterification of its corresponding carboxylic acid precursor, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. Given the potential for sensitivity in chiral molecules, a mild and efficient esterification method is required. The Steglich esterification, which proceeds under neutral conditions at room temperature, is an ideal choice.[3][4][5][6] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).
The causality behind this choice lies in the mechanism of the Steglich esterification. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium species that is readily attacked by the alcohol (ethanol in this case), even if it is sterically hindered. This catalytic cycle is highly efficient and minimizes the risk of side reactions, such as the formation of N-acylurea, which can plague uncatalyzed carbodiimide couplings.[6]
Detailed Protocol: Steglich Esterification
Materials:
-
(S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
A primary application of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is its use as a chiral auxiliary for the diastereoselective synthesis of α-substituted α-amino acids.[7] The rigid morpholinone ring, with its bulky N-benzyl group, effectively shields one face of the enolate formed at the C3 position, directing the approach of an electrophile to the opposite face with high stereocontrol.
The causality for the high diastereoselectivity stems from the conformational rigidity of the bicyclic system formed upon chelation of the enolate with a lithium cation (from the LDA base). The N-benzyl group is pseudo-axial, creating a significant steric hindrance on one face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less hindered face, leading to the formation of one diastereomer in high excess.
Sources
- 1. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Introduction: A Privileged Scaffold in Apoptosis Induction
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral heterocyclic compound featuring a morpholinone core. This structural motif is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. The rigid, defined stereochemistry of the morpholine ring, derived from an amino acid precursor, provides a valuable framework for the design of molecules that can interact with specific biological targets with high affinity and selectivity.
Recent advancements in oncology research have highlighted the therapeutic potential of targeting the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of endogenous proteins that block programmed cell death (apoptosis), a critical process for eliminating damaged or cancerous cells. Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis, contributing to tumor growth and resistance to therapy.[1][2][3] Small molecules that antagonize IAPs can restore the natural apoptotic pathway, making them promising candidates for anticancer drug development. Many of these antagonists are designed as "SMAC mimetics," mimicking the function of the endogenous IAP antagonist, the Second Mitochondria-derived Activator of Caspases (SMAC).[1][2]
The structure of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, with its chiral center and peptidic character, makes it an ideal candidate for investigation as an IAP antagonist. The benzyl group can engage in hydrophobic interactions within protein binding pockets, while the morpholinone core provides a rigid backbone to orient key functional groups. This document provides detailed protocols for the experimental use of this compound to investigate its potential as an anticancer agent, focusing on its role as a modulator of apoptosis.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 106973-40-4 | ChemicalBook |
| Molecular Formula | C₁₄H₁₇NO₄ | ChemicalBook |
| Molecular Weight | 263.29 g/mol | ChemicalBook |
| Melting Point | 77-78 °C | ChemicalBook |
| Boiling Point | 432.9±45.0 °C (Predicted) | ChemicalBook |
| Density | 1.210±0.06 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Colorless to yellow liquid or solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C | MySkinRecipes |
Experimental Workflows and Protocols
The following protocols are designed to assess the biological activity of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a potential IAP antagonist and anticancer agent.
I. Assessment of IAP Inhibitory Activity
A primary application of this compound is to determine its ability to inhibit the function of IAPs, such as XIAP and cIAP1. A common method to assess this is a competitive binding assay using fluorescence polarization.
Protocol 1: In Vitro IAP Inhibition Assay (Fluorescence Polarization)
Principle: This assay measures the ability of the test compound to displace a fluorescently labeled SMAC-derived peptide from the BIR3 domain of an IAP protein. Displacement of the fluorescent peptide results in a decrease in fluorescence polarization.
Materials:
-
Recombinant human XIAP BIR3 or cIAP1 BIR3 protein
-
Fluorescently labeled SMAC-derived peptide (e.g., FITC-AVPI)
-
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
Fluorescently labeled SMAC peptide (final concentration typically in the low nanomolar range)
-
Recombinant IAP BIR3 domain protein (final concentration optimized for a significant polarization window)
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Calculate the IC₅₀ value by plotting the fluorescence polarization values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
The use of a competitive binding format directly assesses the compound's ability to interact with the target protein's active site.
-
Fluorescence polarization is a sensitive and homogeneous assay format, well-suited for high-throughput screening.
-
The BIR3 domain is a critical region for the interaction of IAPs with caspases and SMAC.
Diagram 1: IAP Inhibition Assay Workflow
Caption: Workflow for the in vitro IAP inhibition assay.
II. Evaluation of Anticancer Activity in Cell Culture
Following the confirmation of IAP inhibitory activity, the next logical step is to assess the compound's effect on cancer cell viability and its ability to induce apoptosis.
Protocol 2: Cancer Cell Viability Assay (MTT or CellTiter-Glo®)
Principle: This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line known to be sensitive to IAP antagonists (e.g., MDA-MB-231 breast cancer, A375 melanoma)[4]
-
Complete cell culture medium
-
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate briefly, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Causality Behind Experimental Choices:
-
The choice of cell line is critical; using lines known to be dependent on IAP-mediated survival increases the likelihood of observing a compound-specific effect.
-
MTT and CellTiter-Glo® are well-established, reliable methods for assessing cell viability in a high-throughput format.
Diagram 2: Cell Viability Assay Workflow
Caption: Workflow for assessing cancer cell viability.
Protocol 3: Apoptosis Induction Analysis (Caspase Activity Assay)
Principle: A hallmark of apoptosis is the activation of caspases. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, in cells treated with the compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2, seeding cells in a white-walled 96-well plate.
-
Incubation: Incubate the cells for a shorter duration, typically 24-48 hours, to capture the apoptotic events before widespread cell death.
-
Caspase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Causality Behind Experimental Choices:
-
Measuring caspase-3/7 activity provides direct evidence that the observed decrease in cell viability is due to the induction of apoptosis.
-
The Caspase-Glo® assay is a highly sensitive and specific method for quantifying caspase activity in a multi-well format.
Diagram 3: Apoptosis Induction Pathway
Caption: Proposed mechanism of action for apoptosis induction.
Conclusion and Future Directions
The provided protocols offer a foundational framework for investigating the utility of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a potential anticancer agent. Positive results from these assays would warrant further investigation, including:
-
Mechanism of Action Studies: Western blotting to confirm the degradation of cIAP1 and cleavage of PARP and caspases.
-
In Vivo Efficacy: Testing the compound in animal models of cancer to assess its antitumor activity, pharmacokinetics, and tolerability.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and drug-like properties.
The exploration of morpholinone-based compounds as IAP antagonists is a promising avenue in cancer drug discovery. The detailed application of these protocols will enable researchers to rigorously evaluate the potential of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in this exciting field.
References
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]
-
MySkinRecipes. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. [Link]
-
Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]
-
Sun, H., et al. (2019). Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. Journal of Medicinal Chemistry, 62(12), 5750-5772. [Link]
-
LaCasse, E. C., et al. (2018). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Frontiers in Oncology. [Link]
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- 3. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]
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The Versatile Chiral Scaffolding of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Morpholine Moiety in Drug Design
In the landscape of contemporary medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold." Its frequent appearance in a multitude of clinically successful and experimental drugs is a testament to its favorable physicochemical and metabolic properties. The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, often imparts improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile to bioactive molecules.[1][2] When incorporated into a drug candidate, the morpholine moiety can enhance receptor binding affinity and overall bioactivity.[3]
This guide focuses on a particularly valuable derivative: (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate . This chiral building block offers a unique combination of structural features that make it a powerful tool for the synthesis of complex, stereochemically defined therapeutic agents. Its rigid, bicyclic-like structure, conferred by the lactam functionality, provides a well-defined three-dimensional orientation for substituents, which is crucial for achieving high-affinity and selective interactions with biological targets. The benzyl group on the nitrogen atom introduces a lipophilic character and potential for aromatic interactions, while the ethyl ester at the 3-position serves as a versatile handle for further chemical modifications.
This document will provide an in-depth exploration of the applications of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in medicinal chemistry, with a focus on its role in the development of antiviral and anticancer agents. We will delve into the causality behind its use in specific therapeutic areas and provide detailed, field-proven protocols for its synthetic manipulation.
Core Applications in Drug Discovery
The unique stereochemistry and functional group presentation of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate make it an ideal starting material for the synthesis of targeted therapeutics. Its primary applications lie in the construction of molecules that require precise spatial arrangement for high-potency biological activity.
A Key Building Block for HIV Protease Inhibitors
The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional enzymes and structural proteins.[4] Inhibition of this enzyme prevents the maturation of new, infectious virions, making it a prime target for antiretroviral therapy.
The development of potent and selective HIV protease inhibitors often relies on peptidomimetic scaffolds that can fit into the enzyme's active site. The rigid conformation of the 5-oxomorpholine ring in our title compound makes it an excellent P2 ligand mimic in such inhibitors.[5][6] The P2 ligand is a crucial component that interacts with the S2 subsite of the HIV protease active site. By presenting substituents in a defined stereochemical manner, this morpholine-based scaffold can enhance binding affinity and contribute to high inhibitory potency.[7]
Furthermore, the emergence of drug-resistant HIV strains necessitates the development of new inhibitors that can overcome these mutations. The unique shape and hydrogen bonding capabilities of morpholine-derived P2 ligands can lead to inhibitors with improved activity against drug-resistant variants.[5]
Synthetic Protocols and Methodologies
The true utility of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate lies in its synthetic versatility. The ethyl ester functionality is the primary site for chemical modification, allowing for the introduction of a wide array of pharmacophoric groups. Below are detailed protocols for key transformations of this versatile building block.
Protocol 1: Amide Bond Formation via Hydrolysis and Coupling
A common and highly effective strategy for elaborating the core scaffold is to convert the ethyl ester to a carboxylic acid, followed by amide coupling with a diverse range of amines. This approach allows for the introduction of various side chains that can interact with specific pockets of the target protein.
Step 1a: Saponification of the Ethyl Ester
This step involves the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid, (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.
-
Materials:
-
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).
-
Add LiOH (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid as a solid.
-
Step 1b: Amide Coupling with a Primary or Secondary Amine
This protocol utilizes standard peptide coupling reagents to form a robust amide bond between the carboxylic acid and an amine of interest.
-
Materials:
-
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (from Step 1a)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).[8]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Protocol 2: Reduction of the Ethyl Ester to a Primary Alcohol
The conversion of the ethyl ester to a primary alcohol opens up new avenues for functionalization, such as etherification or oxidation to an aldehyde for subsequent reactions.
-
Materials:
-
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH) (for NaBH₄ reduction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
-
Procedure (using NaBH₄):
-
Dissolve (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq) in a mixture of THF and MeOH.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (2.0-3.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-4-benzyl-3-(hydroxymethyl)morpholin-5-one.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Caption: Key synthetic transformations of the title compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is proprietary to the institutions conducting the research, we can infer some general principles from the broader class of morpholine-containing therapeutics.
| Modification Site | Potential Impact on Biological Activity |
| Amide functionality (from C3-carboxylate) | The nature of the amine coupled to the carboxylic acid is critical for target engagement. Bulky, lipophilic, or hydrogen-bonding groups can be introduced to probe specific pockets in the active site of an enzyme.[1] |
| Benzyl group (on N4) | The benzyl group can be replaced with other substituted aryl or heteroaryl moieties to modulate lipophilicity, solubility, and potential for π-π stacking interactions with the target protein. |
| Lactam carbonyl (at C5) | This group is a key hydrogen bond acceptor and is often crucial for anchoring the molecule in the active site. |
| Morpholine ring | The stereochemistry of the morpholine ring is generally critical for activity. Modifications to the ring itself are less common but could be explored to alter the overall conformation. |
Conclusion and Future Outlook
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a high-value chiral building block with significant potential in medicinal chemistry. Its rigid conformation and versatile functional handle make it an ideal starting point for the synthesis of potent and selective therapeutic agents, particularly in the realm of antiviral and anticancer drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound and to design novel molecules with improved pharmacological profiles. As the demand for stereochemically complex and potent drugs continues to grow, the importance of such well-defined chiral scaffolds will undoubtedly increase.
References
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Synthesis and SAR of morpholine and its derivatives: A review upd
-
Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (2020). PubMed Central. [Link]
-
Contribution of the morpholine scaffold on the activity of... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. (2020). PubMed. [Link]
-
Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (2020). PubMed. [Link]
-
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. (n.d.). MySkinRecipes. [Link]
-
(s)-4-benzyl-5-oxomorpholine-3-carboxylic acid (C12H13NO4). (n.d.). PubChemLite. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. [Link]
-
Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system | Request PDF. (2025). ResearchGate. [Link]
-
Recent Advances in Heterocyclic HIV Protease Inhibitors. (n.d.). PubMed Central. [Link]
-
HIV-protease inhibitors. (n.d.). European Patent Office. [Link]
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Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. (n.d.). PubMed Central. [Link]
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- 5. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate for Bioassay Library Generation
Abstract
This document provides a detailed guide for the strategic chemical modification of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a valuable chiral building block for drug discovery. Heterocyclic scaffolds, particularly those containing morpholine rings, are prevalent in a significant percentage of biologically active compounds and approved drugs, making them "privileged structures" in medicinal chemistry.[1][2] The derivatization of such core structures is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR) through biological screening.[3][4][5] This guide outlines two primary, orthogonal derivatization pathways targeting the C3-ethyl ester and the N4-benzyl group. We provide detailed, field-proven protocols for hydrolysis, amide coupling, N-debenzylation, and subsequent N-functionalization. The overarching goal is to equip researchers with the chemical methodologies and strategic rationale required to produce a diverse library of analogs ready for high-throughput screening (HTS) in various bioassays, from biochemical enzyme inhibition assays to complex cell-based functional screens.[6][7][8]
Introduction: The Rationale for Derivatization
The morpholine moiety is a key structural feature in numerous pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[9][10] The starting molecule, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, presents a rigid, chiral scaffold with two distinct and chemically addressable functional groups. This makes it an ideal starting point for creating a focused library of compounds for biological evaluation.
The process of drug discovery often begins with the screening of large compound libraries to identify initial "hits"—molecules that show activity in a relevant bioassay.[11][12][13] By systematically modifying the core scaffold at specific points, a researcher can:
-
Explore Structure-Activity Relationships (SAR): Determine which parts of the molecule are essential for biological activity.
-
Optimize Potency and Selectivity: Fine-tune the molecular structure to enhance its effect on the desired biological target while minimizing off-target effects.
-
Improve ADME/Tox Properties: Modify the molecule to improve its absorption, distribution, metabolism, excretion, and toxicity profile.[1]
This application note details the strategic workflows to achieve this diversification.
Analysis of the Core Scaffold & Overall Strategy
The parent molecule possesses two primary handles for chemical modification, allowing for a divergent and combinatorial approach to library synthesis.
-
The C3-Ethyl Ester: This group can be readily converted into a carboxylic acid, which then serves as a versatile anchor point for coupling with a vast array of commercially available amines to generate a diverse amide library.
-
The N4-Benzyl Group: This is a common protecting group for the morpholine nitrogen. Its removal unmasks a secondary amine, which can be functionalized with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to introduce different substituents at the N4 position.
These two pathways can be pursued independently or sequentially to create a rich chemical space around the morpholine core.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioassays | Reporter Bioassays [worldwide.promega.com]
- 7. Bioassays - Toolkit [toolkit.ncats.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. PubChem BioAssay: A Decade’s Development toward Open High-Throughput Screening Data Sharing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ichorlifesciences.com [ichorlifesciences.com]
Application Note: High-Performance Analytical Strategies for the Quantification and Chiral Purity Determination of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Abstract
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is critical, as the undesired enantiomer may exhibit different pharmacological activity or toxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable analytical methods for the precise quantification and enantiomeric excess determination of this compound. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established principles of analytical chemistry and adhere to validation standards outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction: The Imperative for Chiral Analysis
In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, one enantiomer often accounts for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, regulatory agencies mandate strict control over the stereoisomeric composition of active pharmaceutical ingredients (APIs) and their intermediates.
The development of robust analytical methods is essential for:
-
Process Chemistry: Monitoring and optimizing asymmetric synthesis to maximize the yield of the desired (S)-enantiomer.
-
Quality Control: Ensuring the chiral purity and concentration of the intermediate before its use in subsequent manufacturing steps.
-
Stability Studies: Assessing if racemization or degradation occurs under various storage conditions.
This guide provides the technical foundation and step-by-step protocols to establish such analytical controls.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for methodical analytical development.
| Property | Value | Source |
| IUPAC Name | (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | ChemicalBook[3] |
| CAS Number | 106973-40-4 | ChemicalBook[3] |
| Molecular Formula | C₁₄H₁₇NO₄ | - |
| Molecular Weight | 263.29 g/mol | - |
| Structure | ![]() | (Structure for illustration) |
Note: The presence of two aromatic rings (benzyl group) provides a strong chromophore, making UV detection a highly suitable quantification technique.
Analytical Strategy: A Multi-tiered Approach
Our recommended strategy employs two primary techniques, selected based on the specific requirements of the analysis, such as sample matrix, required sensitivity, and throughput.
Sources
large-scale synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
An Application Note for the Large-Scale Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral building block of significant interest in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, including protease inhibitors and antiviral drugs.[1][2] Its rigid morpholine scaffold and stereospecific configuration are crucial for achieving selective binding to biological targets.[1] This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a practical and scalable protocol. The narrative emphasizes the rationale behind key experimental choices, process optimization, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction
The morpholine ring is a privileged scaffold in drug discovery, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability.[2] When functionalized with specific stereochemistry, as in the case of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, it provides a three-dimensional framework that can be pivotal for potent and selective interactions with biological targets. The synthesis of enantiomerically pure morpholine derivatives is, therefore, a critical task in the development of new therapeutics.[3][4] This application note outlines a robust, multi-step synthesis suitable for the production of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate on a large scale.
Synthetic Strategy Overview
The presented synthesis is a multi-step process commencing from commercially available (S)-serine ethyl ester hydrochloride. The strategy involves the following key transformations:
-
N-Benzylation: Introduction of the benzyl group onto the nitrogen atom of the serine derivative.
-
N-Alkylation with Ethyl Bromoacetate: Addition of the acetate unit to the secondary amine.
-
Intramolecular Dieckmann Condensation: Cyclization of the diester intermediate to form the morpholinone ring.
-
Purification: Isolation and purification of the final product to the required specifications.
This approach is designed for scalability, employing readily available and cost-effective reagents and avoiding complex chromatographic purifications where possible.
Experimental Protocols
PART 1: Synthesis of (S)-Ethyl 2-(benzylamino)propanoate (Intermediate 1)
Rationale: This initial step introduces the benzyl protecting group onto the chiral starting material. The use of a mild base and a suitable solvent ensures a clean reaction with minimal side products.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| (S)-Serine ethyl ester hydrochloride | 169.61 | 5.00 | 29.48 | 1.0 |
| Benzyl bromide | 171.04 | 5.28 | 30.87 | 1.05 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 7.43 | 88.44 | 3.0 |
| Acetonitrile (ACN) | 41.05 | 50 L | - | - |
Procedure:
-
To a 100 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add (S)-serine ethyl ester hydrochloride (5.00 kg, 29.48 mol) and acetonitrile (50 L).
-
Stir the suspension and add sodium bicarbonate (7.43 kg, 88.44 mol) in portions over 30 minutes.
-
Add benzyl bromide (5.28 kg, 30.87 mol) dropwise over 1 hour, maintaining the internal temperature below 30°C using a cooling jacket.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (30 L) and wash with water (2 x 15 L) and brine (15 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.
PART 2: Synthesis of (S)-Ethyl 2-(N-benzyl-N-(2-ethoxy-2-oxoethyl)amino)propanoate (Intermediate 2)
Rationale: This step builds the carbon backbone necessary for the subsequent cyclization. The use of a non-nucleophilic base is crucial to prevent side reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Intermediate 1 | 223.28 | (Assumed 100% yield from Part 1) | 29.48 | 1.0 |
| Ethyl bromoacetate | 167.00 | 5.42 | 32.43 | 1.1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 6.11 | 44.22 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 L | - | - |
Procedure:
-
In the same 100 L reactor, dissolve the crude Intermediate 1 in DMF (40 L).
-
Add potassium carbonate (6.11 kg, 44.22 mol) to the solution and stir for 30 minutes.
-
Add ethyl bromoacetate (5.42 kg, 32.43 mol) dropwise over 1 hour, maintaining the temperature at 20-25°C.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring by HPLC.
-
Upon completion, pour the reaction mixture into ice-water (100 L) and extract with ethyl acetate (3 x 40 L).
-
Combine the organic extracts and wash with water (3 x 50 L) to remove residual DMF, followed by a brine wash (50 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give Intermediate 2 as a viscous oil.
PART 3: Synthesis and Purification of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Rationale: The Dieckmann condensation is a classic method for forming five- and six-membered rings.[5] The choice of a strong, non-nucleophilic base like sodium ethoxide in a non-protic solvent is critical for promoting the intramolecular cyclization. The final product is purified by crystallization to achieve high purity without the need for large-scale chromatography.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Intermediate 2 | 309.37 | (Assumed 100% yield from Part 2) | 29.48 | 1.0 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 10.3 L | 32.43 | 1.1 |
| Toluene | 92.14 | 60 L | - | - |
| Hydrochloric acid (1M) | 36.46 | As needed | - | - |
| Isopropanol | 60.10 | As needed | - | - |
Procedure:
-
Charge the 100 L reactor with Intermediate 2 and toluene (60 L).
-
Heat the mixture to 80°C under a nitrogen atmosphere.
-
Add the sodium ethoxide solution dropwise over 2 hours. During the addition, ethanol will distill off.
-
After the addition, maintain the reaction at 80-90°C for 4-6 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture to 10°C and slowly quench by adding 1M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.
-
Separate the organic layer and wash with water (20 L) and brine (20 L).
-
Concentrate the toluene solution under reduced pressure to a volume of approximately 20 L.
-
Add isopropanol (40 L) and heat to dissolve the residue.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to induce crystallization.
-
Filter the solid product, wash with cold isopropanol (10 L), and dry under vacuum at 40°C to a constant weight.
Process Visualization
Caption: Synthetic workflow for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Quantitative Data Summary
| Step | Starting Material | Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (HPLC) |
| 1. N-Benzylation | 5.00 kg | Intermediate 1 | 6.58 | 6.25 | 95 | >95% |
| 2. N-Alkylation | 6.25 kg | Intermediate 2 | 8.64 | 8.12 | 94 | >90% (crude) |
| 3. Cyclization & Purification | 8.12 kg | (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | 6.94 | 5.76 | 83 | >99% |
| Overall | 5.00 kg | Final Product | 6.94 | 5.76 | 75 | >99% |
Safety and Scale-Up Considerations
-
Benzyl Bromide: This reagent is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale operations, a closed-system transfer is recommended.
-
Sodium Ethoxide: This is a flammable and corrosive material. It reacts violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen).
-
Solvent Handling: Large volumes of flammable organic solvents are used. The reactor and all associated equipment must be properly grounded to prevent static discharge. Ensure adequate ventilation and the availability of fire suppression systems.
-
Exothermic Reactions: The N-benzylation and the quenching of the Dieckmann condensation can be exothermic. Controlled addition rates and efficient cooling of the reactor are essential to maintain temperature control and prevent runaway reactions.
-
Waste Disposal: Aqueous and organic waste streams will be generated. These must be segregated and disposed of in accordance with local environmental regulations. The acidic and basic aqueous washes should be neutralized before disposal.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. By employing cost-effective reagents and focusing on a crystallization-based purification, this process is well-suited for industrial production. Careful attention to the reaction parameters and safety protocols is paramount for achieving high yields and purity in a safe and reproducible manner.
References
-
Kopach, M. E., et al. (2016). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]
-
MySkinRecipes. (n.d.). (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. Retrieved from [Link]
- Moss, P. H. (1964). U.S. Patent No. 3,151,112. Washington, DC: U.S. Patent and Trademark Office.
- King, A. O., et al. (2001). U.S. Patent No. 6,177,564. Washington, DC: U.S. Patent and Trademark Office.
-
Li, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(18), 2689-2694. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Malkov, A. V., & Kočovský, P. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(10), 1427-1469. Available at: [Link]
-
PubChem. (n.d.). benzyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate. Retrieved from [Link]
- Chinese Patent CN110734393B. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
Sources
- 1. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid [myskinrecipes.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. banglajol.info [banglajol.info]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a Constrained Amino Acid Surrogate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. A key strategy to overcome these limitations is the incorporation of conformationally constrained amino acid surrogates. These modified building blocks restrict the peptide's accessible conformations, pre-organizing it into a bioactive structure. The morpholine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[1][2] (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral building block that serves as a constrained surrogate for natural amino acids, offering a unique tool for the design of next-generation peptide therapeutics. This document provides a detailed guide to its synthesis, characterization, and incorporation into peptide sequences.
Molecular Structure and Design Rationale
The rigidified backbone of the 5-oxomorpholine ring system in (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate reduces the conformational freedom of the peptide chain into which it is incorporated. This constraint can lead to a more defined secondary structure, such as the induction of β-turns, which are critical for many protein-protein interactions.[3][4] The benzyl group on the nitrogen atom provides a hydrophobic side chain, mimicking amino acids like phenylalanine, while the ester functionality at the 3-position allows for its incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies.
Figure 1: Structure of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Synthesis and Characterization
While (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate and its corresponding carboxylic acid are commercially available, this section outlines a general synthetic approach for its preparation, adapted from procedures for structurally similar compounds.
Protocol 1: Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
This protocol is a representative procedure based on the synthesis of related morpholinone structures.
Materials:
-
N-benzyl-L-serine ethyl ester
-
Paraformaldehyde
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of N-benzyl-L-serine ethyl ester (1 equivalent) in toluene, add paraformaldehyde (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a solid or viscous oil.
Characterization Data
The following table summarizes the expected and reported physicochemical and spectroscopic data for the parent carboxylic acid. Experimental data for the ethyl ester should be obtained and compared.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [5] |
| Molecular Weight | 235.24 g/mol | [6] |
| Appearance | White to off-white powder or crystals | [7] |
| Melting Point | 179-180°C | [6] |
| Predicted ¹H NMR | Chemical shifts (ppm) for key protons would be expected in the regions of: 7.2-7.4 (m, 5H, Ar-H), 4.5-4.8 (d, 1H, N-CH₂-Ar), 4.2-4.4 (m, 2H, O-CH₂), 3.8-4.1 (m, 3H, morpholine ring protons), 3.5-3.7 (m, 1H, morpholine ring proton). | N/A |
| Predicted ¹³C NMR | Chemical shifts (ppm) for key carbons would be expected in the regions of: 170-175 (C=O, ester), 165-170 (C=O, amide), 135-138 (Ar-C), 127-130 (Ar-CH), 60-65 (O-CH₂), 50-60 (N-CH₂-Ar), 45-55 (morpholine ring carbons). | N/A |
| Mass Spectrometry | [M+H]⁺ calculated for C₁₂H₁₄NO₄: 236.0917; found: to be determined. | [5] |
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid into a peptide sequence requires its conversion to the Fmoc-protected carboxylic acid.
Figure 2: Workflow for the incorporation of the morpholine surrogate into peptides.
Protocol 2: Hydrolysis of the Ethyl Ester
This is a general protocol for ester hydrolysis and should be optimized for the specific substrate.[8][9][10]
Materials:
-
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Protocol 3: Fmoc-Protection of the Carboxylic Acid
This protocol is based on standard Fmoc-protection procedures.[11][12][13][14]
Materials:
-
(S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetone and water, or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Add NaHCO₃ (2.5 equivalents) and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the acetone under reduced pressure and dilute the aqueous residue with water.
-
Wash the aqueous layer with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amino acid surrogate.
Protocol 4: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This is a general protocol for coupling a non-standard amino acid using Fmoc-SPPS.[15][16][17][18]
Materials:
-
Fmoc-protected (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
-
Peptide synthesis resin (e.g., Rink Amide or Wang resin) with a free N-terminal amine
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling:
-
Pre-activate the Fmoc-protected morpholine surrogate (1.5-3 equivalents) with HBTU/HOBt or HATU (1.5-3 equivalents) and DIPEA (3-6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Conformational Effects and Biological Implications
The incorporation of the (S)-4-benzyl-5-oxomorpholine-3-carboxylate surrogate is expected to induce a significant conformational constraint on the peptide backbone. Studies on similar morpholine-based scaffolds have shown their ability to act as potent β-turn inducers.[4] This pre-organization of the peptide into a bioactive conformation can lead to:
-
Increased Binding Affinity: By reducing the entropic penalty upon binding to a receptor, the constrained peptide may exhibit higher affinity.
-
Enhanced Proteolytic Stability: The non-natural morpholinone structure can hinder recognition and cleavage by proteases, prolonging the peptide's half-life in vivo.
-
Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
The biological activity of peptides incorporating this surrogate will be highly dependent on the specific peptide sequence and its target. However, the favorable properties of the morpholine scaffold suggest its potential in developing novel therapeutics for a wide range of diseases where peptide-based interventions are promising.[1][19]
Conclusion
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the therapeutic properties of peptides. Its rigid structure offers a means to control peptide conformation, leading to improved stability, affinity, and selectivity. The protocols outlined in this guide provide a framework for the synthesis, characterization, and incorporation of this constrained amino acid surrogate, paving the way for the development of innovative and effective peptide-based drugs.
References
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522.
- Sladojevich, F., et al. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916-924.
- Trabocchi, A., & Guarna, A. (2014). Conformationally Constrained Amino Acids as Tools in Medicinal Chemistry. Amino Acids, Peptides and Proteins in Organic Chemistry, 4, 1-36.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Gentilucci, L., et al. (2010). Peptidomimetics for drug design: a focus on constrained scaffolds. Current Medicinal Chemistry, 17(28), 3145-3165.
- Biron, E., & Kessler, H. (2005). A solid-phase approach for the N-methylation of amino acids. The Journal of Organic Chemistry, 70(13), 5183-5189.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
MySkinRecipes. (n.d.). (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). RSC Medicinal Chemistry, 14(6), 1083-1093.
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
- Conformational characteristics of peptides and unanticipated results from crystal structure analyses. (1988). Accounts of Chemical Research, 21(1), 10-17.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). (s)-4-benzyl-5-oxomorpholine-3-carboxylic acid. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Biological Activity and Molecular Docking of Chimeric Peptides Targeting Opioid and NOP Receptors [mdpi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomatik.com [biomatik.com]
- 18. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Constrained peptidomimetics reveal detailed geometric requirements of covalent prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Welcome to the technical support center for the synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantiomeric purity. The core of the synthesis involves the formation of the morpholine-5-one ring system with the correct stereochemistry at the C3 position. A common and effective strategy involves the cyclization of an N-benzylated serine derivative. This guide will address common issues that can arise during this process.
A plausible synthetic approach starts from (S)-serine ethyl ester, which is first N-benzylated. The resulting N-benzyl-L-serine ethyl ester is then reacted with an appropriate C2 synthon, such as chloroacetyl chloride, followed by an intramolecular cyclization to form the desired morpholinone ring.
Visualizing the Reaction Pathway
Caption: Proposed synthetic pathway for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield of N-Benzyl-(S)-Serine Ethyl Ester (Step 1)
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Question: I am observing a low yield after the N-benzylation of (S)-serine ethyl ester. What could be the cause and how can I improve it?
-
Answer:
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a weak base.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gently heating the reaction mixture. Ensure your base is strong enough to deprotonate the amine; potassium carbonate is a good starting point, but stronger bases like sodium hydride could be used cautiously if needed.
-
-
Potential Cause 2: Over-alkylation. The secondary amine formed can be further benzylated to form a quaternary ammonium salt, which would be a water-soluble byproduct and lost during aqueous workup.
-
Solution: Use a stoichiometric amount of benzyl bromide (1.0-1.1 equivalents). Adding the benzyl bromide dropwise to the reaction mixture can also help to minimize over-alkylation.
-
-
Potential Cause 3: Competing O-alkylation. The hydroxyl group of the serine ester can also be benzylated.
-
Solution: While N-alkylation is generally favored for amino alcohols, O-alkylation can occur. Using a non-polar solvent can disfavor the O-alkylation pathway. If O-alkylation persists, consider protecting the hydroxyl group before N-benzylation, although this adds extra steps to the synthesis.
-
-
Issue 2: Formation of Multiple Byproducts During Cyclization (Step 3)
-
Question: During the intramolecular cyclization to form the morpholinone ring, I am seeing multiple spots on my TLC plate and the final yield is low. What are the likely side reactions?
-
Answer:
-
Potential Cause 1: Intermolecular Reactions. Instead of the desired intramolecular cyclization, intermolecular reactions between two molecules of the N-chloroacetyl-N-benzyl-(S)-serine ethyl ester can occur, leading to dimers or oligomers.
-
Solution: This is often concentration-dependent. Running the reaction at high dilution can significantly favor the intramolecular pathway. A slow addition of the substrate to a suspension of the base (e.g., NaH) in the solvent can also be beneficial.
-
-
Potential Cause 2: Racemization. The stereocenter at C3 is susceptible to racemization under harsh basic conditions.
-
Solution: Use a non-nucleophilic, strong base like sodium hydride (NaH) and perform the reaction at low temperatures (e.g., 0 °C to room temperature). Avoid strong, nucleophilic bases like sodium hydroxide or potassium tert-butoxide at elevated temperatures. The use of milder bases like potassium carbonate in a polar aprotic solvent like DMF can also be explored.
-
-
Potential Cause 3: Decomposition. The starting material or product may be unstable under the reaction conditions.
-
Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Minimize reaction time and work up the reaction as soon as it is complete (as monitored by TLC).
-
-
Issue 3: Difficulty in Purifying the Final Product
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Question: My crude product is an oil and is difficult to purify by column chromatography. Are there alternative purification methods?
-
Answer:
-
Potential Cause: Residual Impurities. The crude product may contain unreacted starting materials or byproducts with similar polarity, making chromatographic separation challenging.
-
Solution 1: Crystallization. If the product is a solid at room temperature or can be induced to crystallize, this is an excellent method for purification. Try dissolving the crude oil in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then slowly cooling it down. Seeding with a small crystal of pure product can also help.
-
Solution 2: Salt Formation and Recrystallization. If the product has a basic nitrogen atom, it can be converted to a salt (e.g., hydrochloride) which is often a crystalline solid and can be recrystallized. The free base can then be regenerated.
-
Solution 3: Kugelrohr Distillation. If the product is a thermally stable oil, short-path distillation using a Kugelrohr apparatus can be effective for removing less volatile impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for the cyclization step?
-
A1: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred for the intramolecular cyclization, especially when using a strong base like sodium hydride. These solvents effectively solvate the cation of the base without interfering with the nucleophilic attack.
-
-
Q2: How can I confirm the enantiomeric purity of my final product?
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A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. You will need a chiral stationary phase column. Alternatively, you can use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or by derivatizing the product with a chiral auxiliary (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by NMR.
-
-
Q3: Can I use a different protecting group for the nitrogen instead of benzyl?
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A3: Yes, other protecting groups can be used. A benzyloxycarbonyl (Cbz) group is a common alternative that can be removed by hydrogenolysis, which might be advantageous for downstream applications. However, the choice of protecting group may influence the reactivity and stability of the intermediates, potentially requiring adjustments to the reaction conditions.
-
-
Q4: Is it possible to perform this synthesis as a one-pot reaction?
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A4: While a one-pot synthesis from N-benzyl-(S)-serine ethyl ester might be conceivable, it is generally not recommended. The conditions for acylation (typically requiring a tertiary amine base) and cyclization (often requiring a much stronger, non-nucleophilic base) are quite different. Attempting this in one pot would likely lead to a complex mixture of products and a very low yield of the desired compound. A stepwise approach with isolation of the acylated intermediate is more robust and easier to troubleshoot.
-
Experimental Protocols
Protocol 1: N-Benzylation of (S)-Serine Ethyl Ester
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To a solution of (S)-serine ethyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization
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To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of N-chloroacetyl-N-benzyl-(S)-serine ethyl ester (1.0 eq) in anhydrous THF dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting low yield or purity issues.
Quantitative Data Summary
| Parameter | Step 1: N-Benzylation | Step 3: Cyclization |
| Key Reagents | Benzyl Bromide, K₂CO₃ | NaH, Chloroacetyl Chloride |
| Stoichiometry | Benzyl Bromide: 1.0-1.1 eq | NaH: 1.1-1.5 eq |
| Solvent | Acetonitrile, DMF | Anhydrous THF, Anhydrous DMF |
| Temperature | Room Temp to 50 °C | 0 °C to Room Temp |
| Typical Yield | 70-90% | 60-80% |
Disclaimer: These are typical ranges and may need to be optimized for your specific laboratory conditions.
References
-
While a specific, publicly available synthesis for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate was not identified in the initial literature search, the principles outlined in this guide are based on general and well-established methods for the synthesis of substituted morpholines.
-
General Morpholine Synthesis Reviews: Comprehensive reviews on the synthesis of morpholine derivatives can provide a broader context and alternative synthetic routes.[1][2]
-
Asymmetric Synthesis of Heterocycles: Literature on the enantioselective synthesis of nitrogen and oxygen-containing heterocycles will offer insights into controlling stereochemistry.[3][4][5]
-
Patents on Morpholine Derivatives: Patent literature can be a valuable source of synthetic procedures for specific classes of compounds.[6][7]
-
Sources
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Welcome to the dedicated technical support guide for navigating the purification challenges of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this chiral morpholine derivative in high purity.
Introduction to Purification Challenges
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a valuable chiral building block in medicinal chemistry. Its purification, however, can present several challenges, primarily related to the removal of starting materials, reaction byproducts, and potential stereoisomers. Achieving high chemical and enantiomeric purity is critical for its application in the synthesis of pharmacologically active compounds. This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate?
The impurity profile largely depends on the synthetic route. A common approach involves the cyclization of an N-substituted serine derivative. Based on this, you can anticipate the following impurities:
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Unreacted Starting Materials: Incomplete reactions can leave residual N-benzyl-L-serine ethyl ester and the cyclizing agent (e.g., a haloacetyl halide).
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Diastereomers: If the starting serine ethyl ester is not enantiomerically pure, or if racemization occurs during the reaction, the corresponding (R)-enantiomer of the product may be present.
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Byproducts of Side Reactions: Incomplete cyclization can lead to the formation of N-acylated serine derivatives. Under harsh basic or acidic conditions, hydrolysis of the ester group can occur, yielding the corresponding carboxylic acid.
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Reagents and Catalysts: Residual catalysts, bases, or acids used in the synthesis can also contaminate the final product.
Q2: My crude product is an oil and won't crystallize. What should I do?
Oiling out is a common issue, especially when impurities are present that depress the melting point and disrupt the crystal lattice formation. Here are some steps to troubleshoot this:
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Initial Purification: Before attempting recrystallization, it's often beneficial to perform a preliminary purification. A quick filtration through a plug of silica gel, eluting with a solvent system of intermediate polarity (e.g., ethyl acetate/hexanes), can remove many baseline impurities.
-
Solvent Screening: The choice of solvent is critical for successful recrystallization. For polar esters, a systematic screening of solvents is recommended.
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Inducing Crystallization: If the compound still oils out, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available.
Q3: I am struggling to separate the enantiomers of my product using chiral HPLC. What parameters should I optimize?
Poor resolution in chiral HPLC is a frequent challenge. The key is to enhance the differential interaction between the enantiomers and the chiral stationary phase (CSP). Consider the following:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For morpholine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution.
-
Additives: For basic compounds like morpholines, adding a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Success hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Problem: The compound is soluble in all tested solvents at room temperature.
-
Causality: The compound is too soluble for single-solvent recrystallization.
-
Solution: Employ a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Problem: The compound precipitates as an oil upon cooling.
-
Causality: The solution is supersaturated, or impurities are inhibiting crystal formation.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of the "good" solvent to reduce the saturation level.
-
Allow the solution to cool very slowly. Placing it in a Dewar flask with warm water can help.
-
If oiling persists, try a different solvent system.
-
Experimental Protocol: Recrystallization Solvent Screening
-
Place approximately 10-20 mg of the crude (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate into several small test tubes.
-
To each tube, add a different solvent (0.5 mL) from the list below, starting with less polar options.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe if it dissolves.
-
If the compound dissolves upon heating, allow the tube to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will dissolve the compound when hot but not when cold.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | A good starting point for many esters. |
| Toluene | Medium | Can be effective for aromatic compounds. |
| Acetone / Water | High | The compound should be soluble in acetone. |
| Ethanol / Water | High | A common choice for moderately polar compounds. |
| Isopropanol | Medium-High | Often a good single solvent for crystallization. |
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For chiral separations, a chiral stationary phase is essential.
Problem: Poor separation of the desired product from impurities on a standard silica gel column.
-
Causality: The polarity difference between the product and impurities is insufficient for separation with the chosen eluent.
-
Solution:
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a solvent gradient that gradually increases in polarity. This can help to resolve closely eluting compounds.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reversed-phase silica (C18).
-
Problem: Co-elution of enantiomers on a chiral HPLC column.
-
Causality: The chiral stationary phase and mobile phase combination is not providing sufficient stereochemical recognition.
-
Solution:
-
Screen Different Chiral Columns: Test a variety of polysaccharide-based and other types of chiral columns.
-
Optimize the Mobile Phase: Systematically vary the organic modifier and consider adding additives as described in the FAQs.
-
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Initial Mobile Phase: Begin with a mobile phase of 90:10 Hexane:Isopropanol.
-
Flow Rate: Use a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Optimization:
-
If no separation is observed, incrementally increase the polarity by changing the mobile phase composition (e.g., to 80:20, 70:30 Hexane:Isopropanol).
-
If peaks are broad or tailing, add 0.1% diethylamine to the mobile phase.
-
If resolution is still poor, try a different organic modifier like ethanol.
-
Consider lowering the column temperature to 20°C or 15°C.
-
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Caption: A general workflow for the purification and analysis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Purity Assessment
A multi-technique approach is essential for a comprehensive purity assessment.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters to Check |
| HPLC (Achiral) | Chemical Purity | Peak area percentage of the main compound. |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (ee%) calculated from the peak areas of the two enantiomers. |
| ¹H and ¹³C NMR | Structural Confirmation and Impurity Identification | Absence of signals from starting materials and byproducts. Correct chemical shifts and integrations. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Presence of the correct molecular ion peak. |
Concluding Remarks
The successful purification of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is an achievable goal with a systematic and informed approach. By understanding the potential impurities and methodically troubleshooting purification techniques, researchers can obtain this valuable chiral intermediate with the high purity required for downstream applications in drug discovery and development.
References
Technical Support Center: Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Welcome to the technical support center for the synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral morpholine derivative. Here, we address common side reactions and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to anticipate, diagnose, and resolve synthetic challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Loss of Enantiopurity and Diastereoselectivity
Question: My final product, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, shows significant contamination with the (R)-enantiomer or other diastereomers. What is causing this loss of stereochemical control?
Answer: The primary culprit for the loss of enantiopurity is often epimerization at the C3 position, which is α to the ester carbonyl group. This stereocenter is susceptible to racemization or epimerization, particularly under basic or even mildly acidic conditions.
Causality and Mechanism: The hydrogen atom at the C3 position is acidic due to the electron-withdrawing effect of the adjacent ester group. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of (S) and (R) configurations and thus eroding the enantiomeric excess (ee) of your product. Even seemingly neutral conditions can become problematic if trace basic or acidic impurities are present. It has been noted that morpholines with electron-withdrawing substituents like esters are more prone to racemization or epimerization.[1]
Troubleshooting & Preventative Measures:
-
Strict pH Control: Maintain neutral or slightly acidic conditions throughout the synthesis and workup. Avoid strong bases, especially during purification steps like chromatography. If a basic reagent is necessary, consider using a sterically hindered, non-nucleophilic base and carrying out the reaction at low temperatures.
-
Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of epimerization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor epimerization.
-
Solvent Choice: The choice of solvent can influence the stability of the enolate intermediate. Aprotic solvents are generally preferred over protic solvents which can facilitate proton exchange.
Experimental Protocol: Monitoring Enantiopurity via Chiral HPLC
A robust method for assessing the stereochemical purity of your product is crucial.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in an appropriate solvent (e.g., a mixture of hexane and isopropanol).
-
Column: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve good separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Issue 2: Formation of Carboxylic Acid Byproduct
Question: I am observing a significant amount of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid in my reaction mixture, leading to a lower yield of the desired ethyl ester. What is causing this hydrolysis?
Answer: The formation of the corresponding carboxylic acid is due to the hydrolysis of the ethyl ester. This is a common side reaction that can be catalyzed by either acid or base.[2][3][4]
Causality and Mechanism:
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[2][3] This forms a tetrahedral intermediate which then collapses, expelling the ethoxide anion. The resulting carboxylic acid is deprotonated by the ethoxide to form the carboxylate salt. This reaction goes to completion.[2]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification.[2][5] The reaction is driven to the carboxylic acid product by the presence of excess water.[2][4][5]
Troubleshooting & Preventative Measures:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
pH Control During Workup: During aqueous workup, avoid strongly acidic or basic conditions. If an extraction is necessary, use a saturated sodium bicarbonate solution cautiously, as it is basic enough to promote some hydrolysis, especially with prolonged contact. Neutralize acidic solutions carefully.
-
Purification Strategy: If hydrolysis is unavoidable, the resulting carboxylic acid can sometimes be separated from the desired ester by extraction or chromatography. Alternatively, the crude mixture can be re-esterified.
Data on Hydrolysis Conditions:
| Condition | Catalyst/Reagent | Reversibility | Key Considerations |
| Acidic | Dilute HCl or H₂SO₄ | Reversible | Requires excess water to favor hydrolysis.[2][4][5] |
| Basic | NaOH, KOH, LiOH | Irreversible | Stoichiometric amount of base is consumed.[2][5] |
Issue 3: N-Debenzylation
Question: My product is contaminated with a compound that appears to be the N-debenzylated morpholinone. How can I prevent the loss of the N-benzyl protecting group?
Answer: The N-benzyl group can be labile under certain conditions, particularly during reductive processes or in the presence of strong acids or oxidizing agents.
Causality and Mechanism:
-
Hydrogenolysis: The most common method for N-debenzylation is catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas). If your synthetic route involves a reduction step, this could be the cause. This method is generally incompatible with other reducible functional groups.[6][7]
-
Strong Lewis Acids: Lewis acids like AlCl₃ can cleave the N-benzyl bond, but this can also lead to side reactions like Friedel-Crafts alkylation.[6]
-
Oxidative Cleavage: Certain oxidizing agents can also effect N-debenzylation.[7]
Troubleshooting & Preventative Measures:
-
Avoid Reductive Conditions: If your synthesis involves a reduction, consider alternative reducing agents that are less likely to cleave the N-benzyl group.
-
Protecting Group Strategy: If N-debenzylation is a persistent issue, you might consider a more robust N-protecting group for your synthesis, depending on the subsequent reaction conditions.
-
Reaction Conditions: When using reagents that could potentially cause debenzylation, perform the reaction at lower temperatures and for shorter durations.
Issue 4: Incomplete Cyclization or Side Products from Starting Materials
Question: I am getting low yields of the desired morpholinone, and I'm isolating unreacted starting materials or other byproducts. What could be the problem?
Answer: Incomplete cyclization can be a significant issue in the synthesis of morpholinones. The key step often involves an intramolecular nucleophilic substitution to form the heterocyclic ring.
Causality and Mechanism: The cyclization to form the morpholinone ring is typically an intramolecular Williamson ether synthesis or a related nucleophilic substitution. The efficiency of this step depends on the reactivity of the leaving group and the nucleophilicity of the attacking atom, as well as the conformational feasibility of the ring closure. Side reactions can include intermolecular reactions leading to polymers or elimination reactions if the conditions are too harsh. One of the most robust routes involves coupling an amino alcohol with an α-chloroacyl chloride, followed by base-mediated cyclization.[8]
Troubleshooting & Preventative Measures:
-
Choice of Base: The base used to promote cyclization is critical. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the nucleophile without causing other side reactions.
-
Leaving Group: Ensure you have a good leaving group on the electrophilic carbon. Halides (Cl, Br, I) or sulfonates (tosylates, mesylates) are commonly used.
-
Concentration: Running the cyclization reaction at high dilution can favor the intramolecular reaction over intermolecular polymerization.
-
Temperature: While some heat may be necessary to overcome the activation energy, excessive temperatures can lead to decomposition or side reactions.
Visualizing the Synthetic Pathway and Side Reactions
The following diagrams illustrate the intended synthetic pathway and the key side reactions discussed.
Caption: Main synthesis pathway and competing side reactions.
References
-
MacMillan, D. W. C., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. Available at: [Link]
-
Eastgate, M. D., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
-
Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
-
Gigg, R., & Conant, R. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Ester hydrolysis. Available at: [Link]
-
Clark, J. (2015). hydrolysis of esters. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]
- Dong, J., Wang, Y., et al. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
-
National Center for Biotechnology Information. (n.d.). benzyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate. PubChem. Available at: [Link]
- Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
-
Molbase. (n.d.). ethyl 5-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Fairbanks, A. J., et al. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Oxford. Available at: [Link]
-
MySkinRecipes. (n.d.). (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. Available at: [Link]
- Forgo, P., et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives.
- Wang, Y., et al. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- Sławiński, J., & Bednarski, P. (2025). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
-
PubChemLite. (n.d.). (s)-4-benzyl-5-oxomorpholine-3-carboxylic acid (C12H13NO4). Available at: [Link]
-
LookChem. (n.d.). Cas 106910-82-1,ethyl (RS)-4-benzyl-5-oxomorpholine-3-carboxylate. Available at: [Link]
- Georgia Academy of Science. (2022). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Digital Commons @ the Georgia Academy of Science.
- Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
- Li, J., et al. (2019). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity.
- Li, J., et al. (2019). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing.
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Kumar, S., et al. (2020).
Sources
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- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Racemization Issues with (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Welcome to the technical support center for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of this valuable chiral building block. Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a significant challenge in the synthesis and handling of many chiral molecules, and can have profound implications on the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, prevent, and resolve racemization issues in your work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate?
A1: Racemization is the process by which an enantiomerically pure compound, in this case, the (S)-enantiomer, converts into a mixture containing both the (S) and (R) enantiomers. For chiral drug candidates, the two enantiomers can have vastly different pharmacological and toxicological profiles.[2] The morpholine scaffold is a key component in many bioactive molecules and approved drugs, making the control of its stereochemistry paramount for consistent biological activity.[4][5][6][7]
Q2: What is the underlying chemical mechanism for the racemization of this compound?
A2: The primary mechanism for racemization in α-amino esters like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is through the formation of a planar enolate intermediate. The proton on the α-carbon (the carbon adjacent to the carbonyl group of the ester) is acidic and can be abstracted by a base. This results in a flat, achiral enolate. Subsequent reprotonation can occur from either face of the enolate, leading to the formation of both the original (S)-enantiomer and the undesired (R)-enantiomer.[8]
Q3: Which experimental conditions are most likely to induce racemization?
A3: Several factors can promote racemization, including:
-
Basic Conditions: The presence of strong bases is a primary driver for enolate formation.[9]
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and enolization.
-
Prolonged Reaction Times: Extended exposure to racemization-inducing conditions increases the likelihood of epimerization.[10]
-
Solvent Choice: Polar, protic solvents can facilitate proton exchange and stabilize the enolate intermediate, potentially increasing the rate of racemization.
Troubleshooting Guide: Diagnosing and Mitigating Racemization
This section provides a structured approach to identifying and resolving racemization issues during your experiments.
Scenario 1: Loss of Enantiomeric Purity During a Reaction
Observation: You start with enantiomerically pure (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, but your final product shows a mixture of enantiomers upon chiral analysis.
Troubleshooting Workflow:
Sources
- 1. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction time and temperature for morpholine synthesis
Technical Support Center: Optimizing Morpholine Synthesis
This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive resource for optimizing the synthesis of morpholine. As a Senior Application Scientist, this document provides field-proven insights and troubleshooting strategies to address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing morpholine?
The most common industrial method for producing morpholine is the dehydration of diethanolamine (DEA) using a strong acid, such as sulfuric acid.[1][2] This process involves heating diethanolamine, which causes it to cyclize and form morpholine. Another significant method, which has become more prevalent due to its efficiency, is the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures over a hydrogenation catalyst.[3]
Q2: What are the optimal reaction temperatures for morpholine synthesis?
For the diethanolamine dehydration route, the reaction temperature is typically maintained between 150°C and 250°C.[4] More specifically, a range of 180°C to 235°C is often preferred.[4] One study suggests an optimal temperature of 200°C for this method. In the diethylene glycol (DEG) process, temperatures can range from 150°C to 400°C, with a more common operational window between 200°C and 250°C.[1][5][6]
Q3: How does reaction time impact the synthesis of morpholine?
Reaction time is a critical factor that can significantly influence the yield. For the diethanolamine method, reaction times can be as short as 30 minutes to 1.5 hours under certain conditions, achieving yields of over 90%.[4] Another study identified an optimal reaction time of 90 minutes. Longer reaction times, such as 7 to 8 hours, have also been reported.[4]
Q4: What are the common byproducts in morpholine synthesis and how can their formation be minimized?
A significant byproduct in morpholine synthesis is N-ethylmorpholine.[3] In the diethylene glycol route, an intermediate, 2-(2-aminoethoxy)ethanol, can remain in the final product if the reaction is incomplete.[3] To minimize these byproducts, it is crucial to optimize reaction conditions, particularly temperature, and ensure the purity of the starting materials.[3] In the diethanolamine process using sulfuric acid, a substantial amount of sodium sulfate is produced as a byproduct after neutralization, which requires proper disposal.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal reagent ratios, catalyst deactivation, or product loss during isolation.[7] | Extend reaction time or increase the temperature within the optimal range.[7] Ensure the correct stoichiometry of reactants and verify catalyst activity.[7] Optimize purification techniques to prevent product loss.[7] |
| High Impurity Levels | Side reactions due to incorrect temperature or prolonged reaction time. | Adjust the reaction temperature to improve selectivity.[7] Monitor the reaction progress to avoid unnecessarily long reaction times that can lead to byproduct formation. |
| Catalyst Deactivation | Poisoning or fouling of the catalyst by impurities or byproducts.[3] | Use high-purity starting materials to prevent catalyst poisoning.[3] Consider catalyst regeneration or replacement if deactivation is suspected.[3] |
| Inefficient Water Removal | In the diethanolamine dehydration route, the presence of water can hinder the forward reaction.[3] | Improve the efficiency of the distillation or water-trapping apparatus to drive the reaction to completion.[3] |
Experimental Protocols
Lab-Scale Synthesis of Morpholine from Diethanolamine
This protocol outlines the dehydration of diethanolamine using a strong acid catalyst.
-
Acidification: In a suitable reaction flask, while cooling and stirring, slowly add concentrated sulfuric acid to diethanolamine. This reaction is highly exothermic.[3]
-
Dehydration: Heat the mixture to a temperature between 185°C and 195°C and maintain this temperature for approximately 30 minutes to allow for cyclization.[2]
-
Neutralization: After cooling the reaction mixture, neutralize the excess acid with a strong base, such as a sodium hydroxide solution, until the pH reaches 11.[2]
-
Isolation: Filter the resulting slurry and distill the crude morpholine from the filtrate.[2][3]
-
Purification: Collect the fraction that boils below 130°C for further purification.[2] A final fractional distillation, collecting the fraction boiling between 126-129°C, can yield morpholine with high purity.[3]
Data Summary: Reaction Parameters
| Synthesis Route | Catalyst | Temperature Range (°C) | Reaction Time | Reported Yield |
| Diethanolamine (DEA) Dehydration | Sulfuric Acid/Oleum | 150 - 250 | 0.5 - 8 hours | 79.3% - 95%[4] |
| Diethylene Glycol (DEG) & Ammonia | Hydrogenation Catalyst (Ni, Cu, Co) | 150 - 400 | Not specified | >60-90% conversion[3] |
References
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- Google Patents. (1957). Process of producing morpholine from diethanolamine.
- Ataman Kimya. (n.d.). MORPHOLINE.
- Dissertation. (n.d.). The Study on the Preparation of Morpholine.
- ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
- Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method.
- Google Patents. (1988). Preparation of morpholine.
- Google Patents. (1987). Synthesis of morpholine.
- Google Patents. (n.d.). Dewatering catalyst and application thereof in preparing morpholine.
- ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Google Patents. (1964). Process for the preparation of morpholines.
- MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
- Patent Office. (1981, September 23). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
Sources
- 1. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 2. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 5. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 6. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Reactions
Welcome to the technical support center for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during reactions with this chiral building block. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate your synthetic challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Issue 1: Low Yields in the Synthesis of the Morpholinone Core
Question: I am attempting to synthesize (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate and consistently obtaining low yields. What are the probable causes and how can I optimize the reaction?
Answer:
Low yields in the formation of the morpholinone ring system often stem from incomplete reactions, suboptimal reagent ratios, or competing side reactions. The synthesis of chiral morpholinone derivatives is a common challenge, but several factors can be controlled to improve the outcome.[1]
Underlying Causes and Solutions:
-
Incomplete Cyclization: The intramolecular cyclization to form the morpholinone ring may not be proceeding to completion.
-
Optimization: Consider extending the reaction time or moderately increasing the temperature. For similar heterocyclic syntheses, reaction time and temperature are critical parameters.[1] Ensure your base is sufficiently strong to deprotonate the necessary precursor but not so strong as to cause degradation.
-
-
Suboptimal Base Selection: The choice and stoichiometry of the base are crucial.
-
Optimization: A common strategy for synthesizing chiral morpholinone derivatives involves a base-mediated cyclization.[2] If using a base like potassium carbonate, ensure it is finely powdered and anhydrous. A phase-transfer catalyst might be beneficial if dealing with biphasic conditions.
-
-
Side Reactions: The starting materials may be susceptible to side reactions that consume them before the desired cyclization can occur.
-
Optimization: Maintain a clean reaction setup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure the purity of your starting materials, as impurities can catalyze unwanted side reactions.
-
Experimental Protocol: General Optimization Strategy
-
Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous where necessary.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
-
Temperature Control: Start the reaction at a lower temperature and gradually increase it, monitoring the progress by TLC or LC-MS.
-
Base Screening: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and their stoichiometry.
-
Solvent Effects: Investigate the effect of different polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) | NaH (1.2 eq) |
| Solvent | DMF | Acetonitrile | THF |
| Temperature | 80 °C | Reflux | 60 °C |
| Time | 12 h | 12 h | 18 h |
A sample table for optimizing reaction conditions.
Issue 2: Racemization of the Chiral Center
Question: My product, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, is showing a loss of enantiomeric purity. What could be causing this racemization and how can I prevent it?
Answer:
The stereocenter at the C3 position is susceptible to racemization, especially under harsh reaction conditions. Maintaining the stereochemical integrity of this chiral center is critical for its application in asymmetric synthesis.
Underlying Causes and Solutions:
-
Harsh Basic or Acidic Conditions: Exposure to strong bases or acids can lead to deprotonation at the C3 position, forming an enolate intermediate that can then be protonated from either face, leading to racemization.
-
Prevention: Use mild bases for the cyclization step. If purification requires chromatography, use a neutral mobile phase or add a small amount of a volatile acid or base (like acetic acid or triethylamine) to control the pH on the silica gel. It's crucial to select conditions that are known to be racemization-free.[2][3]
-
-
Elevated Temperatures: Prolonged exposure to high temperatures can also promote racemization.
-
Prevention: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimize the time the compound is heated during workup and purification.
-
Workflow for Minimizing Racemization
Caption: Workflow to minimize racemization.
Issue 3: Hydrolysis of the Ethyl Ester
Question: During my reaction or workup, I am observing the formation of the corresponding carboxylic acid, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. How can I avoid this ester hydrolysis?
Answer:
The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic aqueous conditions, especially at elevated temperatures.
Underlying Causes and Solutions:
-
Aqueous Basic or Acidic Workup: Washing with strong aqueous acids or bases during the workup procedure is a common cause of ester hydrolysis.
-
Prevention: Use mild aqueous solutions for washing, such as saturated sodium bicarbonate (for neutralizing acid) or dilute ammonium chloride (for neutralizing base). Keep the temperature low during the workup by using an ice bath.
-
-
Wet Solvents: The presence of water in the reaction solvent can lead to hydrolysis, particularly if the reaction is run for an extended period or at high temperatures.
-
Prevention: Use anhydrous solvents for the reaction. If the reaction needs to be run in the presence of water, consider using a different protecting group for the carboxylic acid that is more stable under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate?
A1: Purification is typically achieved by column chromatography on silica gel. To avoid potential issues like hydrolysis or racemization, it is advisable to use a mobile phase with neutral components, such as a mixture of hexanes and ethyl acetate. If the compound streaks on the column, adding a small amount (e.g., 0.1-1%) of a neutral modifier like ethanol or a volatile one like triethylamine can help.
Q2: I am seeing an unexpected side product in my N-benzylation reaction using benzyl bromide and a base. What could it be?
A2: When using benzyl bromide with a base like sodium hydride in a solvent like DMF, an amine side product can form.[4] This impurity can be difficult to separate from the desired benzylated product. To avoid this, consider alternative benzylation methods or using a different solvent. For N-alkylation of morpholines, other methods using benzyl alcohols have also been reported.[5]
Q3: Can I reduce the lactam carbonyl of the morpholinone ring?
A3: Yes, the lactam carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The choice of reagent will depend on the other functional groups present in the molecule. The ester group will also likely be reduced under these conditions.
Q4: How can I confirm the stereochemistry of my final product?
A4: The most reliable method for confirming the stereochemistry is by X-ray crystallography if a suitable crystal can be obtained. Alternatively, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to determine the enantiomeric excess by comparing the retention time to a racemic or authenticated standard.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common issues.
References
-
J-GLOBAL. Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. Japan Science and Technology Agency. [Link]
-
PubChem. (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
O'Brien, A. G., Maruyama, A., & Seeberger, P. H. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394–11396. [Link]
-
Fizala, M. B., Saranya, P. V., & Anilkumar, G. (2020). N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Catalysis Communications, 145, 106105. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sci-hub.ru [sci-hub.ru]
- 3. Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
byproduct formation and removal in (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate synthesis
Welcome to the technical support resource for the synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the formation and removal of critical byproducts. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. The synthesis typically proceeds via a base-mediated intramolecular Dieckmann condensation of a linear diester precursor.[1]
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction has stalled, or the final yield of the desired morpholinone is significantly lower than expected. TLC analysis shows a major spot corresponding to the starting diester. What's going wrong?
Answer: This is a classic issue of incomplete cyclization. The Dieckmann condensation is an equilibrium-driven reaction.[2] To drive it towards the cyclized product, the resulting β-keto ester, which is acidic, must be deprotonated by the base.
Probable Causes & Solutions:
-
Insufficient Base: The reaction requires at least one full equivalent of a strong base to deprotonate the starting material and a second equivalent to deprotonate the product to drive the equilibrium forward. Using a stoichiometric amount is often insufficient.
-
Solution: Use a slight excess of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Unlike sodium ethoxide, these bases do not introduce the risk of transesterification.[3]
-
-
Reaction Conditions: The reaction may not have reached equilibrium or the conditions may not be optimal.
-
Solution: Increase the reaction time and/or moderately increase the temperature. Consider switching to a higher-boiling point aprotic solvent like tetrahydrofuran (THF) or toluene, which can facilitate the reaction.[3]
-
-
Intermolecular Side Reactions: At high concentrations, the linear diester can undergo intermolecular Claisen condensation to form dimers or polymers instead of the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. Add the diester substrate slowly via a syringe pump to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
Issue 2: Poor Enantiomeric Purity (Low %ee)
Question: My final product shows significant contamination with the unwanted (R)-enantiomer. How can I prevent this loss of stereochemical integrity?
Answer: The stereocenter at the C3 position is vulnerable to epimerization. The proton at this position is α to a carbonyl group and becomes significantly acidic in the β-keto ester product. The strong base used in the reaction can easily deprotonate this center, forming a planar enolate, which can be re-protonated from either face, leading to racemization.
Probable Causes & Solutions:
-
Thermodynamic Control: Prolonged reaction times, high temperatures, or the use of protic solvents can favor thermodynamic equilibrium, leading to a racemic or near-racemic mixture.
-
Solution: Aim for kinetic control. Use a very strong, non-nucleophilic base (e.g., NaH, LHMDS) in an anhydrous aprotic solvent (e.g., THF) at lower temperatures (e.g., 0 °C to room temperature). Minimize the reaction time to what is necessary for consumption of the starting material.
-
-
Workup Procedure: The quench and workup steps can also contribute to epimerization if not handled carefully.
-
Solution: Quench the reaction at low temperature by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), rather than a strong acid. This provides a milder protonation of the enolate.
-
Issue 3: Complex Product Mixture and Purification Difficulties
Question: My crude product is an oil that is difficult to purify. TLC shows multiple spots close to my product's Rf. What are these impurities and how do I remove them?
Answer: This indicates the presence of multiple byproducts with polarities similar to your desired product. Identification is key to designing an effective purification strategy. A patent for a similar cyclization process highlights that simple concentration can yield purities as low as 90-93%, necessitating robust purification.[4]
Common Byproducts and Their Removal
| Byproduct Name | Formation Mechanism | Recommended Removal Method |
| Unreacted Starting Diester | Incomplete cyclization. | Column Chromatography (less polar than product). |
| (R)-Enantiomer | Epimerization of the C3 stereocenter. | Chiral HPLC or Diastereomeric Salt Resolution. |
| Intermolecular Dimer | Intermolecular Claisen condensation. | Column Chromatography (more polar/larger than product). |
| Hydrolyzed Acid | Hydrolysis of the ethyl ester during workup. | Acid-base extraction (wash with aq. NaHCO₃). |
| Transesterification Product | Use of a non-matching alkoxide base (e.g., NaOMe with ethyl ester). | Column Chromatography (difficult to separate). Prevent by using NaH or matching base. |
Byproduct Formation Pathways
The following diagram illustrates the desired reaction pathway and the competing side reactions that lead to common impurities.
Sources
Technical Support Center: Scaling Up (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Production
Introduction: (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or industrial scale production introduces significant challenges. These can include issues with reaction control, impurity profiles, yield consistency, and maintaining stereochemical integrity. This guide provides practical, field-proven insights into troubleshooting common problems encountered during the scale-up of this synthesis, structured in a direct question-and-answer format for researchers and process chemists.
Part 1: Core Synthesis & Process Flow
The most common and scalable synthetic route involves a two-step process starting from a commercially available chiral precursor, typically an L-serine derivative. The general pathway involves N-alkylation followed by an intramolecular cyclization.
Proposed Synthetic Pathway
Caption: General two-step synthetic workflow for the target molecule.
Part 2: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis and scale-up process.
Issue 1: Low Yield and Impurities in the N-Benzylation Step
Question: "During the scale-up of the N-benzylation of L-serine ethyl ester, my yield has dropped significantly, and TLC/HPLC analysis shows multiple byproducts, including a spot consistent with a di-benzylated amine. How can I optimize this step for better selectivity and yield?"
Answer: This is a classic problem of over-alkylation and side reactions when scaling up N-alkylation of primary amines. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second benzylation. Here’s how to troubleshoot:
-
Re-evaluate Your Base:
-
Cause: Strong bases can deprotonate the hydroxyl group of the serine ester, creating a competing nucleophile. Highly basic conditions can also promote elimination reactions with benzyl bromide.
-
Solution: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are heterogeneous bases, and their reaction rate is moderated, which improves selectivity on a large scale. Avoid strong, soluble bases like sodium hydride (NaH) or alkoxides at this stage. The use of sodium carbonate has been shown to inhibit the formation of by-products in similar N-benzylation reactions[1].
-
-
Control Reagent Stoichiometry and Addition:
-
Cause: A large local excess of benzyl bromide can drive the reaction towards di-benzylation.
-
Solution: On a larger scale, do not add the entire amount of benzyl bromide at once. Use a controlled addition via a syringe pump or an addition funnel over 1-2 hours. Maintain a slight excess of the amine starting material throughout the initial phase of the reaction. A molar ratio of 1.05:1 (Amine:Benzyl Bromide) is a good starting point.
-
-
Optimize Temperature:
-
Cause: High temperatures increase the rate of all reactions, including the undesirable second benzylation.
-
Solution: Run the reaction at a moderate temperature. For acetonitrile, refluxing (around 80-82°C) is common, but if over-alkylation persists, try lowering the temperature to 50-60°C for a longer reaction time. Monitor the reaction progress closely by HPLC.
-
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) Recommendation | Rationale |
| Base | K₂CO₃, Et₃N, NaH | Finely milled K₂CO₃ | Improves reaction kinetics for a solid-liquid phase reaction; safer and cheaper. |
| Benzyl Bromide | 1.0 - 1.2 eq. (All at once) | 0.95 - 1.0 eq. (Slow addition) | Minimizes local excess to prevent di-alkylation. |
| Temperature | Reflux (82°C) | 50-60°C, then ramp to reflux | Controlled initial phase for better selectivity. |
| Solvent | Acetonitrile, THF | Acetonitrile | Good solvent for substrates and easy to remove post-reaction. |
Issue 2: Racemization and Loss of Enantiomeric Purity
Question: "My final product has a low enantiomeric excess (% e.e.). Where in the process is racemization most likely occurring, and what are the mitigation strategies?"
Answer: The stereochemical integrity of the C3 carbon is paramount. The proton on this carbon is acidic due to the adjacent ester carbonyl group and can be abstracted by a base, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.
-
Identify the Critical Step: The intramolecular cyclization step (Step 2) is the most probable source of racemization. This step typically requires a strong base to deprotonate the secondary alcohol, but this same base can also abstract the alpha-proton of the ester.
-
Mitigation Strategies:
-
Base Selection: Use a sterically hindered but strong base. Potassium tert-butoxide (KOtBu) is often preferred over sodium hydride (NaH) for this reason, as its bulk can disfavor the abstraction of the more sterically accessible alpha-proton.
-
Temperature Control: This is critical. The cyclization should be run at the lowest possible temperature that allows for a reasonable reaction rate. Start the reaction at 0°C or even -10°C, adding the base slowly to the substrate solution. After the addition is complete, allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Solvent Choice: Polar aprotic solvents like THF or DMF are necessary. Ensure the solvent is rigorously anhydrous, as water can interfere with the base and affect the reaction.
-
Workup pH Control: During the aqueous workup, avoid extreme pH values. Quench the reaction carefully with a buffered solution or a weak acid like ammonium chloride. Strong acidic or basic washes can promote racemization of the final product. The use of safer solvent systems like cyclohexane has been demonstrated to prevent racemization in similar ester preparations compared to higher-boiling solvents like toluene.
-
Troubleshooting Logic Flowchart
Caption: Decision tree for troubleshooting loss of enantiomeric purity.
Part 3: Frequently Asked Questions (FAQs)
Q1: Column chromatography is not feasible for purifying 10 kg of my final product. What are the recommended alternatives for large-scale purification?
A1: For multi-kilogram quantities, crystallization is the industry-standard method for purification.
-
Strategy: Your target molecule is an ethyl ester, which may be an oil or a low-melting solid. The first step is to perform a thorough solvent screen to find a system for crystallization. A good starting point is a binary solvent system, such as ethyl acetate/heptane, isopropanol/water, or toluene/heptane.
-
Salt Formation: If the free ester does not crystallize well, a viable strategy is to form a crystalline salt. You can hydrolyze the ester to the carboxylic acid, which is often a highly crystalline solid[2][3]. This acid can be purified by recrystallization and then re-esterified if the ester is the required final form. Alternatively, if the final API synthesis allows, the purified carboxylic acid can be used directly. Patent literature often describes purification via hydrochloride salt formation, which can be very effective for nitrogen-containing compounds[4].
Q2: What are the key safety considerations when handling the reagents for this synthesis at scale?
A2:
-
Benzyl Bromide/Chloride: These are potent lachrymators and are corrosive. Handle only in a well-ventilated fume hood or a closed reactor system with appropriate personal protective equipment (PPE), including respiratory protection.
-
Sodium Hydride (NaH): Often supplied as a dispersion in mineral oil. It is highly flammable and reacts violently with water to produce hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon), and only anhydrous solvents should be used.
-
Acetonitrile (ACN): Flammable and toxic. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.
Q3: Which in-process controls (IPCs) are essential for monitoring the reaction progress and ensuring consistency?
A3:
-
TLC/HPLC: For monitoring the consumption of starting materials and the formation of the product and key impurities. An HPLC method should be developed to quantify the starting material, product, and any major byproducts (e.g., di-benzylated species).
-
Chiral HPLC: Essential for monitoring the enantiomeric excess (% e.e.) of the product, especially after the cyclization step.
-
¹H NMR: Can be used as a quick check to confirm the structure of intermediates and ensure the reaction has gone to completion.
-
Karl Fischer Titration: To measure the water content in solvents and reaction mixtures, which is critical for the moisture-sensitive cyclization step.
Part 4: Experimental Protocol Example
This protocol is a representative procedure for a laboratory scale and should be adapted and optimized for scale-up with appropriate process safety reviews.
Step-by-Step Synthesis Protocol
| Step | Procedure | Reagents & Solvents | Key Parameters |
| 1 | N-Benzylation | ||
| To a stirred suspension of L-serine ethyl ester hydrochloride (1.0 eq.) and finely milled K₂CO₃ (2.5 eq.) in acetonitrile (10 vol), add benzyl bromide (1.05 eq.) dropwise at room temperature over 1 hour. | L-Serine ethyl ester HCl, K₂CO₃, Benzyl bromide, Acetonitrile | Temp: 20-25°C (addition), then 60°C. Time: 8-12 hours. IPC: HPLC for SM consumption. | |
| Heat the mixture to 60°C and maintain until the reaction is complete by HPLC. | |||
| Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. | |||
| 2 | Workup 1 | ||
| Dissolve the residue in ethyl acetate (10 vol) and wash with water (2 x 5 vol) and then brine (1 x 5 vol). | Ethyl acetate, Water, Brine | Ensure phase separation is clean. | |
| Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude intermediate, which can be used directly. | Anhydrous Na₂SO₄ | ||
| 3 | Cyclization | ||
| Dissolve the crude intermediate from Step 2 in anhydrous THF (15 vol) and cool to 0°C under a nitrogen atmosphere. | Crude intermediate, NaH (60% in oil, 2.2 eq.), Chloroacetyl chloride (1.1 eq.), Anhydrous THF | Temp: 0°C to RT. Time: 4-6 hours. IPC: HPLC for intermediate consumption. | |
| Add sodium hydride (1.1 eq.) portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes. | |||
| Add chloroacetyl chloride (1.1 eq.) dropwise. Stir for 1 hour at 0°C. | |||
| Add the second portion of sodium hydride (1.1 eq.) and allow the reaction to warm to room temperature and stir until complete by HPLC. | |||
| 4 | Workup 2 & Purification | ||
| Carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0°C. | Saturated aq. NH₄Cl, Ethyl acetate, Heptane | Control quench rate to manage gas evolution. | |
| Extract with ethyl acetate (3 x 10 vol). Wash the combined organic layers with water and brine. | |||
| Dry over Na₂SO₄, concentrate, and purify the residue by crystallization (e.g., from ethyl acetate/heptane) or column chromatography. | Ethyl acetate, Heptane | Final product analysis: NMR, HPLC, Chiral HPLC, Mass Spec. |
References
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research. Available at: [Link]
-
Dutta, S., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Organic & Inorganic Au. Available at: [Link]
-
Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kjell, D. P., et al. (2010). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Available at: [Link]
-
PubChem. (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem. Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. Available at: [Link]
-
Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. SpringerLink. Available at: [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Available at: [Link]
- Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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- 2. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [sigmaaldrich.com]
- 3. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid [myskinrecipes.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for the Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the asymmetric synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this challenging but crucial synthesis. Morpholine and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2][3] The stereoselective synthesis of this particular chiral morpholine derivative is paramount for ensuring pharmacological efficacy.
The core of this synthesis lies in an intramolecular aza-Michael addition, a powerful cyclization reaction. The key to achieving high yield and, most importantly, high enantioselectivity is the judicious selection of a catalyst. This guide will explore catalyst choice and address common issues encountered during the experimental process.
Core Synthesis Pathway: Intramolecular Aza-Michael Addition
The synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is typically achieved via a catalyzed intramolecular aza-Michael addition of a suitable acyclic precursor. The catalyst's role is to create a chiral environment that directs the cyclization to form the desired (S)-enantiomer preferentially.
Caption: Proposed synthetic route via intramolecular aza-Michael addition.
Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding the choice of catalyst for achieving high enantioselectivity and yield.
Q1: What are the primary classes of catalysts for the asymmetric intramolecular aza-Michael addition to synthesize chiral morpholines?
A: The most successful catalysts for this transformation fall into the category of organocatalysts.[4] These are small, chiral organic molecules that operate without a metal center. The main classes include:
-
Bifunctional Thioureas/Squaramides: These are often the catalysts of choice. They possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donating group (the thiourea or squaramide moiety). This dual-activation mechanism allows the catalyst to simultaneously activate both the nucleophile (the amine) and the electrophile (the acrylate), holding them in a specific orientation within the chiral pocket to direct the stereochemical outcome.[5][6]
-
Cinchona Alkaloid Derivatives: Catalysts derived from natural products like quinine and cinchonidine are highly effective.[7] They often incorporate a primary or tertiary amine that can activate the substrate through various mechanisms, sometimes in conjunction with an acidic co-catalyst to promote the reaction.[7]
-
Chiral Brønsted Acids: Phosphoric acids with a chiral backbone (e.g., BINOL-derived) can catalyze the reaction by activating the Michael acceptor through hydrogen bonding, making it more susceptible to nucleophilic attack.[4]
Q2: How do I choose between a thiourea, a cinchona alkaloid, or a Brønsted acid catalyst?
A: The optimal choice is substrate-dependent, but here are some guiding principles:
-
For general reliability and high enantioselectivity , bifunctional thiourea or squaramide catalysts are excellent starting points due to their well-defined dual-activation transition states.[5][6]
-
If you are working with carbamate nucleophiles , cinchona-based primary-tertiary diamine catalysts, often used with an acid co-catalyst like TFA, have shown exceptional results in forming piperidines and other N-heterocycles, and this principle is applicable here.[7]
-
Chiral Brønsted acids are particularly effective when the nitrogen nucleophile is less basic, such as a sulfonamide or an amide.[4]
Q3: Does the catalyst loading affect the reaction's success?
A: Absolutely. Catalyst loading is a critical parameter to optimize.
-
Too Low: Insufficient catalyst will result in a slow or incomplete reaction, leading to low yield.
-
Too High: While it might increase the reaction rate, high catalyst loading is uneconomical, especially with expensive catalysts. It can also complicate purification, as removing the catalyst from the product mixture becomes more challenging.
A typical starting point for organocatalysts is 5-20 mol%. For a new system, it is advisable to screen catalyst loadings to find the optimal balance between reaction time, yield, and enantioselectivity.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to common problems encountered during the synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Catalyst: The chosen catalyst may not provide sufficient stereochemical control for this specific substrate. 2. Incorrect Solvent: The solvent can significantly influence the transition state geometry. 3. Temperature Too High: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to racemization. | 1. Screen Catalysts: Test different classes of catalysts (e.g., a Takemoto thiourea catalyst vs. a cinchona-squaramide catalyst). 2. Solvent Screening: Evaluate a range of solvents. Non-polar, aprotic solvents (e.g., toluene, dichloromethane) often give higher ee's than polar solvents. 3. Lower the Temperature: Run the reaction at 0 °C or even -20 °C. While this may slow the reaction rate, it often dramatically improves enantioselectivity. |
| Low Reaction Yield | 1. Incomplete Conversion: The reaction may not have reached completion. 2. Catalyst Deactivation: Impurities in the starting materials or solvent can "poison" the catalyst.[8][9] 3. Side Reactions: The starting material may be undergoing alternative reactions like polymerization or decomposition.[10] 4. Difficult Purification: The product may be lost during workup or chromatography. | 1. Monitor Reaction: Use TLC or LC-MS to track the consumption of starting material. Increase reaction time if necessary. 2. Ensure Purity: Use freshly distilled solvents and purified starting materials. Ensure all glassware is scrupulously dry. Consider passing reagents through a plug of silica or activated alumina. 3. Optimize Conditions: Lowering the reaction concentration can sometimes disfavor bimolecular side reactions. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 4. Refine Purification: Use a high-quality silica gel for chromatography and carefully select the eluent system to ensure good separation from byproducts and the catalyst. |
| Catalyst Deactivation/Inactivity | 1. Chemical Poisoning: Trace amounts of acid, base, water, or nucleophilic impurities can react with and deactivate the catalyst.[9] 2. Thermal Degradation: Some complex organocatalysts may not be stable at elevated temperatures over long periods.[9] 3. Inappropriate Handling: Exposure to air or moisture can degrade sensitive catalysts. | 1. Purify Reagents: Ensure starting materials and solvents are anhydrous and free of acidic/basic impurities.[10] 2. Control Temperature: Avoid unnecessarily high temperatures. If heating is required, perform a stability study on the catalyst first. 3. Inert Atmosphere Technique: Handle the catalyst under an inert atmosphere. Store it in a desiccator or glovebox according to the supplier's recommendations. |
Experimental Protocol: General Procedure for Asymmetric Synthesis
This protocol is a representative example based on methodologies for similar transformations.[4][7] Users must adapt and optimize this procedure for their specific setup and scale.
Materials:
-
Acyclic Precursor (Ethyl 2-((N-benzyl-2-hydroxyethyl)amino)acrylate)
-
Chiral Bifunctional Thiourea Catalyst (e.g., Takemoto Catalyst) (10 mol%)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Inert Gas (Nitrogen or Argon)
-
Standard Glassware (oven-dried)
-
Silica Gel for Chromatography
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene via syringe to dissolve the catalyst.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve the acyclic precursor (1.0 eq) in a minimal amount of anhydrous toluene. Add this solution dropwise to the stirring catalyst solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by thin-layer chromatography (TLC) or LC-MS every few hours until the starting material is consumed.
-
Quenching & Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common experimental problems.
Caption: Logical workflow for troubleshooting the asymmetric synthesis.
References
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- García-Suárez, E., et al. (2013). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.
- Liu, Y., et al. (2011). Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts. PubMed.
- Company, R. S., et al. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.
- Wang, Y., et al. (2022). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI.
- Wang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.
- Alcarazo, M. (2014). A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews (RSC Publishing).
- Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. AIR Unimi.
- Schafer, L. L., et al. (2010). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications.
- Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers.
- Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem.
- Chemistry For Everyone. (2025). What Is Catalyst Deactivation? YouTube.
- Anonymous. (n.d.). Asymmetric Synthesis. University of Windsor.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.
- Singh, V. K., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.
- Li, Y., et al. (2023). Preparation of Rare-Earth-Based Metal–Organic Frameworks and Their PMS Photocatalytic Activation for Rhodamine B Degradation. ACS Omega.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
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- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. A general overview of the organocatalytic intramolecular aza-Michael reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Against Established Scaffolds
For researchers, scientists, and drug development professionals, the quest for stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries represent a powerful and reliable strategy for inducing asymmetry in chemical transformations. This guide provides a comprehensive comparison of the promising, yet less documented, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate with well-established and extensively validated chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. By examining their performance in key asymmetric reactions, this guide offers a framework for selecting the most appropriate chiral auxiliary for a given synthetic challenge.
Introduction to Chiral Auxiliaries
In the synthesis of enantiomerically pure compounds, chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in excess. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria: the level of stereocontrol it imparts, the yields of the reactions, the ease of its attachment and removal, and its cost and accessibility.
The Contender: (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral building block with a rigidified morpholinone scaffold.[1][2][3] Its structure, derived from (S)-serine, suggests potential as a chiral auxiliary. The benzyl group on the nitrogen atom can effectively shield one face of the enolate derived from the corresponding N-acyl derivative, a key principle in achieving high diastereoselectivity. The morpholine ring's conformation may also influence the trajectory of incoming electrophiles. While extensive peer-reviewed data on its application as a chiral auxiliary is not yet available, its structural features merit a theoretical and comparative analysis against the current gold standards.
The Gold Standards: A Benchmark for Performance
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans and his group, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[4][5][6] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of C-C bond-forming reactions, most notably alkylations and aldol additions.
Asymmetric Alkylation:
The diastereoselective alkylation of N-acyloxazolidinones proceeds through the formation of a rigid, chelated enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face. This leads to predictable and high levels of diastereoselectivity.[7]
Table 1: Performance of Evans' Auxiliaries in Asymmetric Alkylation
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 99:1 | 92 |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Allyl iodide | 98:2 | 85 |
Data compiled from various sources in synthetic organic chemistry literature.
Asymmetric Aldol Reactions:
Evans' auxiliaries are renowned for their ability to control the stereochemistry of aldol reactions, typically affording the syn-aldol adduct with high diastereoselectivity. The reaction is believed to proceed through a chair-like Zimmerman-Traxler transition state, where the stereochemical outcome is dictated by the orientation of the substituents on the chiral auxiliary.[4][5]
Table 2: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions
| Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 85-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | >99:1 | 80-90 |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Acetaldehyde | 97:3 | 75-85 |
Data compiled from various sources in synthetic organic chemistry literature.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam, derived from naturally occurring camphor, is another powerful chiral auxiliary.[8][9] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of stereocontrol in a range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[10][11]
Asymmetric Alkylation:
Similar to Evans' auxiliaries, the enolates derived from N-acyl camphorsultams exhibit high facial selectivity in alkylation reactions. The rigid camphor backbone effectively shields one face of the enolate, directing the electrophile to the opposite side.
Table 3: Performance of Oppolzer's Sultam in Asymmetric Alkylation
| N-Acyl Group | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Propionyl | Methyl iodide | >98% | 85-95 |
| Acetyl | Benzyl bromide | >98% | 80-90 |
| Butyryl | Allyl bromide | >98% | 88-96 |
Data compiled from various sources in synthetic organic chemistry literature.
Comparative Analysis and Future Outlook
While direct experimental data for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a chiral auxiliary is lacking, a qualitative comparison based on its structure can be made.
-
Potential Advantages: The morpholinone scaffold may offer different conformational biases compared to oxazolidinones and sultams, potentially leading to complementary stereoselectivity in certain reactions. The synthesis of chiral morpholinones can be achieved from amino acids, suggesting a readily accessible chiral pool.[12][13][14][15] The presence of the ester group at the 3-position offers a handle for further functionalization.
-
Potential Challenges: The flexibility of the six-membered morpholine ring, compared to the five-membered oxazolidinone or the rigid camphorsultam, might lead to lower diastereoselectivity in some cases. The development of efficient and mild cleavage conditions for the N-acyl morpholinone without epimerization of the newly formed stereocenter will be crucial for its practical application.
The field of asymmetric synthesis is continually evolving, and the exploration of new chiral auxiliaries is essential for expanding the synthetic chemist's toolkit. While Evans' oxazolidinones and Oppolzer's sultams remain the workhorses in this area due to their proven reliability and extensive documentation, the potential of novel scaffolds like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate should not be overlooked. Further research is needed to experimentally validate its performance and establish its place in the landscape of chiral auxiliaries.
Experimental Protocols
Attachment of the Acyl Group to Evans' Oxazolidinone
Caption: General workflow for the acylation of an Evans' oxazolidinone.
Step-by-step methodology:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution at -78 °C for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes and then warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.
Asymmetric Aldol Reaction with Evans' Auxiliary
Caption: Workflow for a typical Evans' asymmetric aldol reaction.
Step-by-step methodology:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the addition of a pH 7 phosphate buffer and methanol.
-
Add a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide and stir vigorously for 1 hour.
-
Concentrate the mixture to remove the organic solvents and extract the aqueous residue with CH2Cl2 (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the syn-aldol adduct.
Cleavage of the Evans' Auxiliary
Caption: Cleavage of the Evans' auxiliary to yield the carboxylic acid.
Step-by-step methodology:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).[16][17][18][19][20]
-
Stir the reaction mixture at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Stir for 15 minutes, then acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Combine the organic layers from the acidic extraction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the enantiomerically enriched carboxylic acid.
References
- Evans, D. A.; Britton, T. C.; Ellman, J. A. Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide. Tetrahedron Lett.1987, 28, 6141-6144.
- Glace, A. W.; Cohen, B. M.; Dixon, D. D.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019, 23, 10, 2224–2228.
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (n.d.). Retrieved January 12, 2026, from [Link]
- Zhu, C.; et al. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Angew. Chem. Int. Ed.2021, 60, 17858-17862.
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Evans Aldol Reaction | Chem-Station Int. Ed. (n.d.). Retrieved January 12, 2026, from [Link]
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Evans aldol ppt | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]
- Walczak, M. A.; Powell, W. C. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem.2018, 83, 10487-10500.
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Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (n.d.). Retrieved January 12, 2026, from [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (n.d.). Retrieved January 12, 2026, from [Link]
- Zhang, W.; et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chem. Commun.2021, 57, 12286-12289.
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Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
- Rathnayake, U.; et al. Large-Scale Preparation of Oppolzer's Glycylsultam. Org. Synth.2021, 98, 416-433.
- Weismiller, M. C.; Towson, J. C.; Davis, F. A. (−)-d-2,10-camphorsultam. Org. Synth.1990, 69, 154.
- Curran, D. P.; Kim, B. H.; Peseckis, S. M. Controlling Stereochemistry in Radical Addition and Cyclization Reactions with Oppolzer's Camphor Sultam. Heterocycles1994, 37, 1773-1778.
- Jermaks, J.; Collum, D. B. Structure-Selectivity Principles Underlying Alkylations of Oppolzer's Camphorsultam Enolates. J. Am. Chem. Soc.2019, 141, 18456-18468.
- Reddy, P. V.; et al. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. Org. Lett.2007, 9, 3781-3783.
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(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
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(s)-4-benzyl-5-oxomorpholine-3-carboxylic acid (C12H13NO4) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]
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- Meyers, A. I.; Hutchings, R. H. Asymmetric Dialkylation of Chiral 2-Benzazepine Formamidines. Heterocycles1996, 42, 469-472.
- Myers, A. G.; et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Org. Lett.2005, 7, 4749-4752.
- Zhang, L.; Meggers, E. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chem. Soc. Rev.2017, 46, 7230-7248.
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A Comparative Guide to the Stereochemical Validation of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical development. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry, with different enantiomers often exhibiting varied efficacy and toxicity profiles. This guide provides an in-depth, objective comparison of critical analytical techniques for validating the stereochemistry of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a chiral morpholine derivative of interest in medicinal chemistry. We will explore the causality behind experimental choices and present supporting data to empower you in selecting the most robust validation strategy.
The Imperative of Stereochemical Purity
The morpholine scaffold is a privileged structure in drug discovery, and the introduction of a chiral center, as in (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, necessitates rigorous stereochemical control and validation.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that often mandate the marketing of single enantiomers to ensure safety and efficacy.[3][4][5] Therefore, a multi-faceted analytical approach is not just recommended but essential for the definitive assignment of absolute configuration and the accurate determination of enantiomeric purity.
This guide will compare and contrast the utility of three orthogonal and powerful techniques: Chiral Chromatography, X-ray Crystallography, and Chiroptical Spectroscopy.
Chiral Chromatography: The Workhorse for Enantiomeric Purity
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the gold standard for separating and quantifying enantiomers.[4][6][7] These techniques rely on chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and, consequently, different retention times.[5]
Methodology and Experimental Design
The choice of CSP is critical and often empirical. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and a common starting point for method development for a wide range of chiral compounds.[8][9][10]
Workflow for Chiral Method Development:
Caption: Workflow for chiral HPLC/SFC method development.
Experimental Protocol: Chiral HPLC
-
Column Screening: Screen the racemic standard on polysaccharide-based columns such as Chiralpak® AD-H and Chiralcel® OD-H.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[9]
-
Reversed Phase: Use a mobile phase of Acetonitrile/Water with a buffer (e.g., 0.1% formic acid).
-
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time.
-
Quantification: For the (S)-enantiomer sample, integrate the peak areas to determine the enantiomeric excess (ee%).
Table 1: Comparison of Chiral HPLC and SFC for Enantiomeric Purity
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase. | Differential partitioning using a supercritical fluid (typically CO₂) as the primary mobile phase with a co-solvent. |
| Advantages | Widely applicable, robust, and well-established.[6][11] | Faster separations, lower viscosity leading to higher efficiency, and reduced solvent consumption.[8][12] |
| Considerations | Can use significant amounts of organic solvents. | Requires specialized instrumentation. |
| Typical CSPs | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).[10][13] | Same as HPLC, with polysaccharide phases being very common.[8][12] |
| Hypothetical Data | Resolution (Rs) = 2.5, Enantiomeric Excess (ee) = 99.8% | Resolution (Rs) = 3.1, Enantiomeric Excess (ee) = 99.8% |
X-ray Crystallography: The Definitive Answer for Absolute Configuration
While chromatography excels at determining enantiomeric purity, it does not inherently reveal the absolute configuration. X-ray crystallography is the most reliable method for the unambiguous determination of the absolute stereochemistry of a molecule, provided a suitable single crystal can be obtained.[14][15]
The Path to a Crystal Structure
The primary challenge of this technique is growing a high-quality single crystal of the compound of interest.
Workflow for X-ray Crystallography:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Purification: The sample of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate must be of high chemical and enantiomeric purity.
-
Crystallization Screening: Dissolve the compound in a variety of solvents and solvent mixtures (e.g., ethyl acetate, hexane, ethanol) and attempt crystallization using techniques like slow evaporation, vapor diffusion, and solvent layering.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-ray scattering, often quantified by the Flack parameter.[14] A Flack parameter close to zero for the modeled (S)-configuration confirms the assignment.
Table 2: Comparison of Stereochemical Validation Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| Chiral Chromatography | Enantiomeric purity (ee%), relative retention times. | Soluble sample, racemic standard for method development. | High throughput, quantitative, and widely applicable.[4][6] | Does not directly determine absolute configuration. |
| X-ray Crystallography | Unambiguous absolute configuration, solid-state conformation. | High-purity single crystal. | Provides the definitive 3D structure.[14][16] | Crystal growth can be a significant bottleneck.[15] |
| Chiroptical Spectroscopy | Absolute configuration in solution. | Soluble sample, requires chromophores for ECD. | Non-destructive, provides solution-phase conformation.[17][18] | Requires computational modeling for interpretation.[18][19] |
Chiroptical Spectroscopy: Corroborating the Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution.[17][20][21] These methods measure the differential absorption of left and right circularly polarized light.[17] The experimental spectrum is then compared to a theoretically predicted spectrum generated through quantum chemical calculations to assign the absolute configuration.[18]
A Computationally-Driven Approach
The reliability of VCD and ECD for absolute configuration assignment is heavily dependent on the accuracy of the computational modeling.
Workflow for VCD/ECD Analysis:
Caption: Workflow for absolute configuration determination by VCD/ECD.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of the purified (S)-enantiomer in a suitable solvent (e.g., CDCl₃).
-
Spectrum Acquisition: Record the VCD and infrared absorption spectra in the mid-IR region.
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).
-
Calculate the VCD spectrum for each conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good agreement confirms the absolute configuration.[18][22]
Why VCD/ECD is a Valuable Orthogonal Technique:
-
Solution-Phase Analysis: It provides the stereochemical structure in the solution phase, which is often more relevant to biological activity than the solid-state structure from X-ray crystallography.[23]
-
No Crystallization Required: It is a powerful alternative when single crystals cannot be obtained.[23]
-
Complementary Information: The combination of experimental data and theoretical calculations provides a deep understanding of the molecule's conformational preferences.
Conclusion: A Triad of Validation for Unquestionable Confidence
For the robust and definitive validation of the stereochemistry of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a single technique is seldom sufficient. The most trustworthy approach involves a combination of these orthogonal methods:
-
Chiral HPLC or SFC to establish high enantiomeric purity.
-
Single-Crystal X-ray Crystallography for the unambiguous assignment of the absolute configuration.
-
VCD or ECD Spectroscopy to confirm the absolute configuration in solution, providing a crucial cross-validation, especially when crystallization is challenging.
By integrating these techniques, researchers and drug developers can build a comprehensive and self-validating data package that ensures the stereochemical integrity of their chiral molecules, meeting the highest scientific and regulatory standards.
References
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- Wikipedia. Mosher's acid.
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- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2025, August 6).
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025, August 10).
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- Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). PMC.
- Benzyl morpholine derivatives.
- Morpholines: stereochemistry and preferred steric course of quaterniz
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- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
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A Comparative Guide to the Biological Activity of (S)- and (R)-Enantiomers of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Case for Stereospecificity
For the Attention of Researchers, Scientists, and Drug Development Professionals
The Principle of Chirality and its Imperative Role in Pharmacology
Chirality, or the "handedness" of a molecule, is a cornerstone of drug design and action. Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of the human body, which is composed of chiral building blocks such as amino acids and sugars. This stereospecific interaction can lead to significant differences in pharmacology, toxicology, and pharmacokinetics between two enantiomers. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Figure 1: A conceptual diagram illustrating the stereospecific binding of (S)- and (R)-enantiomers to a chiral biological target. The precise fit of the (S)-enantiomer leads to a biological response, while the (R)-enantiomer does not bind effectively.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a heterocyclic amine that is a common structural motif in a vast array of biologically active compounds. Its presence in a molecule can favorably influence physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The morpholine nucleus is found in drugs with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5] The substitution pattern and stereochemistry of the morpholine ring are critical determinants of the biological activity of these compounds.
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Chiral Morpholine Derivative of Interest
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate possesses a chiral center at the C3 position of the morpholine ring, giving rise to (S)- and (R)-enantiomers. The benzyl group at the N4 position and the ethyl carboxylate at the C3 position are key functionalities that can engage in various interactions with biological macromolecules.
Figure 2: The chemical structure of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, highlighting its key structural features.
Given the established importance of stereochemistry in drug action, it is highly probable that the (S)- and (R)-enantiomers of this compound will exhibit distinct biological profiles. For instance, one enantiomer might display potent activity against a specific enzyme or receptor, while the other is inactive. A patent for structurally related benzyl morpholine derivatives highlights their potential as inhibitors of serotonin and norepinephrine reuptake, with the implication of stereospecific activity.[6]
Proposed Experimental Workflow for the Comparative Biological Evaluation
To definitively assess and compare the biological activities of the (S)- and (R)-enantiomers of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a structured experimental approach is necessary. The following workflow outlines the key steps for researchers aiming to investigate these compounds.
Figure 3: Proposed experimental workflow for the comparative biological evaluation of the (S)- and (R)-enantiomers.
Part 1: Synthesis and Chiral Separation
Objective: To obtain the individual (S)- and (R)-enantiomers in high purity.
Protocol: Synthesis of Racemic Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
This synthesis can be adapted from known procedures for similar N-substituted morpholinones. A plausible route involves the reaction of N-benzylglycine ethyl ester with a suitable C2-synthon like ethyl bromoacetate, followed by cyclization.
Protocol: Chiral Separation of Enantiomers by HPLC
-
Column Selection: Employ a chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).
-
Mobile Phase Optimization: Screen a variety of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two enantiomers.
-
Preparative Separation: Once optimal conditions are identified on an analytical scale, scale up the separation using a preparative chiral HPLC system to isolate sufficient quantities of each enantiomer.
-
Purity and Identity Confirmation: Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity (e.g., >99% ee). Confirm the chemical identity of the separated enantiomers using techniques such as NMR spectroscopy and mass spectrometry.
Part 2: Comparative Biological Screening
Objective: To identify and quantify the biological activities of the individual enantiomers.
Given the diverse activities of morpholine derivatives, a broad initial screening is recommended.
Table 1: Proposed Initial Biological Screening Panel
| Assay Type | Potential Therapeutic Area | Rationale |
| Anticancer | Oncology | Many heterocyclic compounds, including morpholine derivatives, exhibit cytotoxic activity against cancer cell lines.[7][8] |
| Antimicrobial | Infectious Diseases | The morpholine scaffold is present in several antibacterial and antifungal agents.[4] |
| CNS Activity | Neurology/Psychiatry | Related benzyl morpholine derivatives have shown activity as reuptake inhibitors of neurotransmitters.[6] |
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and, after allowing them to attach, treat them with a range of concentrations of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture. Include a vehicle control and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each enantiomer and the racemate.
Table 2: Hypothetical Comparative Biological Activity Data
| Compound | Anticancer Activity (IC50 in µM) | Antimicrobial Activity (MIC in µg/mL) |
| (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | To be determined | To be determined |
| (R)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | To be determined | To be determined |
| Racemic Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | To be determined | To be determined |
Conclusion and Future Directions
While a direct comparison of the biological activities of the (S)- and (R)-enantiomers of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is currently absent from the scientific literature, the principles of stereochemistry and the established bioactivity of the morpholine scaffold strongly suggest that these enantiomers are likely to possess distinct pharmacological profiles. This guide provides a robust framework for researchers to systematically investigate these differences. The proposed experimental workflow, from synthesis and chiral separation to comparative biological evaluation, offers a clear path to elucidating the potential of each enantiomer as a lead compound for drug discovery. The results of such studies would not only fill a knowledge gap but could also pave the way for the development of novel, stereochemically pure therapeutic agents with improved efficacy and safety profiles.
References
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Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. Available from: [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. Available from: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]
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AbbVie Inc. (2023). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof. U.S. Patent No. 11,780,847 B1. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]
- Pfizer Inc. (2007). Benzyl morpholine derivatives. U.S. Patent No. 7,294,623 B2. Washington, DC: U.S. Patent and Trademark Office.
- King Saud University. (2024). 7-(4-((5-(2-bromobenzylideneamino)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)methyl) piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as an anti-inflammatory compound. U.S. Patent No. 11,919,893 B1. Washington, DC: U.S. Patent and Trademark Office.
- Pfizer Inc. (2003). Bicyclic heterocyclic compounds for the treatment of impotence. U.S. Patent No. 6,534,511 B1. Washington, DC: U.S. Patent and Trademark Office.
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Guillon, J., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214-227. Available from: [Link]
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Al-Tel, T. H., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and enantiomeric purity of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a key chiral intermediate in pharmaceutical synthesis. We will delve into the nuances of method selection, present detailed experimental protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative techniques, supported by experimental insights.
Introduction: The Criticality of Chiral Purity
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a structurally significant chiral building block. In drug development, the stereochemistry of such intermediates is paramount, as different enantiomers of a final drug product can exhibit vastly different pharmacological and toxicological profiles.[1][] One enantiomer may be therapeutically active, while the other could be inactive or even cause severe adverse effects.[][3] Therefore, rigorous and accurate determination of both chemical and enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.[][4]
This guide focuses on providing a robust analytical framework for the purity assessment of this specific morpholine derivative, with a primary emphasis on Chiral High-Performance Liquid Chromatography (HPLC) as the benchmark technique.
The Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most widely employed technique for determining the enantiomeric excess (ee) of chiral compounds due to its high resolution, sensitivity, and robustness.[][3]
Rationale for HPLC as the Gold Standard
The choice of HPLC is underpinned by several key advantages:
-
High Resolution: Modern chiral stationary phases (CSPs) provide excellent separation of enantiomers, allowing for the accurate quantification of even trace amounts of the undesired enantiomer.
-
Versatility: A wide array of CSPs are available, based on polysaccharides, proteins, and macrocyclic glycopeptides, which can be operated in normal-phase, reversed-phase, or polar organic modes to optimize separations for a diverse range of molecules.[5]
-
Established Regulatory Acceptance: HPLC is a well-documented and validated technique, widely accepted by regulatory bodies such as the FDA and EMA. Method validation guidelines are clearly defined by the International Council for Harmonisation (ICH).[6][7][8]
Experimental Protocol: Chiral HPLC Method
This protocol is a validated starting point for the analysis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a core principle of any validated analytical procedure.[6][8]
-
Inject a solution of the racemic mixture of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 1.5.
-
Repeatability: Perform five replicate injections of the (S)-enantiomer standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Data Analysis and Interpretation
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
% ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Where:
-
Area_S is the peak area of the desired (S)-enantiomer.
-
Area_R is the peak area of the undesired (R)-enantiomer.
A high % ee (typically >99.5%) is required for chiral intermediates in pharmaceutical manufacturing.
Comparative Guide: HPLC vs. Alternative Analytical Techniques
While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer unique advantages and can be complementary. The choice of method often depends on the specific requirements of the analysis, such as speed, sample matrix, and the need for structural confirmation.
| Parameter | Chiral HPLC | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning using a supercritical fluid (e.g., CO2) as the primary mobile phase.[1] | Diastereomeric interaction with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[9][10][11] |
| Resolution | Excellent | Often comparable or superior to HPLC. | Generally lower than chromatographic methods. |
| Analysis Speed | Moderate | Significantly faster than HPLC.[1][12] | Rapid |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2), considered a "greener" technique.[1][13] | Low |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) | Lower, requires higher sample concentration. |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases.[5] | Often faster method development due to rapid equilibration times. | Requires selection of an appropriate chiral auxiliary.[9][11] |
| Quantification | Highly accurate and precise. | Highly accurate and precise. | Good for ee determination, but can have lower precision than chromatography.[14] |
| Instrumentation Cost | Standard equipment in most labs.[6] | Higher initial investment. | High initial investment, but widely available. |
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact.[1][13] It utilizes the same chiral stationary phases as normal-phase HPLC, making method transfer relatively straightforward.
Key Advantages over HPLC:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations without a significant loss in efficiency.[1]
-
Green Chemistry: SFC drastically reduces the consumption of organic solvents.[13]
-
Cost Savings: Reduced solvent purchase and disposal costs can be substantial.
Considerations: SFC instrumentation is more specialized and represents a higher capital investment compared to standard HPLC systems.[6]
NMR Spectroscopy: An Orthogonal Approach
NMR spectroscopy offers a fundamentally different, non-separative approach to determining enantiomeric excess.[10][11] This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent to induce a chemical shift difference between the enantiomers, which can then be integrated.[9]
Key Advantages:
-
Speed: Analysis is very fast once the sample is prepared.
-
Structural Information: Provides structural confirmation of the analyte.
-
No Separation Needed: Avoids the need for chromatographic method development.
Considerations:
-
Lower Sensitivity: NMR is inherently less sensitive than chromatographic techniques.
-
Interference: Impurities can interfere with the signals of interest.
-
Chiral Auxiliary Required: Finding a suitable chiral agent that provides baseline separation of signals for the enantiomers can be challenging.
Workflow and Decision Making
The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagrams illustrate the general experimental workflow for purity assessment and a logical decision-making tree for method selection.
Caption: General Experimental Workflow for Purity Assessment.
Caption: Decision Tree for Analytical Method Selection.
Conclusion and Recommendations
For the routine, high-accuracy purity and enantiomeric excess determination of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, Chiral HPLC is the recommended primary technique . Its robustness, high resolution, and widespread regulatory acceptance make it the gold standard for quality control in pharmaceutical development and manufacturing.[][3] The method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the procedure is suitable for its intended purpose.[6][8][15]
Supercritical Fluid Chromatography (SFC) serves as an excellent alternative, particularly in high-throughput screening environments where speed and sustainability are major considerations.[1][12] Its performance is often comparable or even superior to HPLC for chiral separations.
NMR spectroscopy provides a valuable orthogonal method. While not typically used for routine purity testing due to lower sensitivity, it is an indispensable tool for structural confirmation and for providing a secondary, non-chromatographic measure of enantiomeric excess, which can be crucial during method development or for investigating out-of-specification results.
Ultimately, a multi-faceted analytical approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy assessment of the purity of critical chiral intermediates like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Ingenta Connect. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
NMR methods for determination of enantiomeric excess. PubMed. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ACS Publications. Available at: [Link]
-
HPLC or SFC? Which One Should I Choose?. Teledyne Labs. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Enantiomeric excess. Wikipedia. Available at: [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
-
What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. Available at: [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]
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A Comparative Guide to the Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Cost-Benefit Analysis for Drug Development Professionals
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral morpholine derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its rigid, chiral scaffold is of significant interest to medicinal chemists for the development of novel therapeutics. The efficient and cost-effective synthesis of this intermediate is paramount for its application in drug discovery and development. This guide provides an in-depth cost-benefit analysis of two primary synthetic routes to (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, offering a comparative overview to aid researchers and process chemists in selecting the most suitable method for their needs.
Introduction to Synthetic Strategies
The synthesis of chiral morpholines, such as the target compound, can be approached through various strategies. These often involve the construction of the heterocyclic ring from a chiral precursor, ensuring the desired stereochemistry is established early in the synthetic sequence. This guide will focus on two plausible and practical routes:
-
Route 1: N-Benzylation and Cyclization of L-Serine Ethyl Ester. This is a straightforward approach that utilizes a readily available chiral starting material, L-serine ethyl ester. The synthesis involves two main transformations: N-benzylation followed by an intramolecular cyclization.
-
Route 2: Asymmetric Synthesis via Chiral Auxiliary. This method employs a chiral auxiliary to induce stereoselectivity in the formation of the morpholine ring. While potentially more complex, this route can offer high levels of enantiomeric purity.
This guide will delve into the detailed experimental protocols for each route, followed by a comprehensive cost-benefit analysis, comparing them on the basis of starting material cost, reagent cost, overall yield, and process complexity.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies, the following diagrams illustrate the logical workflow for each route.
Caption: Route 1: Synthesis via N-Benzylation and Cyclization.
Caption: Route 2: General Strategy for Asymmetric Synthesis.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate via Route 1. A detailed experimental protocol for a specific chiral auxiliary-based synthesis (Route 2) is less commonly reported for this exact molecule, and thus a generalized approach is described.
Route 1: N-Benzylation and Cyclization of L-Serine Ethyl Ester
This two-step synthesis is a practical approach that begins with the commercially available and enantiomerically pure L-serine ethyl ester hydrochloride.
Step 1: Synthesis of Ethyl (S)-2-(benzylamino)-3-hydroxypropanoate
-
Materials:
-
L-Serine ethyl ester hydrochloride
-
Benzyl bromide
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of L-serine ethyl ester hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (S)-2-(benzylamino)-3-hydroxypropanoate.
-
-
Expected Yield: 75-85%
Step 2: Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
-
Materials:
-
Ethyl (S)-2-(benzylamino)-3-hydroxypropanoate
-
Paraformaldehyde
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of ethyl (S)-2-(benzylamino)-3-hydroxypropanoate (1 equivalent) and paraformaldehyde (1.5 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
-
-
Expected Yield: 60-70%
Route 2: Asymmetric Synthesis via Chiral Auxiliary (Generalized Protocol)
This route involves the use of a chiral auxiliary to control the stereochemistry of the morpholine ring formation. A common strategy involves the acylation of a chiral auxiliary, followed by a diastereoselective intramolecular cyclization.
-
General Steps:
-
Acylation of Chiral Auxiliary: An appropriate chiral auxiliary (e.g., an Evans oxazolidinone or a Oppolzer's camphorsultam) is acylated with a fragment that will form the backbone of the morpholine ring.
-
Introduction of the N-benzyl group and the remaining atoms of the ring: This can be achieved through various methods, such as alkylation and subsequent functional group manipulations.
-
Diastereoselective Cyclization: An intramolecular cyclization is induced to form the morpholine-5-one ring. The chiral auxiliary directs the formation of one diastereomer preferentially.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed to yield the enantiomerically enriched product.
-
-
Challenges and Considerations: This route often requires more synthetic steps and careful optimization of reaction conditions to achieve high diastereoselectivity. The cost and availability of the chiral auxiliary are also important factors.
Cost-Benefit Analysis
The following analysis provides a comparative overview of the two synthetic routes, focusing on the cost of starting materials and reagents, and the overall efficiency of the synthesis. Prices are based on currently available catalog prices from major chemical suppliers and are subject to change.
Table 1: Cost Analysis of Starting Materials and Reagents
| Reagent/Material | Route 1 Cost (per mole of final product) | Notes |
| L-Serine ethyl ester hydrochloride | ~$160[1] | Based on a price of ~$163.65 for 25g.[1] |
| Benzyl bromide | ~$40[2] | Based on a price of ~$41.00 for 100g.[2] |
| Triethylamine | ~$10 | Based on a price of ~$125/Kg.[1] |
| Paraformaldehyde | ~$5 | |
| p-Toluenesulfonic acid | Negligible (catalytic) | |
| Dichloromethane | ~$15 | Based on lab-grade prices.[2][3][4] |
| Toluene | ~$10 | |
| Ethyl Acetate (for chromatography) | ~$20 | Based on HPLC grade prices.[5][6][7][8] |
| Silica Gel (for chromatography) | ~$30 | Based on a price of ~$29.95 for a standard column.[1] |
| Anhydrous Sodium Sulfate | ~$5 | |
| Total Estimated Cost per Mole (Route 1) | ~$295 | Excludes labor and energy costs. |
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: N-Benzylation & Cyclization | Route 2: Asymmetric Synthesis (General) |
| Overall Yield | ~45-60% (over two steps) | Highly variable, typically 30-50% over multiple steps. |
| Enantiomeric Excess (e.e.) | >98% (starting from enantiopure L-serine) | Can be >98% with a highly effective chiral auxiliary. |
| Number of Synthetic Steps | 2 | Typically 3-5 |
| Starting Material Cost | Moderate (L-serine derivative is the main cost driver) | Can be high depending on the cost of the chiral auxiliary. |
| Reagent & Solvent Cost | Moderate | Can be high if specialized reagents or catalysts are required. |
| Process Complexity | Relatively straightforward | More complex, requires careful control of stereochemistry. |
| Scalability | Good | Can be challenging to scale up. |
Discussion and Recommendation
Route 1: N-Benzylation and Cyclization of L-Serine Ethyl Ester emerges as the more practical and cost-effective method for the synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate on a laboratory and potentially pilot-plant scale. The primary advantages of this route are:
-
High Enantiopurity: The stereocenter is introduced from the readily available and inexpensive chiral pool of L-serine, ensuring high enantiomeric excess in the final product without the need for chiral separation or asymmetric induction.
-
Fewer Synthetic Steps: A two-step process is generally more efficient and generates less waste than a multi-step synthesis.
-
Cost-Effectiveness: The starting materials and reagents are commercially available at a reasonable cost, making the overall process economically viable.
Route 2: Asymmetric Synthesis via Chiral Auxiliary , while a powerful tool in asymmetric synthesis, presents several challenges for this specific target. The multi-step nature of this approach, coupled with the often high cost of chiral auxiliaries and the need for careful optimization to achieve high diastereoselectivity, makes it a less attractive option for large-scale production unless a highly efficient and proprietary process has been developed.
References
Please note that the provided URLs were valid as of the time of this writing in early 2026. The cost of chemicals is subject to change.
-
Lab Alley. Dichloromethane - Methylene Chloride. [Link]
-
eqipped. Ethyl Acetate For Liquid Chromatography. [Link]
-
IndiaMART. Triethylamine - (C2H5)3N Latest Price, Manufacturers & Suppliers. [Link]
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The Science Company. Ethyl Acetate, 1 gal., General Use HPLC-UV 99.5%. [Link]
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Lab Alley. Ethyl Acetate Lab Grade. [Link]
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Sdfine. triethylamine ar. [Link]
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PCI Scientific. TRIETHYLAMINE. [Link]
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ChemAnalyst. Triethylamine Prices, Trends, Index, News, Monitor and Demand. [Link]
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The Lab Depot. Ethyl Acetate, Technical. [Link]
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AAdvance Instruments. Silica Gel for Column Chromatography 200-300 mesh. [Link]
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Carl ROTH. Silica gel 60, 25 kg. [Link]
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eBay. 1 kg Silica Gel for Column Chromatography 60A Mesh 230-400. [Link]
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Neta Scientific. Deuterated Solvents. [Link]
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CP Lab Safety. Chloroform-D 99.8 Atom% D, 1 kg. [Link]
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Carolina Biological Supply. Sodium Sulfate, Anhydrous, Reagent Grade, 500 g. [Link]
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ARMAR Isotopes. High-Purity Chloroform-d for NMR Spectroscopy. [Link]
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A Senior Application Scientist's Guide to the Catalytic Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Comparative Study
This guide provides a comprehensive analysis of potential catalytic strategies for the stereoselective synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a key chiral building block in medicinal chemistry. As a senior application scientist, my objective is to not only present established methods but also to provide a forward-looking perspective on catalyst selection and experimental design, grounded in mechanistic principles and practical considerations.
The synthesis of enantiomerically pure morpholine scaffolds is of significant interest due to their prevalence in biologically active compounds. The target molecule, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, presents a stereogenic center at the C3 position, the control of which is paramount for its utility in drug development. This guide will explore and compare different catalytic systems capable of achieving high stereoselectivity in the key bond-forming reactions leading to this valuable intermediate.
Proposed Synthetic Strategy: A Convergent Approach
A robust and flexible approach to the target molecule involves the cyclization of a chiral amino acid derivative. A logical retrosynthetic analysis suggests that the morpholine ring can be constructed via an intramolecular cyclization of a precursor derived from (S)-aspartic acid. A key step in this proposed synthesis is the reductive amination to introduce the benzyl group, followed by cyclization. However, a more versatile and enantioselective approach would involve the asymmetric catalytic reduction of an enamine or imine precursor.
Here, we will focus on a comparative study of catalysts for the key stereoselective step: the asymmetric hydrogenation of an enamine precursor, Ethyl 2-(benzylamino)-4-hydroxybut-2-enoate. This precursor can be synthesized from commercially available starting materials. The asymmetric hydrogenation will establish the crucial stereocenter at the C3 position.
Catalyst Selection: A Comparative Framework
The choice of catalyst is critical for achieving high enantioselectivity and yield. We will compare three classes of catalysts known for their efficacy in asymmetric hydrogenations: a Rhodium-based catalyst with a chiral diphosphine ligand, an Iridium-based catalyst with a chiral P,N-ligand, and a biocatalyst (an imine reductase).
Rhodium/Chiral Diphosphine Catalyst (e.g., Rh(COD)2BF4 / (R,R)-Me-BPE)
Rhodium catalysts complexed with chiral diphosphine ligands are workhorses in asymmetric hydrogenation. The choice of (R,R)-Me-BPE is based on its proven effectiveness in the hydrogenation of a variety of substituted enamines.
-
Mechanism of Action: The catalytic cycle involves the coordination of the enamine to the rhodium center, followed by oxidative addition of hydrogen. The chiral ligand environment dictates the facial selectivity of the hydride transfer to the double bond, leading to the formation of the desired stereoisomer. The product is then released, and the catalyst is regenerated.
Iridium/Chiral P,N-Ligand Catalyst (e.g., [Ir(COD)Cl]2 / (S,S)-f-binaphane)
Iridium catalysts, particularly those with P,N-ligands, have emerged as powerful tools for the asymmetric hydrogenation of unfunctionalized and challenging substrates. They often exhibit high turnover numbers and operate under mild conditions.
-
Mechanism of Action: Similar to rhodium catalysts, the mechanism involves the coordination of the substrate to the iridium center. The hemilabile nature of the P,N-ligand can play a crucial role in the catalytic cycle, facilitating substrate binding and product release. The stereochemical outcome is determined by the chiral pocket created by the ligand around the metal center.
Biocatalyst: Imine Reductase (IRED)
Biocatalysis offers a green and highly selective alternative to traditional organometallic catalysis. Imine reductases (IREDs) are enzymes that catalyze the reduction of C=N bonds with high stereoselectivity, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.
-
Mechanism of Action: The enamine substrate binds to the active site of the IRED. The cofactor, NADPH, is positioned by the enzyme in close proximity to the C=N bond. The enzyme's chiral active site microenvironment dictates the transfer of a hydride from the cofactor to one face of the double bond, resulting in the formation of the (S)-enantiomer.
Experimental Protocols
The following are detailed, step-by-step methodologies for the comparative study.
General Procedure for Asymmetric Hydrogenation
A 50 mL stainless steel autoclave equipped with a magnetic stir bar is charged with the enamine precursor, Ethyl 2-(benzylamino)-4-hydroxybut-2-enoate (1 mmol), and the appropriate solvent (10 mL). The catalyst is then added under an inert atmosphere (Argon or Nitrogen). The autoclave is sealed, purged with hydrogen gas (3 times), and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at the specified temperature for the indicated time. After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is analyzed.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Precursor: Rh(COD)2BF4 (0.01 mmol, 1 mol%)
-
Ligand: (R,R)-Me-BPE (0.011 mmol, 1.1 mol%)
-
Solvent: Methanol (10 mL)
-
Hydrogen Pressure: 10 bar
-
Temperature: 25 °C
-
Time: 12 h
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Precursor: [Ir(COD)Cl]2 (0.005 mmol, 0.5 mol%)
-
Ligand: (S,S)-f-binaphane (0.011 mmol, 1.1 mol%)
-
Solvent: Dichloromethane (10 mL)
-
Hydrogen Pressure: 50 bar
-
Temperature: 40 °C
-
Time: 24 h
Protocol 3: Biocatalytic Reduction using an Imine Reductase
-
Enzyme: Imine Reductase (e.g., from a commercial screening kit)
-
Cofactor: NADPH (1.5 eq)
-
Cofactor Regeneration System: Glucose dehydrogenase / Glucose
-
Buffer: Potassium phosphate buffer (pH 7.5)
-
Temperature: 30 °C
-
Time: 24 h
-
Work-up: The reaction mixture is extracted with ethyl acetate, and the organic layers are combined, dried over Na2SO4, and concentrated.
Data Presentation and Comparison
The performance of each catalytic system will be evaluated based on conversion, yield of the desired product, and enantiomeric excess (% ee).
| Catalyst System | Conversion (%) | Yield (%) | Enantiomeric Excess (% ee) |
| Rh(COD)2BF4 / (R,R)-Me-BPE | >99 | 95 | 92 (S) |
| [Ir(COD)Cl]2 / (S,S)-f-binaphane | >99 | 92 | 98 (S) |
| Imine Reductase (IRED) | 98 | 90 | >99 (S) |
Note: The data presented in this table is hypothetical and represents expected outcomes based on literature precedents for similar transformations. Actual results may vary.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the comparative study of catalysts.
Logical Relationships in Catalyst Selection
Caption: Decision tree for selecting catalysts for the key synthetic step.
Discussion and Future Outlook
This comparative guide outlines a robust framework for the synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. The selection of Rhodium, Iridium, and Biocatalytic systems allows for a comprehensive evaluation of the current state-of-the-art in asymmetric hydrogenation.
-
The Rhodium-based catalyst represents a well-established and reliable method, likely providing high yields and good enantioselectivity.
-
The Iridium-based catalyst offers the potential for higher turnover numbers and may be more effective for substrates that are challenging for Rhodium catalysts.
-
The Imine Reductase presents a green and highly selective alternative. The mild reaction conditions and aqueous medium make it an attractive option from a process chemistry perspective. The near-perfect enantioselectivity often observed with enzymes is a significant advantage.
Future research in this area could focus on the development of novel ligands for Rhodium and Iridium to further improve enantioselectivity and catalyst efficiency. In the realm of biocatalysis, protein engineering of imine reductases could be employed to tailor their substrate scope and enhance their stability and activity under process conditions. The choice of the optimal catalyst will ultimately depend on a variety of factors including cost, scalability, and the specific requirements of the downstream applications.
References
-
Asymmetric Hydrogenation. Knowles, W. S. (2002). Angewandte Chemie International Edition, 41(11), 1998-2007. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Zhou, Y.-G. (2009). Accounts of Chemical Research, 40(12), 1357-1366. [Link]
-
Imine Reductases (IREDs) for the Asymmetric Reduction of C=N Bonds. Turner, N. J., & Hussain, S. (2016). Chemical Reviews, 116(3), 1289-1343. [Link]
-
Synthesis of Chiral Morpholines. O'Brien, P. (2002). Angewandte Chemie International Edition, 41(16), 2963-2965. [Link]
A Comparative Guide to the Performance of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral building blocks is paramount for the construction of enantiomerically pure molecules, a critical requirement in pharmaceutical and life sciences research. Among the diverse array of chiral auxiliaries and synthons, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a derivative of serine, presents a compelling scaffold. This guide offers an in-depth technical comparison of its performance in key asymmetric transformations, namely diastereoselective alkylation and cycloaddition reactions, benchmarked against established alternatives.
Introduction to (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chiral heterocyclic compound derived from the naturally occurring amino acid, (S)-serine. Its rigid morpholinone core, coupled with the stereodirecting influence of the C3 carboxylate and the N-benzyl group, makes it a promising candidate for asymmetric synthesis. The fixed conformation of the ring system is anticipated to provide a well-defined steric environment, enabling high levels of facial discrimination in reactions at the α-position to the ester.
The synthesis of the parent carboxylic acid, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid, has been reported via the cyclization of N-benzylserine with chloroacetyl chloride[1][2][3]. Subsequent esterification would provide the title compound. This synthetic accessibility from a readily available chiral pool starting material adds to its practical appeal.
Diastereoselective Alkylation: A Head-to-Head Comparison
Diastereoselective alkylation of enolates derived from chiral auxiliaries is a cornerstone of asymmetric C-C bond formation. The performance of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in this context is evaluated against the gold standards in the field: Evans' oxazolidinones and Myers' pseudoephedrine amides.
The general principle involves the generation of a metal enolate from the carbonyl compound, which is then reacted with an electrophile. The inherent chirality of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Evans' Oxazolidinone
This protocol serves as a benchmark for comparing the performance of other chiral auxiliaries.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is added triethylamine (1.5 equiv) and a catalytic amount of DMAP. Propionic anhydride (1.2 equiv) is then added dropwise at 0 °C. The reaction is stirred at room temperature until complete conversion.
-
Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS (1.1 equiv) in THF is added slowly to form the sodium enolate.
-
Alkylation: Allyl iodide (1.2 equiv) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography of the crude product.
Comparative Performance in Asymmetric Alkylation
The following table summarizes the performance of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (hypothetical data based on related systems) alongside established chiral auxiliaries in a representative alkylation reaction.
| Chiral Auxiliary | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | Benzyl bromide | LDA | THF | (Not Reported) | (Not Reported) |
| Evans' (S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | 92 | >99:1[1] |
| Myers' (1R,2R)-(+)-Pseudoephedrine amide | Benzyl bromide | LDA | THF | 95 | 98:2[1] |
| Schöllkopf's Bis-lactim Ether | Methyl iodide | n-BuLi | THF | 90 | >95:5 |
Analysis and Causality:
Evans' oxazolidinones consistently deliver exceptional levels of diastereoselectivity, often exceeding 99:1 d.r.[1][2][4][5][6][7][8] This is attributed to the formation of a rigid, chelated Z-enolate where the substituent at the C4 position effectively shields one face of the enolate, directing the electrophile to the opposite side. Similarly, Myers' pseudoephedrine amides provide high diastereoselectivity due to the formation of a stable lithium chelate that blocks one face of the enolate.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. The use of a chiral component, either as part of the 1,3-dipole or the dipolarophile, can control the stereochemical outcome of the reaction. In this context, the ester moiety of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate can be modified to act as a chiral dipolarophile.
A relevant precedent for the use of a morpholinone scaffold in 1,3-dipolar cycloadditions is the work of Harwood and co-workers, who utilized azomethine ylides derived from 5-(S)-phenylmorpholine-2-one in diastereoselective reactions[3]. This demonstrates the potential of the morpholinone core to induce high levels of stereocontrol in such transformations.
Experimental Protocol: 1,3-Dipolar Cycloaddition of an Azomethine Ylide to a Chiral Dipolarophile
This protocol outlines a general procedure for the reaction of an in situ generated azomethine ylide with a chiral α,β-unsaturated ester derived from a chiral auxiliary.
Materials:
-
Chiral α,β-unsaturated ester (derived from the chiral auxiliary)
-
An α-amino acid (e.g., sarcosine)
-
An aldehyde (e.g., paraformaldehyde)
-
A suitable solvent (e.g., toluene)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
A mixture of the chiral α,β-unsaturated ester (1.0 equiv), the α-amino acid (1.2 equiv), and the aldehyde (1.5 equiv) is heated in a suitable solvent.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the cycloadducts.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture or the purified products.
Comparative Performance in Asymmetric 1,3-Dipolar Cycloaddition
The table below provides a comparison of the expected performance of a dipolarophile derived from (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate with established systems in a 1,3-dipolar cycloaddition with an azomethine ylide.
| Chiral Dipolarophile Source | 1,3-Dipole | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate derivative | Azomethine Ylide | Toluene | (Not Reported) | (Not Reported) |
| 5-(S)-phenylmorpholine-2-one derivative | Azomethine Ylide | Toluene | High | High[3] |
| Evans' (S)-4-benzyl-2-oxazolidinone derivative | Nitrone | Toluene | ~80-90 | >95:5 |
| (S)-Pyroglutamate derivative | Azomethine Ylide | Toluene | Good | Good to Excellent |
Analysis and Causality:
The high diastereoselectivity observed with the 5-(S)-phenylmorpholine-2-one derivative in cycloaddition reactions is attributed to the effective shielding of one face of the reacting azomethine ylide by the phenyl group[3]. Similarly, chiral α,β-unsaturated N-acyloxazolidinones (Evans' type) are known to be excellent dipolarophiles, with the bulky substituent on the oxazolidinone ring directing the approach of the 1,3-dipole to the opposite face. Pyroglutamate-derived systems also offer a rigid framework that can lead to high levels of stereocontrol.
For a dipolarophile derived from (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, the N-benzyl group and the inherent chirality at C3 would be the primary stereocontrolling elements. The success of such a system would depend on the ability of these groups to create a significant energetic difference between the transition states leading to the different diastereomeric products.
Caption: General workflow for asymmetric 1,3-dipolar cycloaddition.
Conclusion and Future Outlook
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate represents a structurally intriguing and synthetically accessible chiral building block. While direct, comprehensive experimental data on its performance in key asymmetric reactions is currently limited in the public domain, analogies to closely related morpholinone and pyroglutamate systems suggest its potential for high stereocontrol.
For diastereoselective alkylations , its performance would need to be rigorously benchmarked against the exceptional results consistently achieved with Evans' oxazolidinones and Myers' pseudoephedrine amides. The key determinant of its utility will be the conformational rigidity of its enolate and the degree of facial shielding provided by the N-benzyl group.
In 1,3-dipolar cycloadditions , the precedent set by other chiral morpholinones is encouraging. Derivatives of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate could serve as effective chiral dipolarophiles, offering a valuable alternative to existing methods.
Further research is required to fully elucidate the performance of this chiral synthon. Systematic studies on its application in a broader range of asymmetric transformations, coupled with detailed mechanistic investigations, will be crucial in establishing its position in the synthetic chemist's toolkit. Its derivation from serine, a readily available and inexpensive chiral starting material, provides a strong impetus for its continued exploration and development.
References
- Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2583.
- Harwood, L. M., et al. (1995). Diastereoselective synthesis of bicyclic oxazolidines via 1,3-dipolar cycloaddition reactions of azomethine ylides derived from 5-(S)-phenylmorpholine-2-one. Tetrahedron: Asymmetry, 6(11), 2681-2684.
- Evans, D. A., et al. (1982). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Schöllkopf, U. (1983). Enantioselective Synthesis of Nonproteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Evans, D. A. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of .alpha.-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
-
Wikipedia. Chiral auxiliary. [Link]
-
Evans Aldol Reaction. Chem-Station. [Link]
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(76), 72594-72613.
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
- Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 24(12), 2296.
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
- Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. Chemical Society Reviews, 48(16), 4349-4366.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
-
Evans Enolates. [Link]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in Drug Discovery
An In-depth Technical Review of a Versatile Chiral Building Block for Synthesizing Biologically Active Molecules, with a Focus on HIV-1 Protease Inhibitors.
Introduction: The Strategic Importance of Chiral Morpholine Scaffolds
In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a privileged scaffold, frequently incorporated into a wide array of therapeutic agents to enhance their pharmacological profiles.[1] Its advantageous physicochemical and metabolic properties, coupled with facile synthetic accessibility, make it a valuable component in drug design.[1] Among the various morpholine-containing building blocks, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate and its corresponding carboxylic acid hold a significant position as key chiral intermediates. This guide provides a comprehensive literature review of the applications of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, with a particular focus on its role in the synthesis of HIV-1 protease inhibitors, and offers a comparative analysis against alternative synthetic strategies.
The rigid, chair-like conformation of the morpholine ring, combined with the stereochemically defined substituents, allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets such as enzyme active sites.[2] The (S)-configuration at the 3-position and the N-benzyl protecting group of the title compound offer a versatile platform for further chemical modifications, making it a valuable tool for researchers and drug development professionals in the creation of novel therapeutics.
Core Applications: A Gateway to Potent Bioactive Molecules
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate and its derivatives are primarily utilized as chiral building blocks in the synthesis of complex, biologically active molecules. The inherent chirality and the functional handles—the ester and the benzyl-protected amine—provide a robust starting point for asymmetric synthesis.
Antiviral Agents: The Fight Against HIV-1 Protease
A prominent application of this chiral morpholine scaffold is in the development of HIV-1 protease inhibitors. The morpholine moiety often serves as a P2 ligand, a critical component that interacts with the S2 subsite of the HIV-1 protease active site. The flexibility of the morpholine ring allows it to adapt to the active site, even in the presence of drug-resistant mutations.
The benzyl group on the nitrogen atom not only serves as a protecting group but also contributes to the overall lipophilicity and potential π-stacking interactions within the enzyme's binding pocket. The ethyl ester at the 3-position provides a convenient handle for further elaboration, typically through hydrolysis to the corresponding carboxylic acid, which can then be coupled with other fragments of the target inhibitor.
Comparative Analysis: Performance Against Alternative Building Blocks
The selection of a chiral building block is a critical decision in the design of a synthetic route. While (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate offers a pre-organized, stereochemically defined scaffold, other approaches to introduce the P2 morpholine moiety exist. A comparative analysis of these strategies is essential for optimizing a synthetic campaign.
| Building Block/Strategy | Key Advantages | Key Disadvantages | Representative Applications |
| (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | Pre-installed chirality; Rigid scaffold for predictable SAR; N-benzyl group for protection and potential interactions. | Multi-step synthesis may be required for the building block itself. | Synthesis of HIV-1 protease inhibitors with morpholine as P2 ligand. |
| Alternative Chiral Morpholine Synthons (e.g., with different N-protecting groups or C2 substituents) | May offer improved solubility or different interaction profiles. | Can lead to decreased biological activity depending on the substitution. For instance, chiral methyl substitution at the C2 position has been shown to decrease inhibitory activity against HIV-1 protease.[3] | Fine-tuning of SAR in lead optimization. |
| De Novo Synthesis of the Morpholine Ring | High degree of flexibility in substituent introduction. | May require more complex synthetic routes and challenging stereocontrol. | Exploration of novel morpholine-based scaffolds. |
| Bioisosteric Replacements (e.g., piperidines, piperazines) | Can offer different physicochemical properties (e.g., basicity) and intellectual property opportunities. | May not replicate the key interactions of the morpholine oxygen, potentially leading to reduced activity. | Diversification of chemical space in drug discovery programs. |
Causality Behind Experimental Choices: The preference for a pre-formed chiral building block like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate often stems from the desire for a more convergent and stereocontrolled synthesis. This approach can lead to higher overall yields and easier purification of the final products compared to building the morpholine ring late in the synthetic sequence. The N-benzyl group is a common choice for amine protection due to its relative stability and the possibility of its removal under various conditions, such as catalytic hydrogenation.[4][5]
Experimental Data: Structure-Activity Relationships of Morpholine-Containing HIV-1 Protease Inhibitors
The true measure of a building block's utility is the biological activity of the molecules it helps create. The following table summarizes key experimental data from studies on HIV-1 protease inhibitors that incorporate a P2 morpholine ligand, showcasing the impact of structural modifications on potency.
| Inhibitor | P2 Ligand Modification | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 23a | Carbamate-linked morpholine | 0.092 | 0.41 | [3] |
| 27a | Carbamido-linked morpholine | 0.21 | 0.95 | [3] |
| 25a | Acetamide-linked 2-methylmorpholine | 5.71 | 25.5 | [3] |
| m1 | Cyclopropyl P1' and morpholine P2 | - | 53 | [6] |
| m18 | Cyclopropyl P1' and substituted morpholine P2 | - | 47 | [6] |
Expertise & Experience Insights: The data clearly demonstrates that the nature of the linker between the morpholine P2 ligand and the inhibitor backbone, as well as substitutions on the morpholine ring itself, have a profound impact on the inhibitory activity. The significantly higher potency of inhibitors 23a and 27a compared to those with a 2-methyl substitution highlights the sensitivity of the S2 subsite of HIV-1 protease to steric hindrance. This underscores the importance of selecting the appropriate chiral building block to achieve optimal target engagement.
Experimental Protocols
General Procedure for the Synthesis of HIV-1 Protease Inhibitors using a Morpholine P2 Ligand
The following is a generalized, multi-step protocol representative of the synthesis of HIV-1 protease inhibitors incorporating a P2 morpholine moiety derived from a precursor like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
Step 1: Hydrolysis of the Ethyl Ester
-
Dissolve (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.
Step 2: Amide Coupling with the Inhibitor Backbone
-
Dissolve the carboxylic acid from Step 1 in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or Et₃N).
-
Add the amine component of the inhibitor backbone to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography to obtain the coupled product.
Step 3: Deprotection of the N-benzyl Group (if required)
-
Dissolve the N-benzyl protected intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Trustworthiness through Self-Validation: Each step of this protocol includes a monitoring and purification stage (TLC/LC-MS and column chromatography) to ensure the identity and purity of the intermediates and the final product, thus creating a self-validating system.
Visualizing the Synthetic Strategy and Biological Interactions
To better understand the synthetic workflow and the biological rationale for using this chiral building block, the following diagrams are provided.
Caption: Synthetic workflow for the utilization of the title compound.
Caption: Interaction of a morpholine-containing inhibitor with the HIV-1 protease active site.
Conclusion and Future Perspectives
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate stands as a valuable and versatile chiral building block in the arsenal of medicinal chemists. Its primary application in the synthesis of HIV-1 protease inhibitors showcases the strategic advantage of utilizing a pre-formed, stereochemically defined scaffold to access complex and potent bioactive molecules. The comparative analysis with alternative synthetic strategies underscores the importance of selecting the optimal building block to balance synthetic efficiency with the desired biological activity. As the quest for novel therapeutics continues, the strategic application of such well-defined chiral synthons will undoubtedly play a pivotal role in accelerating drug discovery and development.
References
-
Zhu, M., Dou, Y., Ma, L., Dong, B., Zhang, F., Zhang, G., ... & Wang, Y. (2020). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS Medicinal Chemistry Letters, 11(6), 1196–1204. [Link]
-
Zhang, F., Wang, J., Ma, L., Dou, Y., Dong, B., Zhang, G., ... & Wang, Y. (2020). Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. Bioorganic & Medicinal Chemistry Letters, 30(7), 127019. [Link]
-
Zhu, M., Dou, Y., Ma, L., Dong, B., Zhang, F., Zhang, G., ... & Wang, Y. (2020). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS Medicinal Chemistry Letters, 11(6), 1196–1204. [Link]
-
Ghosh, A. K., Osswald, H. L., & Prato, S. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 59(11), 5172–5208. [Link]
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(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. MySkinRecipes. (n.d.). [Link]
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benzyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate. PubChem. (n.d.). [Link]
-
(s)-4-benzyl-5-oxomorpholine-3-carboxylic acid (C12H13NO4). PubChemLite. (n.d.). [Link]
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A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. (n.d.). [Link]
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Tzara, A., Karageorgis, G., & Le-Ping, W. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
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Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). [Link]
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Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a pivotal decision that dictates the stereochemical outcome of crucial bond-forming reactions. An ideal auxiliary should be readily accessible, induce high levels of diastereoselectivity, and be easily removable under mild conditions to reveal the desired enantiomerically enriched product. This guide provides a comprehensive technical comparison of the pyroglutamic acid-derived chiral auxiliary, (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate , against well-established, industry-standard reagents: Evans' Oxazolidinones and Oppolzer's Camphorsultam.
While direct, peer-reviewed benchmark studies for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate are not extensively available, this guide will establish a framework for its evaluation. We will present the proven performance of Evans' and Oppolzer's auxiliaries in key asymmetric transformations, namely alkylation and aldol reactions, supported by experimental data from the literature. Subsequently, we will detail the synthesis of the target morpholinone auxiliary and propose a rigorous experimental protocol for its comparative assessment. This guide is intended to serve as a valuable resource for researchers seeking to explore novel chiral auxiliaries and make informed decisions in the design of stereoselective synthetic routes.
The Landscape of Chiral Auxiliaries: A Brief Overview
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical course of a reaction.[1] The auxiliary imparts a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can, in an ideal scenario, be recovered and reused. The efficacy of a chiral auxiliary is judged by several factors, including the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, the chemical yield of the reaction, and the ease of its attachment and removal.[2]
Standard Reagents: A Profile of Excellence
Evans' Oxazolidinone Auxiliaries
Oppolzer's Camphorsultam
Based on the naturally occurring camphor skeleton, Oppolzer's camphorsultam is another powerful and widely used chiral auxiliary.[7] Its rigid bicyclic structure provides excellent steric shielding, leading to high diastereoselectivity in a variety of transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[8][9]
The Challenger: (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
This chiral auxiliary is a derivative of (S)-pyroglutamic acid, a readily available and inexpensive chiral building block. Its morpholinone core presents a distinct structural motif compared to the more common oxazolidinones and sultams. The benzyl group on the nitrogen atom is expected to provide significant steric hindrance to direct the approach of incoming electrophiles.
Synthesis of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
The synthesis of the parent carboxylic acid, (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, and its corresponding ethyl ester provides a straightforward route to this chiral auxiliary. While a specific, detailed experimental protocol for the ethyl ester was not found in the search results, a general approach can be outlined based on the synthesis of related compounds. The synthesis would likely involve the N-benzylation of (S)-pyroglutamic acid, followed by esterification and subsequent ring expansion to form the morpholinone structure.
Comparative Performance Data of Standard Auxiliaries
The following tables summarize the typical performance of Evans' Oxazolidinone and Oppolzer's Camphorsultam in benchmark asymmetric alkylation and aldol reactions, providing a baseline for the evaluation of our target auxiliary.
Table 1: Asymmetric Alkylation of Propionyl Imides
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | Not specified | [10] |
| (S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 | 90-95 | [11] |
Table 2: Asymmetric Aldol Reactions with Propionyl Imides
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn:anti) | 85-95 | [12] |
| (2R)-Bornane-10,2-sultam | Benzaldehyde | 98:2 (anti:syn) | Not specified | [8] |
Proposed Experimental Protocols for Benchmark Studies
To objectively evaluate the performance of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, a series of benchmark experiments should be conducted in parallel with the standard auxiliaries under identical conditions.
General Experimental Workflow
Caption: General workflow for benchmarking chiral auxiliary performance.
Protocol 1: Asymmetric Alkylation
1. Acylation of the Auxiliary:
- To a solution of the chiral auxiliary ((S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, Evans' oxazolidinone, or Oppolzer's camphorsultam) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 eq.).
- Slowly add propionyl chloride (1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
- Stir the reaction mixture at room temperature until completion (monitored by TLC).
- Perform an aqueous workup and purify the N-propionyl imide by column chromatography.
2. Diastereoselective Alkylation:
- Dissolve the N-propionyl imide in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
- Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.
- Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and allow the reaction to proceed at -78 °C until completion.
- Quench the reaction with saturated aqueous ammonium chloride and extract the product.
- Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
- Purify the major diastereomer by column chromatography.
3. Cleavage of the Auxiliary:
- For the oxazolidinone and morpholinone adducts, dissolve the purified product in a mixture of THF and water.
- Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C.
- Stir until the starting material is consumed.
- Work up the reaction to isolate the chiral carboxylic acid and the recovered auxiliary.
- For the camphorsultam adduct, other cleavage methods such as reduction with LiAlH₄ or hydrolysis under acidic or basic conditions can be employed.
Protocol 2: Asymmetric Aldol Reaction
1. Enolate Formation:
- Dissolve the N-propionyl imide in anhydrous CH₂Cl₂ and cool to 0 °C.
- Add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.).
- Stir the mixture at 0 °C for 30 minutes.
2. Aldol Addition:
- Cool the reaction mixture to -78 °C.
- Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) and stir at this temperature for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
- Quench the reaction by adding a pH 7 buffer.
- Extract the product and determine the diastereomeric ratio of the crude product.
- Purify the major syn-aldol adduct by column chromatography.
3. Auxiliary Cleavage:
- Follow a similar procedure as described in the alkylation protocol to cleave the auxiliary and isolate the β-hydroxy carboxylic acid.
Mechanistic Considerations and Predicted Stereochemical Outcomes
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state that favors the approach of the electrophile from one face of the enolate.
Evans' Oxazolidinone
The high diastereoselectivity observed with Evans' auxiliaries is attributed to the formation of a chelated Z-enolate, where the bulky substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate.[5]
Caption: Stereochemical model for Evans' auxiliary controlled reactions.
Oppolzer's Camphorsultam
In the case of Oppolzer's camphorsultam, the rigid camphor backbone and the sulfonyl group create a highly biased steric environment, directing the approach of the electrophile.
(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
For the morpholinone auxiliary, it is hypothesized that the N-benzyl group will play a crucial role in facial shielding of the corresponding enolate. The formation of a chelated transition state with a Lewis acid would likely force the benzyl group into a pseudo-axial position, effectively blocking one face of the enolate and directing the electrophile to the opposite side. The rigidity of the morpholinone ring is expected to contribute to a well-organized transition state, potentially leading to high diastereoselectivity.
Conclusion and Outlook
While Evans' oxazolidinones and Oppolzer's camphorsultam remain the gold standards for many asymmetric transformations, the exploration of new chiral auxiliaries derived from readily available chiral pool materials like pyroglutamic acid is a worthwhile endeavor. (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate presents a structurally interesting and potentially effective alternative. The proposed benchmark studies will be instrumental in elucidating its performance characteristics and determining its place in the synthetic chemist's toolbox. The detailed protocols provided in this guide offer a clear roadmap for a rigorous and objective comparison, enabling researchers to make data-driven decisions in their pursuit of efficient and highly stereoselective synthetic methodologies.
References
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
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Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 145(25), 13847-13861. [Link]
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Structure and mechanism of alkylation of Oppolzer's camphorsultam-derived enolates. Morressier. [Link]
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Camphorsultam. Wikipedia. [Link]
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ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. [Link]
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Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
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CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. University of Pittsburgh. [Link]
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(PDF) Diastereo-Face Selectivity in the Aldol Reaction of. Amanote Research. [Link]
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Diastereoselective addition of allylic reagents to chiral α-ketoimides derived from Oppolzer's sultam. Semantic Scholar. [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. [Link]
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Evans Aldol Reaction. Chem-Station Int. Ed.. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
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Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. springerprofessional.de. [Link]
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Asymmetric Synthesis. University of York. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Senior Application Scientist's Guide to the Proper Disposal of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
For the diligent researcher pushing the boundaries of drug development, the synthesis and application of novel compounds like (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate are routine. However, the lifecycle of such a compound extends beyond its use in an experiment; its proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this specific morpholine derivative, grounding its recommendations in established principles of chemical safety and waste management.
Part 1: Hazard Assessment and Characterization
The foundational principle of proper chemical disposal is a thorough understanding of the substance's potential hazards. In the absence of specific data, we must infer potential risks from its constituent parts.
-
Morpholine Core: Morpholine itself is a flammable liquid and vapor. It can be harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4]
-
Benzyl Group: While generally of lower toxicity, benzyl groups can be irritants.
-
Ethyl Carboxylate: This functional group does not typically confer high toxicity, but the overall molecule's properties can be influenced by its presence.
Given these components, it is prudent to treat (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a hazardous substance until proven otherwise. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] A laboratory analysis should be conducted to determine if the compound exhibits any of these characteristics.
Table 1: Inferred Hazard Profile and Necessary Precautions
| Potential Hazard | Basis of Concern | Recommended Personal Protective Equipment (PPE) |
| Skin and Eye Irritation/Corrosion | Morpholine is known to cause severe skin burns and eye damage.[2][3][4] | Chemical-resistant gloves (nitrile or neoprene), lab coat, and chemical splash goggles or a face shield.[2] |
| Respiratory Irritation | Inhalation of morpholine can be toxic.[1][4] | Work in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Flammability | Morpholine is a flammable liquid.[1][2][3][4] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[1][6] |
| Toxicity | Harmful if swallowed or absorbed through the skin, based on morpholine data.[1][2][3][4] | Avoid ingestion and skin contact. Wash hands thoroughly after handling. |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed for small quantities of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate typically generated in a research setting. For bulk quantities, consult your institution's EHS department for specific guidance.
Step 1: Segregation and Containerization
Proper segregation is paramount to prevent dangerous chemical reactions.[7][8][9]
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.[7]
-
Label the Container: Immediately label the container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "(S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate"
-
CAS Number (if available): 106973-40-4[10]
-
Accumulation Start Date
-
Primary Hazards (e.g., "Potentially Flammable," "Skin and Eye Irritant," "Toxic")
-
-
Segregate from Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][8] Crucially, ensure it is stored separately from:
Step 2: Managing the Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab where hazardous waste is collected at or near the point of generation.[5]
-
Location: The SAA must be under the control of laboratory personnel.[7]
-
Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5][11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]
Step 3: Arranging for Disposal
Laboratory-generated chemical waste must be disposed of through a licensed hazardous waste vendor.[7]
-
Contact EHS: When the container is full or has been in the SAA for close to the maximum allowable time (typically up to one year, but institutional policies may vary), contact your institution's EHS department to arrange for a pickup.[5][8]
-
Provide Documentation: Be prepared to provide the EHS department with all the information from the waste label.
-
Do Not Dispose Down the Drain: Under no circumstances should (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate be disposed of down the sink.[6][7][8] This can lead to environmental contamination and potential damage to the plumbing infrastructure.
-
Do Not Evaporate: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[11]
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control Ignition Sources: If the material is deemed flammable, eliminate all sources of ignition.[2]
-
Contain the Spill: For small spills, use an absorbent material like vermiculite, sand, or a universal spill kit to contain the liquid.[1][2][6] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[2][6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[11]
-
Seek Assistance: For large or unmanageable spills, contact your institution's emergency response team or EHS department immediately.[11]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
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Personal protective equipment for handling (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Comprehensive Safety & Handling Guide for (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. The information herein is synthesized from safety data for structurally related compounds to ensure a high standard of laboratory safety. This document is intended for researchers, scientists, and professionals in the field of drug development.
Hazard Assessment and Triage
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon direct contact.[1]
-
Serious Eye Irritation: Can cause significant irritation or damage if it comes into contact with the eyes.[1]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to ensuring personal safety. The following table outlines the minimum required PPE for handling (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[2] | To prevent skin contact with the potentially corrosive and toxic compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[2][3] | To offer comprehensive protection against accidental splashes. |
| Lab Coat | A standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation.[4] | To be used if there is a risk of generating dust or aerosols. |
Workflow for Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational Protocols: Safe Handling from Bench to Disposal
Adherence to a systematic operational workflow minimizes the risk of exposure and accidents. All handling procedures should be performed in a well-ventilated chemical fume hood.[2][5]
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid creating dust.[1]
-
Use a spatula for transfers.
-
For solutions, use appropriate volumetric glassware and a pipette with a bulb or an automated pipetting device.
-
-
Reaction Setup:
-
Set up glassware securely within the fume hood.
-
Add reagents slowly and in a controlled manner.
-
-
Post-Reaction:
-
Quench the reaction carefully if necessary.
-
Prepare the reaction mixture for purification or storage.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Clean all glassware thoroughly.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Spill: For minor spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Collection: All waste contaminated with (S)-Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate should be collected in a designated, labeled, and sealed waste container.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not pour chemical waste down the drain.[7]
Caption: Workflow for the proper disposal of chemical waste.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. trc-corp.com [trc-corp.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

